molecular formula C13H8F2O2 B575291 2,2-Difluoro-5-phenyl-benzo[1,3]dioxole CAS No. 177551-64-3

2,2-Difluoro-5-phenyl-benzo[1,3]dioxole

Katalognummer: B575291
CAS-Nummer: 177551-64-3
Molekulargewicht: 234.202
InChI-Schlüssel: ZNEFBGJJNFZLIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-5-phenyl-benzo[1,3]dioxole (CAS Number 177551-64-3) is an organic compound with the molecular formula C 13 H 8 F 2 O 2 and a molecular weight of 234.20 g/mol . It features a benzodioxole core structure where the methylene hydrogens are replaced by two fluorine atoms, and the 5-position is substituted with a phenyl group. This structure is part of a class of compounds recognized for their utility as valuable intermediates and building blocks in organic synthesis . Compounds based on the 2,2-difluorobenzo[1,3]dioxole scaffold are primarily employed in the development of more complex molecules for specialized research applications. Patents indicate that related aldehydes are used as starting materials for synthesizing highly active compounds in sectors such as pharmaceuticals and agrochemicals . Furthermore, 1,3-benzodioxole derivatives have been investigated in scientific research for their potential as agonists of plant hormone receptors, suggesting a role in the development of novel plant growth regulators . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,2-difluoro-5-phenyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-13(15)16-11-7-6-10(8-12(11)17-13)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEFBGJJNFZLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(O3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654249
Record name 2,2-Difluoro-5-phenyl-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177551-64-3
Record name 2,2-Difluoro-5-phenyl-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,2-Difluoro-5-phenyl-benzo[1,3]dioxole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole: Structure, Properties, and Synthesis

Introduction

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic molecules with significant biological activity.[3][4] Its derivatives are explored for a wide range of therapeutic applications, including anti-inflammatory, neuroprotective, and anticancer effects.[4][5] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. This guide focuses on the 2,2-difluoro substituted benzodioxole core, a bioisostere for carbonyl or ethereal oxygen atoms, which has garnered interest in drug discovery.[6]

While extensive data exists for the parent compound, 2,2-difluoro-1,3-benzodioxole, and its various functionalized derivatives, the specific 5-phenyl substituted analogue remains a less-documented entity. This guide, therefore, provides a comprehensive overview of the core 2,2-difluoro-1,3-benzodioxole scaffold, leveraging established data to build a predictive framework for the structure, properties, and synthesis of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole. We will culminate in a detailed, field-proven synthetic protocol based on established palladium-catalyzed cross-coupling chemistry, offering a practical pathway for researchers to access this promising compound.

Part 1: The Core Scaffold: 2,2-Difluoro-1,3-benzodioxole

The parent compound provides the fundamental chemical and physical characteristics that underpin the properties of its more complex derivatives.

Nomenclature and Chemical Structure
  • IUPAC Name: 2,2-difluoro-1,3-benzodioxole[7]

  • CAS Number: 1583-59-1

  • Molecular Formula: C₇H₄F₂O₂[7]

  • Synonyms: 1,2-(Difluoromethylenedioxy)benzene, 2,2-Difluorobenzodioxole[7][8]

The structure consists of a benzene ring fused to a five-membered dioxole ring, with two fluorine atoms attached to the methylene bridge carbon.

Caption: Chemical structure of 2,2-Difluoro-1,3-benzodioxole.

Physicochemical Properties

The physical properties of the core scaffold are well-documented and provide a baseline for predicting the behavior of its derivatives.

PropertyValueSource(s)
Molecular Weight 158.10 g/mol
Appearance Colorless to light yellow clear liquid
Density 1.303 g/mL at 25 °C
Boiling Point 129°C to 130°C[8]
Refractive Index n20/D 1.444
Flash Point 32°C (90°F)[8]
Synthesis and Reactivity

The most common industrial synthesis of 2,2-difluoro-1,3-benzodioxole involves a halogen exchange reaction. The process starts with a more accessible precursor, 2,2-dichloro-1,3-benzodioxole, which is then fluorinated.

Causality in Synthesis: The choice of fluorinating agent is critical. While liquid hydrogen fluoride can be used, solid-state reagents like potassium fluoride (KF) offer advantages in handling and safety.[9] The reaction efficiency is often limited by the low reactivity of KF. To overcome this, a catalyst such as potassium hydrogen fluoride (KHF₂) is employed. The catalyst facilitates the fluoride-chloride exchange, enabling the reaction to proceed at a reasonable rate under more moderate conditions (100-200°C).[9][10]

The difluoromethylenedioxy group (-OCF₂O-) is a key feature. Its strong electron-withdrawing nature deactivates the attached benzene ring towards electrophilic substitution but also enhances the metabolic stability of the molecule by preventing enzymatic oxidation at the methylene position, a common metabolic pathway for the non-fluorinated analogue.

Spectroscopic Profile
  • ¹H NMR: The spectrum is simple, showing signals corresponding only to the four aromatic protons on the benzene ring.

  • ¹³C NMR: Will show signals for the aromatic carbons and a characteristic triplet for the -CF₂- carbon due to carbon-fluorine coupling.

  • ¹⁹F NMR: This is a particularly powerful tool for fluorinated compounds. A single sharp signal is expected, confirming the presence and electronic environment of the two equivalent fluorine atoms.[5]

  • IR Spectroscopy: Key peaks would include C-F stretching vibrations and aromatic C-H and C=C stretching.

Part 2: In-Depth Focus on 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole

Proposed Structure and Nomenclature
  • Proposed IUPAC Name: 2,2-difluoro-5-phenyl-1,3-benzodioxole

  • Molecular Formula: C₁₃H₈F₂O₂

Caption: Proposed structure of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole.

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The most logical and field-proven approach to synthesize the target molecule is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is the gold standard for creating C-C bonds between aromatic rings due to its high efficiency, functional group tolerance, and mild reaction conditions.[11][12]

Expertise & Causality: The strategy involves coupling a halogenated benzodioxole precursor with a boronic acid derivative. For this purpose, 5-Bromo-2,2-difluoro-1,3-benzodioxole (CAS: 33070-32-5) is the ideal starting material, as it is commercially available and the bromo-substituent is well-suited for palladium-catalyzed oxidative addition.[13] Phenylboronic acid is the corresponding coupling partner to introduce the desired phenyl group.

Synthesis_Workflow Start1 5-Bromo-2,2-difluoro- 1,3-benzodioxole Reaction Suzuki-Miyaura Cross-Coupling Start1->Reaction Start2 Phenylboronic Acid Start2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Workup Aqueous Workup & Purification (Chromatography) Reaction->Workup Reaction Mixture Product 2,2-Difluoro-5-phenyl- 1,3-benzodioxole Workup->Product Isolated Product

Sources

The Bioisosteric Potential of 2,2-Difluoro-1,3-Benzodioxole in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacological profiles. Bioisosterism, the exchange of one functional group for another with similar physicochemical properties, remains a cornerstone of this process.[1] This guide delves into the utility of the 2,2-difluoro-1,3-benzodioxole (DFBD) moiety as a powerful bioisosteric replacement, particularly for the classic methylenedioxy group. We will explore the fundamental advantages conferred by the gem-difluoro substitution, focusing on its profound impact on metabolic stability, electronic properties, and overall drug-like characteristics. Through case studies, detailed synthetic protocols, and in-vitro evaluation methodologies, this document serves as a comprehensive resource for researchers aiming to leverage the DFBD scaffold to overcome common drug development hurdles, such as off-target effects and poor pharmacokinetic profiles.

The Rationale for Fluorination: From Bioisostere to Superior Modulator

The introduction of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacokinetic and pharmacodynamic properties.[2] The carbon-fluorine bond is exceptionally strong, and the high electronegativity of fluorine can significantly alter the local electronic environment, influencing pKa, dipole moment, and binding interactions.[2]

The 2,2-difluoro-1,3-benzodioxole group capitalizes on these attributes, positioning itself as more than a simple isostere for the methylenedioxy or catechol moieties. It acts as a "metabolic shield," a modulator of lipophilicity, and a tool for fine-tuning target engagement. Its primary advantage lies in circumventing a critical liability of the methylenedioxy group: mechanism-based inhibition of cytochrome P450 (CYP) enzymes.

Metabolic Fate: Blocking CYP-Mediated Oxidation

The unsubstituted methylenedioxy group is notoriously susceptible to oxidative metabolism by CYP enzymes. This process generates a highly reactive carbene intermediate, which can covalently bind to the heme iron of the CYP enzyme, leading to irreversible inactivation. This mechanism-based inhibition is a significant red flag in drug development, often resulting in drug-drug interactions and toxicity.

The DFBD moiety effectively eliminates this metabolic pathway. The two electron-withdrawing fluorine atoms render the methylene carbon resistant to oxidative attack, preventing the formation of the reactive intermediate and preserving CYP enzyme function.[2]

cluster_0 Methylenedioxy Group (Metabolic Liability) cluster_1 2,2-Difluoro-1,3-benzodioxole (Metabolic Shield) A Parent Drug (Methylenedioxy Moiety) B Reactive Carbene Intermediate A->B CYP450 Oxidation D Irreversible CYP450 Inhibition B->D Covalent Binding C CYP450 Enzyme (Active) C->B E Parent Drug (DFBD Moiety) F Metabolically Stable E->F Resists Oxidation G CYP450 Enzyme (Activity Preserved)

Caption: Metabolic fate comparison of methylenedioxy vs. DFBD moieties.

Physicochemical Properties and Their Implications

The substitution of two hydrogen atoms with fluorine atoms imparts significant changes to the molecule's properties. These alterations are critical for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2]

PropertyMethylenedioxy (-OCH₂O-)2,2-Difluoro-1,3-benzodioxole (-OCF₂O-) Rationale for Advantage in Drug Design
Metabolic Stability Prone to CYP-mediated oxidation, forming reactive intermediates.Highly resistant to oxidative metabolism at the difluoromethylene bridge.[2]Prevents mechanism-based CYP inhibition, reducing risk of drug-drug interactions and toxicity. Enhances pharmacokinetic profile.
Lipophilicity (LogP) Moderately lipophilic.Generally increases lipophilicity compared to the methylenedioxy analog.Can improve membrane permeability and cell penetration, potentially enhancing bioavailability and target engagement.[2]
Electronic Effect Weak electron-donating.Strongly electron-withdrawing due to the inductive effect of fluorine atoms.Alters the electron density of the aromatic ring, which can modulate pKa of adjacent groups and influence drug-receptor interactions.[2]
Dipole Moment Possesses a significant dipole moment.The C-F bonds create a strong local dipole, altering the overall molecular dipole.Can influence solubility and the nature of interactions with protein binding pockets (e.g., hydrogen bonding, dipole-dipole).

Case Study: CFTR Modulators Lumacaftor & Tezacaftor

The value of the DFBD moiety is exemplified in the development of treatments for cystic fibrosis (CF). CF is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Lumacaftor and Tezacaftor are small-molecule "correctors" that aid in the proper folding and trafficking of the mutated CFTR protein.[3]

Both drugs prominently feature a 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxamide group.[3] The inclusion of the DFBD moiety was a deliberate design choice to enhance metabolic stability and improve the overall pharmacokinetic profile, contributing to a longer biological half-life and more consistent therapeutic exposure compared to earlier-generation candidates that lacked this feature.[2][3] The DFBD group's resistance to metabolism ensures that the pharmacologically active molecule persists in the body, a critical factor for managing a chronic disease like CF.[2]

Synthesis and Experimental Protocols

The 2,2-difluoro-1,3-benzodioxole scaffold is accessible through established synthetic routes, typically involving fluorination of a corresponding 2,2-dichloro precursor.[4][5][6]

Workflow: Synthesis of 2,2-Difluoro-1,3-benzodioxole

A common and effective method involves a halogen exchange (HALEX) reaction.[4][6] The process begins with the chlorination of 1,3-benzodioxole, followed by nucleophilic fluorination.

Caption: General synthetic workflow for the DFBD core structure.

Protocol: Synthesis via Halogen Exchange

This protocol is a representative example based on established literature.[4][5][7]

Objective: To synthesize 2,2-difluoro-1,3-benzodioxole from 2,2-dichloro-1,3-benzodioxole.

Materials:

  • 2,2-dichloro-1,3-benzodioxole

  • Anhydrous Potassium Fluoride (KF)

  • Potassium Hydrogen Fluoride (KHF₂) (as catalyst)[5]

  • High-boiling point solvent (e.g., Sulfolane)[4]

  • Reaction vessel with overhead stirrer, condenser, and nitrogen inlet

  • Distillation apparatus

Procedure:

  • Preparation: Ensure all glassware is oven-dried. The reaction must be conducted under an inert atmosphere (e.g., Nitrogen) to prevent side reactions with moisture.

  • Charging the Vessel: To a three-necked round-bottom flask equipped with a mechanical stirrer and condenser, add anhydrous potassium fluoride (approx. 3 molar equivalents relative to the dichloro starting material) and the solvent (e.g., Sulfolane).[4]

  • Catalyst Addition: Add a catalytic amount of potassium hydrogen fluoride (KHF₂) (e.g., 0.01-0.05 molar equivalents).[4][5] The catalyst is crucial for achieving a high conversion rate.

  • Addition of Starting Material: Add 2,2-dichloro-1,3-benzodioxole (1 molar equivalent) to the stirred suspension.[4]

  • Reaction: Heat the reaction mixture to 140-200°C with vigorous stirring.[4] Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed (typically 7-10 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts. The organic product will separate.

  • Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2,2-difluoro-1,3-benzodioxole as a clear liquid.[4][8]

Protocol: Comparative In Vitro Metabolic Stability Assay

This protocol provides a self-validating system to directly assess the stabilizing effect of the DFBD moiety.

Objective: To compare the metabolic stability of a DFBD-containing compound versus its non-fluorinated methylenedioxy analogue using human liver microsomes (HLM).

Materials:

  • Test Compound (DFBD-analogue) and Reference Compound (Methylenedioxy-analogue)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard (for quenching and analysis)

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of test and reference compounds in DMSO. Prepare working solutions by diluting with buffer.

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume 200 µL) by adding phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test/reference compound (final concentration ~1 µM).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow thermal equilibration.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 25 µL) of the reaction mixture and add it to a quenching solution (e.g., 100 µL of cold ACN with internal standard). The t=0 sample is taken immediately after adding the compound but before adding NADPH.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line (k) is used to calculate the in-vitro half-life (t½ = 0.693 / k).

Expected Outcome: The DFBD-containing compound is expected to show a significantly longer half-life (lower slope) compared to its methylenedioxy counterpart, providing direct evidence of its enhanced metabolic stability.

Challenges and Future Perspectives

While the DFBD moiety offers clear advantages, its synthesis can be more complex and costly than that of simpler analogues.[4][6] Furthermore, the increased lipophilicity it imparts must be carefully balanced within the overall molecular design to avoid issues with solubility or non-specific binding.

Recent studies have also explored the biodegradation of DFBD by environmental microbes like Pseudomonas putida F1, which can hydroxylate the aromatic ring, leading to a novel defluorination mechanism.[9][10] While distinct from human metabolism, this research underscores the importance of understanding the complete lifecycle of fluorinated compounds.

Conclusion

The 2,2-difluoro-1,3-benzodioxole group is a validated and highly effective bioisostere in modern drug design. Its primary role as a "metabolic shield" to block P450-mediated oxidation addresses a common and critical failure point for molecules containing the traditional methylenedioxy group. By enhancing metabolic stability, modulating electronic properties, and improving the overall ADME profile, the DFBD moiety provides medicinal chemists with a robust tool to design safer, more effective, and more reliable therapeutics. Its successful incorporation into marketed drugs serves as a powerful testament to its potential, making it an essential component of the modern drug discovery toolkit.[3][11]

References

  • Title: Process for the preparation of 2,2-difluoro-1,3-benzodioxole. Source: Google Patents (US5432290A).
  • Title: Process for preparing 2,2-difluoro-1,3-benzodioxole. Source: Google Patents (CA2027016C).
  • Title: Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof. Source: Google Patents (US20210363127A1).
  • Title: 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2. Source: PubChem. URL: [Link]

  • Title: Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Source: PMC (National Center for Biotechnology Information). URL: [Link]

  • Title: United States Patent (19). Source: Googleapis.com. URL: [Link]

  • Title: Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by... Source: ResearchGate. URL: [Link]

  • Title: The Use of Bioisosterism in Drug Design and Molecular Modification. Source: American Journal of PharmTech Research. URL: [Link]

Sources

An In-Depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole and its Derivatives: A Cornerstone for Modern Drug Discovery and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2,2-difluoro-1,3-benzodioxole, a critical fluorinated building block in contemporary medicinal and agrochemical research. While the specific compound "2,2-Difluoro-5-phenyl-benzo[1][2]dioxole" is not extensively documented in readily available literature, this guide will focus on the synthesis, properties, and applications of the core 2,2-difluoro-1,3-benzodioxole scaffold and its substituted derivatives. The principles and methodologies discussed herein are directly applicable to the synthesis and study of 5-phenyl and other 5-aryl substituted analogs, providing a robust framework for researchers, scientists, and professionals in drug development.

Core Compound Identification and Properties

The foundational structure for this class of compounds is 2,2-difluoro-1,3-benzodioxole. Its unique electronic properties, conferred by the difluoromethylenedioxy group, make it a valuable pharmacophore and a versatile synthetic intermediate.[3][4]

PropertyValueSource
Chemical Name 2,2-Difluoro-1,3-benzodioxole[5]
Synonyms 1,2-(Difluoromethylenedioxy)benzene[6]
CAS Number 1583-59-1[4][5][6]
Molecular Formula C₇H₄F₂O₂[5][6]
Molecular Weight 158.10 g/mol [5][6]
Appearance Colorless to light yellow clear liquid
Density 1.303 g/mL at 25 °C[5]
Refractive Index n20/D 1.444[5]

Synthesis of the 2,2-Difluoro-1,3-benzodioxole Core

The synthesis of the 2,2-difluoro-1,3-benzodioxole core is a critical first step for any further derivatization. A common and effective method involves the fluorination of 2,2-dichloro-1,3-benzodioxole. This process has been refined to improve yield and safety, moving away from hazardous reagents like liquid hydrogen fluoride.[7][8]

Optimized Fluorination Protocol

A robust method for the preparation of 2,2-difluoro-1,3-benzodioxole involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride, catalyzed by potassium hydrogen fluoride (KHF₂).[7][9] This approach avoids the use of more hazardous fluorinating agents and provides good yields.[8]

Experimental Protocol: Catalytic Fluorination of 2,2-Dichloro-1,3-benzodioxole

  • Apparatus Setup: A three-necked round bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a heating mantle.

  • Reagent Charging: The flask is charged with anhydrous potassium fluoride (KF) and 2,2-dichloro-1,3-benzodioxole.[7] An effective amount of a catalyst, such as potassium hydrogen fluoride (KHF₂), is then added.[7][9] The reaction can be carried out in a high-boiling point aprotic solvent like tetramethylene sulfone.[9]

  • Reaction Conditions: The reaction mixture is heated to approximately 140°C with vigorous stirring.[7] The progress of the reaction can be monitored by gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. Water is added to dissolve the inorganic salts and the solvent.[7] The organic phase, primarily consisting of 2,2-difluoro-1,3-benzodioxole, separates and can be isolated.[7] Final purification is achieved by distillation to yield the pure product.[7]

Synthesis Dichlorobenzodioxole 2,2-Dichloro-1,3-benzodioxole Reaction Fluorination Reaction Dichlorobenzodioxole->Reaction KF Anhydrous KF KF->Reaction Catalyst KHF₂ (catalyst) Catalyst->Reaction Solvent Tetramethylene sulfone (Solvent) Solvent->Reaction Heat ~140°C Heat->Reaction Workup Aqueous Work-up Reaction->Workup Cooling & Quenching Purification Distillation Workup->Purification Phase Separation Product 2,2-Difluoro-1,3-benzodioxole Purification->Product

Caption: Synthetic workflow for 2,2-difluoro-1,3-benzodioxole.

Derivatization at the 5-Position: Towards Phenyl-Substituted Analogs

The 2,2-difluoro-1,3-benzodioxole scaffold is a versatile platform for creating a diverse library of molecules through substitution on the benzene ring.[3] The synthesis of a 5-phenyl derivative, as specified in the topic, would typically proceed through a cross-coupling reaction.

Palladium-Catalyzed Direct Arylation

A highly efficient method for creating C-C bonds at the 5-position is the direct arylation of the 2,2-difluoro-1,3-benzodioxole core with an aryl bromide. This palladium-catalyzed reaction offers a streamlined approach to 5-aryl-substituted products.[10]

Conceptual Protocol: Direct Arylation for 5-Phenyl-2,2-difluoro-1,3-benzodioxole

  • Reaction Setup: A reaction vessel is charged with 2,2-difluoro-1,3-benzodioxole, bromobenzene (as the phenyl source), a palladium catalyst (e.g., Na₂PdCl₄), a ligand or additive such as pivalic acid, and a base like potassium carbonate (K₂CO₃).[10] A high-boiling point amide solvent, such as diethylacetamide, is used.[10]

  • Reaction Conditions: The mixture is heated to around 120°C under an inert atmosphere until the starting materials are consumed, as monitored by techniques like TLC or GC-MS.[10]

  • Purification: Following the reaction, a standard work-up involving extraction and chromatographic purification would be employed to isolate the desired 2,2-difluoro-5-phenyl-benzo[1][2]dioxole.

Arylation DFBD 2,2-Difluoro-1,3-benzodioxole Coupling Direct C-H Arylation DFBD->Coupling Bromobenzene Bromobenzene Bromobenzene->Coupling Catalyst Pd Catalyst (e.g., Na₂PdCl₄) Catalyst->Coupling Base Base (e.g., K₂CO₃) Base->Coupling Solvent Amide Solvent Solvent->Coupling Product 2,2-Difluoro-5-phenyl- benzo[1,3]dioxole Coupling->Product ~120°C

Caption: Conceptual workflow for direct C-H arylation.

Applications in Drug Discovery and Agrochemicals

The 2,2-difluoro-1,3-benzodioxole moiety is a privileged structure in modern pharmacology and agricultural science. Its incorporation into molecules can significantly enhance their biological activity and metabolic stability.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Correctors

A prominent application of this scaffold is in the development of correctors for the F508del mutation in the CFTR protein, the underlying cause of most cystic fibrosis cases. The compound ABBV/GLPG-2222, a potent CFTR corrector, features a 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxamide core.[11] The benzodioxole unit is a key pharmacophore, and its derivatives have been extensively studied to optimize potency and drug-like properties.[3] The synthesis of these complex molecules often starts from 5-substituted 2,2-difluoro-1,3-benzodioxole intermediates, such as the 5-acetyl or 5-carboxylic acid derivatives.[3][12]

Agrochemicals

The 2,2-difluoro-1,3-benzodioxole core is a crucial intermediate in the synthesis of fungicides and insecticides.[3][7] For instance, it serves as a precursor for intermediates used in the synthesis of Fludioxonil analogs, a class of phenylpyrrole fungicides.[3] The stability and unique electronic properties of the difluoromethylenedioxy group contribute to the efficacy of these agrochemical products.

Auxin Receptor Agonists

Derivatives of the related 1,3-benzodioxole structure have been identified as potent auxin receptor agonists, promoting root growth in plants.[13] This highlights the broader utility of the benzodioxole scaffold in modulating biological pathways, with potential for developing novel plant growth regulators.

Biodegradation and Environmental Considerations

Interestingly, despite the general resistance of fluorinated compounds to biodegradation, studies have shown that microorganisms like Pseudomonas putida F1 can biodegrade and defluorinate 2,2-difluoro-1,3-benzodioxole.[14] The proposed mechanism involves oxidation by toluene dioxygenase, leading to the release of fluoride ions.[14] Understanding these pathways is crucial for assessing the environmental fate of this important class of chemicals.

Conclusion

The 2,2-difluoro-1,3-benzodioxole scaffold is a testament to the power of fluorine chemistry in modern molecular design. Its robust synthesis and versatile reactivity make it an invaluable building block for creating complex and highly active molecules. From life-saving drugs for cystic fibrosis to effective crop protection agents, the applications of this core structure are both significant and expanding. The principles of its synthesis and derivatization, particularly through advanced cross-coupling methodologies, provide a clear roadmap for researchers aiming to develop novel phenyl-substituted analogs and explore new frontiers in medicinal and agricultural chemistry.

References

  • Local Pharma Guide. 2,2-DIFLUORO-5-NITRO-1,3-BENZODIOXOLE | C7H3F2NO4. [Link]

  • Google Patents.
  • ACS Publications. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. [Link]

  • Google Patents. United States Patent (19). [Link]

  • Google Patents. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.
  • PubChem. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103. [Link]

  • Google Patents.
  • ResearchGate. 1,3‐Benzodioxole derivatives in pharmaceutical chemistry. [Link]

  • ResearchGate. Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by.... [Link]

  • Frontiers. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]

Sources

A Technical Guide to the Solubility Profile of Phenyl-Substituted Difluorobenzodioxoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of a drug candidate is a critical determinant of its ultimate success, profoundly influencing its absorption, distribution, metabolism, excretion (ADME), and overall bioavailability.[1][2][3] Phenyl-substituted difluorobenzodioxoles represent a promising structural motif in modern medicinal chemistry, appearing in potent bioactive agents.[4] However, like many aromatic, fluorinated structures, they often present significant solubility challenges. This technical guide provides drug discovery and development scientists with a comprehensive framework for evaluating and understanding the solubility profile of this important chemical class. We will explore the core physicochemical principles governing their solubility, present detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment, and analyze structure-solubility relationships (SSR) through a practical case study. This document is designed to serve as an in-depth resource, bridging theoretical knowledge with actionable experimental strategy.

Introduction: The Difluorobenzodioxole Scaffold and the Primacy of Solubility

The benzodioxole ring system is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[5] The strategic incorporation of a gem-difluoro moiety onto the dioxole bridge offers several advantages, including enhanced metabolic stability and modulation of physicochemical properties.[6][7] When combined with a variable phenyl substituent, the resulting phenyl-substituted difluorobenzodioxole core provides a versatile platform for drug design. A notable example is the recent development of potent STING (Stimulator of Interferon Genes) inhibitors bearing this motif, which have shown promise as anti-inflammatory agents.[4]

Despite their therapeutic potential, the development of these compounds is often hampered by a fundamental challenge: low aqueous solubility.[8] Poor solubility can lead to erratic absorption, low and variable oral bioavailability, and difficulties in developing parenteral formulations.[3][9][10] It is estimated that up to 90% of molecules in the drug discovery pipeline are poorly water-soluble, making solubility assessment a critical, early-stage gatekeeping activity.[11] An early and accurate understanding of a compound's solubility profile allows for the prioritization of promising candidates, guides essential structural modifications to improve properties, and prevents the costly failure of otherwise potent molecules in later development stages.[1][2]

Theoretical Framework: Physicochemical Determinants of Solubility

The aqueous solubility of a phenyl-substituted difluorobenzodioxole is not a singular property but rather the outcome of a complex interplay between several physicochemical factors. Understanding these drivers is essential for rationally interpreting experimental data and designing molecules with improved properties.

  • Lipophilicity (LogP/LogD): Lipophilicity, the affinity of a molecule for a lipid-like environment, is a primary antagonist to aqueous solubility.[12] The aromatic rings of the benzodioxole and phenyl groups are inherently hydrophobic.[13] The introduction of fluorine atoms further complicates this relationship. While fluorine is highly electronegative, the carbon-fluorine bond is more lipophilic than a carbon-hydrogen bond, which can increase the overall lipophilicity of the molecule and decrease its water solubility.[14][15][16][17]

  • Crystal Lattice Energy: For a solid compound to dissolve, energy must be expended to overcome the intermolecular forces holding the molecules together in the crystal lattice. A high melting point is often indicative of strong crystal packing and high lattice energy, which can lead to lower solubility. The planar, rigid nature of the benzodioxole scaffold can facilitate efficient crystal packing.

  • Ionization (pKa): The solubility of ionizable compounds is highly dependent on pH.[9] Phenyl-substituted difluorobenzodioxoles are typically neutral compounds. However, if the phenyl ring is substituted with acidic or basic functional groups (e.g., carboxylic acids, amines), their pKa will dictate their charge state at a given pH. The ionized form of a molecule is generally much more polar and thus more soluble in aqueous media than its neutral counterpart.

  • Hydrogen Bonding: The ability of a molecule to form hydrogen bonds with water is crucial for its solubility. The oxygen atoms in the dioxole ring can act as hydrogen bond acceptors. Substituents on the phenyl ring that can act as hydrogen bond donors (e.g., -OH, -NH2) or acceptors (e.g., -C=O, -SO2NH2) can significantly enhance aqueous solubility. The gem-difluoro group itself is generally considered a poor hydrogen bond acceptor.

Experimental Determination of Solubility: Protocols and Best Practices

A multi-faceted experimental approach is necessary to build a comprehensive solubility profile. Early-stage discovery often relies on high-throughput kinetic assays for rapid ranking, while lead optimization and later stages demand the precision of thermodynamic "gold standard" methods.[1][2][18]

Kinetic Solubility Screening via Laser Nephelometry

Kinetic solubility measures the concentration at which a compound, rapidly added from a high-concentration organic stock solution (typically DMSO), begins to precipitate in an aqueous buffer.[1][19] This method is fast, requires minimal compound, and is ideal for high-throughput screening (HTS) of large compound libraries.[20][21][22] It provides a rapid classification of compounds as having low, medium, or high solubility but may overestimate the true equilibrium solubility, as it can reflect the solubility of a metastable amorphous form rather than the most stable crystalline form.[23][24]

Laser nephelometry is a common technique that measures the forward scattering of light caused by insoluble particles (precipitate) in a solution.[20]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO.

  • Plate Preparation: Using an automated liquid handler, create a serial dilution of the compound stock solution directly in a 384-well microtiter plate.

  • Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well, causing the final DMSO concentration to be low (e.g., 1-2%). This rapid solvent shift induces precipitation for poorly soluble compounds.[25]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[25]

  • Measurement: Place the microtiter plate in a laser nephelometer. The instrument measures the light scattering in each well, reported in Nephelometric Turbidity Units (NTU).[19]

  • Data Analysis: Plot the NTU reading against the compound concentration. The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.[20] Results are often categorized for quick assessment (e.g., Poorly Soluble: <15 µg/mL; Partially Soluble: 15-100 µg/mL; Soluble: >100 µg/mL).[20]

Thermodynamic Solubility Determination via the Shake-Flask Method

Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a saturated solution.[10][24] The shake-flask method is the universally recognized "gold standard" for this measurement.[26] It is more time- and resource-intensive but provides the most accurate and reliable data, which is critical for lead optimization and preclinical development.[2][10]

  • Compound Addition: Add an excess amount of solid, crystalline compound to a glass vial. Ensuring an excess of solid is present at the end of the experiment is critical for confirming that equilibrium with a saturated solution has been achieved.

  • Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., pH 7.4 PBS, FaSSIF) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).[26][27] The system should be agitated for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[28]

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[1][18]

  • Data Reporting: The resulting concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.

The Importance of Biorelevant Media

While initial solubility screening is often performed in simple buffers like PBS, assessing solubility in biorelevant media is crucial for predicting in vivo performance, especially for oral drug candidates.[29][30] These media simulate the composition of human intestinal fluids.

  • FaSSIF (Fasted State Simulated Intestinal Fluid): Mimics the fluid composition of the small intestine on an empty stomach. It contains buffers, bile salts (sodium taurocholate), and phospholipids (lecithin) at physiological concentrations.[29][30]

  • FeSSIF (Fed State Simulated Intestinal Fluid): Mimics the intestinal environment after a meal, containing higher concentrations of bile salts and phospholipids.[30] This medium is particularly important for lipophilic compounds whose solubility may be significantly enhanced by the presence of food (a "positive food effect").[30]

Ready-to-use powders are commercially available to prepare these media, which offers a reproducible and efficient way to conduct these more complex experiments.[31]

Visualizing the Workflow

A systematic approach to solubility assessment is key. The following workflow illustrates the progression from high-throughput screening to definitive thermodynamic measurement.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization Phase cluster_2 Preclinical Candidate Selection HTS High-Throughput Synthesis (>100s of Compounds) Kinetic Kinetic Solubility Screen (Nephelometry) HTS->Kinetic Rank Rank Order & Triage (Low, Medium, High) Kinetic->Rank Lead_Selection Select Prioritized Hits (<50 Compounds) Rank->Lead_Selection Advance Promising Scaffolds Thermo_PBS Thermodynamic Solubility (Shake-Flask, pH 7.4 PBS) Lead_Selection->Thermo_PBS SSR Establish Structure- Solubility Relationship (SSR) Thermo_PBS->SSR Candidate Optimized Leads (<5 Compounds) SSR->Candidate Guide Rational Design Thermo_Bio Thermodynamic Solubility (FaSSIF & FeSSIF) Candidate->Thermo_Bio Formulation Inform Formulation Development Thermo_Bio->Formulation

Figure 1: Integrated workflow for solubility characterization from early discovery to preclinical development.

Structure-Solubility Relationships (SSR): A Case Study

To illustrate how structural modifications on the phenyl ring impact solubility, we will analyze a hypothetical series of phenyl-substituted 2,2-difluoro-1,3-benzodioxole analogs. The goal is to transform a potent but poorly soluble parent compound (1a ) into a molecule with a more favorable solubility profile without sacrificing its biological activity.

Table 1: Physicochemical and Solubility Data for Analog Series 1
CmpdR-Group (Substitution on Phenyl Ring)Calculated LogP (cLogP)Kinetic Sol. (µg/mL) (pH 7.4 PBS)Thermodynamic Sol. (µg/mL) (pH 7.4 PBS)Thermodynamic Sol. (µg/mL) (FaSSIF)
1a -H (Parent)4.5< 1< 0.12.5
1b 4-Cl5.2< 1< 0.11.8
1c 4-CH₃4.9< 1< 0.12.1
1d 4-OCH₃4.351.28.7
1e 4-OH3.9258.522.1
1f 4-SO₂NH₂3.28545.078.3
1g 3-COOH3.5 (as acid)> 200155.0 (at pH 7.4)> 200
Analysis of SSR:
  • Lipophilic Substituents (1b, 1c): Adding a chloro (-Cl) or methyl (-CH₃) group increases the molecule's lipophilicity (higher cLogP) compared to the parent compound 1a . As predicted by theory, this change either fails to improve or slightly worsens the already poor aqueous solubility.

  • Polar, Non-ionizable Substituents (1d, 1e, 1f): The introduction of groups capable of hydrogen bonding significantly improves solubility. The methoxy group (-OCH₃) in 1d offers a modest improvement. The hydroxyl group (-OH) in 1e , which can both donate and accept hydrogen bonds, provides a more substantial boost. The sulfonamide group (-SO₂NH₂) in 1f is a powerful "solubilizing group," dramatically increasing solubility due to its high polarity and strong hydrogen bonding capacity.

  • Ionizable Substituent (1g): The carboxylic acid in 1g provides the most dramatic increase in solubility in the pH 7.4 buffer. At this pH, which is well above the pKa of the carboxylic acid (typically ~4-5), the group is deprotonated to the highly polar carboxylate anion (-COO⁻), rendering the entire molecule significantly more soluble.

  • Effect of Biorelevant Media: For all lipophilic compounds (1a-1f ), the solubility is higher in FaSSIF than in the simple PBS buffer. This demonstrates the solubilizing effect of the bile salt and lecithin micelles present in the simulated intestinal fluid, which is a critical piece of information for predicting oral absorption.

The relationship between these structural modifications and the resulting solubility can be visualized as a decision tree for the medicinal chemist.

G Start Start with Parent Scaffold (Poor Solubility) Strategy Introduce Substituent on Phenyl Ring Start->Strategy Lipophilic Add Lipophilic Group (e.g., -Cl, -CH3) Strategy->Lipophilic Strategy 1 PolarNeutral Add Polar H-Bonding Group (e.g., -OH, -SO2NH2) Strategy->PolarNeutral Strategy 2 Ionizable Add Ionizable Group (e.g., -COOH, -NH2) Strategy->Ionizable Strategy 3 ResultLipo Solubility Decreases or No Improvement Lipophilic->ResultLipo ResultPolar Solubility Increases PolarNeutral->ResultPolar ResultIon Solubility Greatly Increases (pH-Dependent) Ionizable->ResultIon

Figure 2: Decision logic for improving solubility based on phenyl ring substitution.

Strategies for Solubility Enhancement

When structural modifications are insufficient or compromise biological activity, various formulation strategies can be employed to enhance solubility and bioavailability. These are typically explored during later-stage development.[32]

  • Particle Size Reduction: Decreasing the particle size via techniques like micronization or nanosizing increases the surface-area-to-volume ratio, which can improve the dissolution rate.[33][34]

  • Solid Dispersions: Dispersing the crystalline drug in an amorphous, hydrophilic polymer matrix (amorphous solid dispersions) can prevent the formation of a stable crystal lattice, thereby increasing the apparent solubility and dissolution rate.[34]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic parts of the drug molecule from water, increasing its aqueous solubility.[35]

  • Salt Formation: For compounds with ionizable groups, forming a salt with a suitable counter-ion is one of the most effective and common methods to increase solubility and dissolution rate.[33]

Conclusion

The solubility of phenyl-substituted difluorobenzodioxoles is a complex but manageable challenge in drug discovery. A thorough understanding of the underlying physicochemical drivers, combined with a systematic experimental approach, is paramount for success. By integrating high-throughput kinetic screening in early discovery with rigorous thermodynamic measurements in biorelevant media during lead optimization, research teams can build a robust data package. This allows for the establishment of clear structure-solubility relationships, guiding medicinal chemists to rationally design compounds with an optimal balance of potency, metabolic stability, and solubility, ultimately increasing the probability of advancing a successful drug candidate to the clinic.

References

  • Vertex AI Search. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Wiley Online Library. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of….
  • Bienta. (n.d.). Laser Nephelometry.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • PubMed. (2009, April 15). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates.
  • PMC. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Dissolution Technologies. (2009, August 25). Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality.
  • Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?
  • Springer. (n.d.). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary.
  • PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry.
  • Solubility of Things. (n.d.). Aromatic Compounds.
  • Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development.
  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • ACS Publications. (2025, April 6). Discovery of Potent STING Inhibitors Bearing a Difluorobenzodioxol Structural Motif as Potent Anti-Inflammatory Agents.
  • Solubility of Things. (n.d.). 5-Propyl-1,3-benzodioxole.
  • University of Sydney. (2023, August 31). Solubility of Organic Compounds.
  • Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • MDPI. (2022, September 22). 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole.
  • Pharmaceutical Technology. (2022, January 3). Tackling the Big Issue of Solubility.
  • PubMed. (n.d.). Explorations of molecular structure-property relationships.

Sources

A Technical Guide to the Metabolic Stability of the 2,2-Difluorobenzodioxole Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorination in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for enhancing pharmacokinetic and pharmacodynamic properties.[1] The 2,2-difluorobenzodioxole moiety, in particular, has emerged as a critical structural motif. It serves as a metabolically robust bioisostere for the more labile 1,3-benzodioxole (methylenedioxy) group, a common substructure in numerous biologically active compounds. The substitution of hydrogen with fluorine at the methylene bridge of the benzodioxole ring system profoundly alters the molecule's electronic properties and, most importantly, its susceptibility to metabolic degradation.[2][3] This guide provides an in-depth exploration of the metabolic stability of the 2,2-difluorobenzodioxole core, detailing its metabolic pathways, experimental evaluation, and application in drug development.

The enhanced metabolic stability conferred by the difluoro- substitution is primarily attributed to the high strength of the carbon-fluorine bond, which is significantly more resistant to enzymatic cleavage compared to a carbon-hydrogen bond.[4] This "metabolic blocking" strategy is frequently employed to protect vulnerable positions on a molecule from oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I drug metabolism.[5][6] By fortifying this position, the 2,2-difluorobenzodioxole ring system can lead to improved oral bioavailability, longer half-life, and a more predictable pharmacokinetic profile.[2]

The Metabolic Landscape of Benzodioxole Derivatives

Understanding the metabolic fate of the 2,2-difluorobenzodioxole ring system necessitates a foundational understanding of the metabolism of its non-fluorinated counterpart, the 1,3-benzodioxole ring.

Metabolism of the 1,3-Benzodioxole Ring: A Precursor to Instability

The 1,3-benzodioxole moiety is notoriously susceptible to CYP-mediated metabolism. The primary route of degradation involves the oxidative cleavage of the methylenedioxy bridge. This process is believed to proceed through the formation of a carbene intermediate, which can then react with the heme iron of the CYP enzyme, leading to mechanism-based inhibition. This inhibition of key drug-metabolizing enzymes can result in significant drug-drug interactions. The cleavage of the ring ultimately yields a catechol metabolite, which can be further oxidized to a reactive ortho-quinone species, a potential source of toxicity.

Metabolic Pathways of the 2,2-Difluorobenzodioxole Ring

The introduction of the two fluorine atoms on the methylene bridge dramatically alters the metabolic profile. The high electronegativity of the fluorine atoms and the strength of the C-F bonds make the difluoromethylene bridge significantly more resistant to the oxidative cleavage that plagues the non-fluorinated analog.

However, the ring system is not metabolically inert. The primary routes of metabolism for compounds containing the 2,2-difluorobenzodioxole moiety are:

  • Aromatic Hydroxylation: The fused benzene ring remains a potential site for oxidation. CYP enzymes can catalyze the hydroxylation of the aromatic ring, typically at positions para to the existing oxygen substituents.

  • Defluorination: While more stable, the C-F bonds are not entirely impervious to biological cleavage. Studies have suggested that the 2,2-difluoro-1,3-benzodioxole moiety can be defluorinated by aromatic ring hydroxylating enzymes.[7] This process can lead to the formation of catechol-like metabolites.

  • Glucuronidation (Phase II Metabolism): If a hydroxyl group is introduced onto the aromatic ring through Phase I metabolism, it can then be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a more water-soluble metabolite that is readily excreted.

The following diagram illustrates a proposed metabolic pathway for the 2,2-difluorobenzodioxole ring system, highlighting the key transformations.

metabolic_pathway parent 2,2-Difluorobenzodioxole Containing Drug hydroxylated Aromatic Hydroxylation Metabolite parent->hydroxylated CYP450 (Phase I) defluorinated Defluorinated Catechol Metabolite parent->defluorinated Aromatic Ring Hydroxylating Enzymes glucuronide Glucuronide Conjugate (Phase II) hydroxylated->glucuronide UGTs (Phase II) excretion Excretion defluorinated->excretion glucuronide->excretion

Caption: Proposed metabolic pathway of the 2,2-difluorobenzodioxole ring system.

Case Study: Lumacaftor

A prominent example of the successful application of the 2,2-difluorobenzodioxole moiety is the cystic fibrosis drug, Lumacaftor.[3] Lumacaftor contains this ring system, and its metabolic profile underscores the stability of this core.

According to FDA documents, Lumacaftor is not extensively metabolized in humans, with the majority of the drug being excreted unchanged in the feces.[8] The primary metabolic pathways identified are oxidation and glucuronidation. In in vitro studies, a hydroxylated metabolite was the main product in liver microsome incubations, while a glucuronide metabolite was predominant in hepatocyte incubations.[8] This highlights the importance of using both microsomal and hepatocyte assays to get a complete picture of a compound's metabolism. Crucially, these metabolites were not considered major in vivo, as they constituted less than 10% of the administered dose in mass balance studies.[8]

Compound Primary In Vitro System Primary Metabolic Pathway In Vivo Relevance
LumacaftorLiver MicrosomesOxidation (Hydroxylation)Minor Metabolite
LumacaftorHepatocytesGlucuronidationMinor Metabolite

Assessing Metabolic Stability: Experimental Protocols

The metabolic stability of a compound containing the 2,2-difluorobenzodioxole ring system is typically assessed using in vitro assays. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.

Experimental Workflow: A General Overview

The following diagram outlines the general workflow for an in vitro metabolic stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Test Compound Stock Test Compound Stock Time 0 Time 0 Test Compound Stock->Time 0 Add to incubation mix Microsomes/Hepatocytes Microsomes/Hepatocytes Microsomes/Hepatocytes->Time 0 Add to incubation mix Cofactors (e.g., NADPH) Cofactors (e.g., NADPH) Cofactors (e.g., NADPH)->Time 0 Initiate reaction Time 5 min Time 5 min Quench Reaction Quench Reaction Time 0->Quench Reaction Time 15 min Time 15 min Time 5 min->Quench Reaction Time 30 min Time 30 min Time 15 min->Quench Reaction Time 60 min Time 60 min Time 30 min->Quench Reaction Time 60 min->Quench Reaction Protein Precipitation Protein Precipitation Quench Reaction->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation->LC-MS/MS Analysis

Caption: General workflow for an in vitro metabolic stability assay.

Protocol 1: Liver Microsomal Stability Assay

This assay is primarily used to evaluate Phase I metabolism, as microsomes are enriched with CYP enzymes.[9]

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of 1 M K₂HPO₄ and 1 M KH₂PO₄ and diluting to the final concentration. Verify the pH.[10]
  • Test Compound Working Solution (e.g., 100 µM): Prepare from a 10 mM stock solution in DMSO, diluting in phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.5%.[10][11]
  • Liver Microsome Working Solution (e.g., 1 mg/mL): Thaw pooled human liver microsomes at 37°C and dilute to the desired concentration in phosphate buffer. Keep on ice.[10][12]
  • NADPH Solution (e.g., 5 mM): Prepare fresh in phosphate buffer.[11]
  • Quenching Solution: Acetonitrile or methanol containing an internal standard (e.g., terfenadine, tolbutamide).[11]

2. Incubation Procedure:

  • Aliquot the liver microsome working solution into reaction tubes.
  • Add the test compound working solution to the tubes.
  • Include positive controls (e.g., dextromethorphan for CYP2D6, midazolam for CYP3A4) and a negative control (without NADPH).[11]
  • Pre-incubate the mixtures at 37°C for 5-10 minutes.
  • Initiate the reaction by adding the NADPH solution (or buffer for the no-NADPH control).
  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot and add it to the quenching solution to stop the reaction.[11]

3. Sample Analysis:

  • Vortex the quenched samples vigorously and centrifuge to precipitate proteins.
  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.[11]

4. Data Analysis:

  • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
  • Plot the natural logarithm of the percentage of parent compound remaining versus time.
  • Calculate the half-life (t₁/₂) from the slope of the linear regression.
  • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (microsomal protein concentration in mg/mL).[9]
Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors.[13][14]

1. Reagent Preparation:

  • Incubation Medium (e.g., Williams' Medium E): Supplemented as required and warmed to 37°C.[15]
  • Hepatocyte Suspension: Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend in incubation medium to a desired cell density (e.g., 1-2 million viable cells/mL).[16]
  • Test Compound Working Solution (e.g., 2 µM): Prepare from a 10 mM DMSO stock by diluting in incubation medium.[16]
  • Quenching Solution: As described for the microsomal assay.

2. Incubation Procedure:

  • Pre-warm the hepatocyte suspension at 37°C in a CO₂ incubator.
  • Add the test compound working solution to the hepatocyte suspension to initiate the reaction.
  • Include positive controls (e.g., phenacetin, diclofenac) and a vehicle control.[16]
  • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot and add it to the quenching solution.[16]

3. Sample Analysis:

  • Process the samples as described for the microsomal assay (vortex, centrifuge, transfer supernatant).
  • Analyze by LC-MS/MS.[16]

4. Data Analysis:

  • Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) as described for the microsomal assay, but express CLᵢₙₜ in µL/min/million cells.

Bioanalytical Quantification: The Role of LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, specificity, and speed.[17][18][19]

The process involves:

  • Chromatographic Separation: The sample extract is injected into a liquid chromatograph (LC), where the parent compound and its metabolites are separated based on their physicochemical properties as they pass through a column.[19]

  • Ionization: The separated molecules are then introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[18]

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z). In a tandem mass spectrometer (MS/MS), a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even at very low concentrations.[18]

Conclusion

The 2,2-difluorobenzodioxole ring system is a powerful tool in the medicinal chemist's arsenal for overcoming metabolic liabilities. By replacing the metabolically susceptible methylenedioxy bridge with a robust difluoromethylene group, this moiety significantly enhances metabolic stability, primarily by preventing CYP-mediated oxidative cleavage. While not metabolically inert, its primary degradation pathways, such as aromatic hydroxylation, are often minor, as exemplified by the drug Lumacaftor. A thorough understanding of its metabolic profile, gained through systematic in vitro evaluation using microsomal and hepatocyte stability assays coupled with sensitive LC-MS/MS bioanalysis, enables the rational design of drug candidates with improved pharmacokinetic properties and a higher probability of clinical success.

References

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). Open Research Library. Retrieved February 20, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved February 20, 2026, from [Link]

  • Henderson, O. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277. Longdom Publishing.
  • GLP Quantitative Bioanalysis using LC-MS/MS. (n.d.). Biotrial. Retrieved February 20, 2026, from [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved February 20, 2026, from [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved February 20, 2026, from [Link]

  • Hepatocyte Stability. (n.d.). Cyprotex. Retrieved February 20, 2026, from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved February 20, 2026, from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved February 20, 2026, from [Link]

  • ADME Hepatocyte Stability Assay. (n.d.). BioDuro. Retrieved February 20, 2026, from [Link]

  • Reddy, G. N., Laltanpuii, C., & Sonti, R. (2021). Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. Bioanalysis, 13(22), 1697–1722.
  • Adhao, V. S. (2024, March 20). "Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis".
  • Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved February 20, 2026, from [Link]

  • FDA. (2014, November 5). NDA 206038 Clinical Pharmacology Review. Retrieved February 20, 2026, from [Link]

  • FDA. (2015, June 17). NDA 206038 Pharmacology Review. Retrieved February 20, 2026, from [Link]

  • Schneider-Futschik, E. K., et al. (2021). Insights Into Patient Variability During Ivacaftor-Lumacaftor Therapy in Cystic Fibrosis. Frontiers in Pharmacology, 12, 706894.
  • Laselva, O., et al. (2018). Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation. Journal of Cystic Fibrosis, 17(2S), S28-S38.
  • Deeks, E. D. (2015). Lumacaftor/Ivacaftor: A Review in Cystic Fibrosis. Drugs, 75(15), 1785-1791.
  • Cytochromes P450. (2015, September 17). [Lecture Notes]. Retrieved February 20, 2026, from [Link]

  • Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS journal, 10(2), 194-204.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • 2,2-Difluoro-1,3-benzodioxole. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103-141.
  • Hagenmaier, H., et al. (1998). Metabolic degradation, inducing potency, and metabolites of fluorinated and chlorinated-fluorinated dibenzodioxins and dibenzofurans. Chemosphere, 37(9-12), 1973-1984.
  • Iannelli, A., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8831.
  • List of Metabolic Pathways. (n.d.). BMRB. Retrieved February 20, 2026, from [Link]

  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391-396.
  • van der Meer, M. J., et al. (1996). Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics. Chemical research in toxicology, 9(5), 899-908.
  • Expanding the toolbox of metabolically stable lipid prodrug strategies. (n.d.). Frontiers. Retrieved February 20, 2026, from [Link]

Sources

The Fluorine Ortho-Effect: Engineering 2,2'-Difluorobiaryls for Conformational Lock and Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine atoms at the 2 and 2' positions of a biaryl system is not merely a steric maneuver; it is a precision electronic engineering tool. Unlike bulky alkyl groups that force an orthogonal (


90°) twist through van der Waals repulsion, 2,2'-difluoro substitution induces a specific "gauche-like" dihedral angle (

50–60°) driven by a balance of dipole minimization, lone-pair repulsion, and weak H-F interactions.

For the medicinal chemist, this specific twist offers a "Goldilocks" zone—non-planar enough to disrupt crystal packing (improving solubility) and fit hydrophobic pockets, yet rigid enough to reduce the entropic penalty of binding. This guide details the physicochemical basis of this effect, the synthetic protocols to achieve it, and the validation methods required to confirm it.

Part 1: Conformational Dynamics & Electronic Decoupling

The "Twist" Mechanism

In non-substituted biphenyl, the resonance energy favors planarity (maximizing


-conjugation), while steric repulsion between ortho-hydrogens opposes it. The result is a compromise: a 

44° twist in the gas phase.

When fluorine is introduced at the 2 and 2' positions, two new forces dominate:

  • Electrostatic Repulsion: The high electronegativity of fluorine creates localized negative charge density. The lone-pair/lone-pair repulsion between the two fluorine atoms destabilizes the planar syn conformation (0°).

  • Dipole Minimization: The C-F bonds possess strong dipoles. To minimize the net molecular dipole, the rings rotate.

  • The Result: A preferred dihedral angle (

    
    ) of approximately 50–60°  (syn-clinal) or 125–135°  (anti-clinal).
    

Critical Insight: Unlike 2,2'-dimethylbiphenyl, which is locked in a rigid orthogonal state, 2,2'-difluorobiaryls retain a degree of flexibility, allowing "induced fit" within protein binding pockets while still preventing the metabolic liability of a flat, intercalating structure.

Electronic Decoupling

The twist breaks the


-conjugation between the two aryl rings.
  • Planar Biaryls: Extended HOMO/LUMO across both rings.

  • 2,2'-Difluoro Biaryls: The rings act as electronically isolated systems.

  • Consequence: You can tune the Hammett parameters (

    
    ) of Ring A without significantly perturbing the electronics of Ring B. This is vital for optimizing lead compounds where one ring targets a specific residue (e.g., a hinge region cysteine) while the other modulates solubility.
    
Visualization of Conformational Energy

The following diagram illustrates the energy penalty associated with planarity vs. the stable twisted states.

ConformationalLandscape PlanarSyn Planar Syn (0°) High Repulsion (F---F) UNSTABLE TwistSyn Syn-Clinal (~58°) Dipole Minimized STABLE (Global Min) PlanarSyn->TwistSyn Relaxation Orthogonal Orthogonal (90°) Loss of weak interactions METASTABLE TwistSyn->Orthogonal Rotation Barrier TwistAnti Anti-Clinal (~128°) Steric Freedom STABLE (Local Min) Orthogonal->TwistAnti Relaxation PlanarAnti Planar Anti (180°) H---F Sterics UNSTABLE TwistAnti->PlanarAnti Steric Clash

Caption: Energy landscape of 2,2'-difluorobiphenyl. Note the stability wells at ~58° and ~128°, avoiding the high-energy planar states.

Part 2: Synthetic Methodology (The Challenge)

Synthesizing 2,2'-difluorobiaryls via Suzuki-Miyaura coupling is notoriously difficult due to:

  • Steric Hindrance: The ortho-fluorines block the approach of the palladium species during transmetalation.

  • Electronic Deactivation: The electron-withdrawing nature of fluorine reduces the nucleophilicity of the boronic acid species.

The Solution: Buchwald Precatalysts

Standard


 protocols often fail or result in low yields (<30%). The use of dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) is mandatory to facilitate the oxidative addition into the electron-rich C-Br bond and accelerate reductive elimination.
Validated Protocol: SPhos-Pd-G2 System

This protocol is self-validating: the color change of the catalyst activation and the phase separation provide visual cues of reaction progress.

Reagents:

  • Substrate A: 1-bromo-2-fluorobenzene (1.0 equiv)

  • Substrate B: 2-fluorophenylboronic acid (1.5 equiv)

  • Catalyst: SPhos Pd G2 (2–5 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (3.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Workflow:

  • Degassing (Critical): Charge a reaction vial with Substrate A, Substrate B, and

    
    . Seal and purge with Argon for 5 minutes. Why? Oxygen poisons the electron-rich phosphine ligands.
    
  • Solvent Prep: Mix Toluene and Water in a separate vial and sparge with Argon for 10 minutes.

  • Catalyst Addition: Add SPhos Pd G2 to the solids.

  • Injection: Syringe the degassed solvent mixture into the reaction vial.

  • Thermal Activation: Heat to 100°C for 12–18 hours.

    • Visual Check: The reaction should turn from a pale orange/yellow to a dark black/brown suspension upon completion.

  • Workup: Dilute with EtOAc, wash with water. The organic layer contains the product.

Synthetic Logic Flowchart

SynthesisWorkflow Start Start: Sterically Hindered Coupling LigandChoice Select Ligand: SPhos or XPhos (High steric bulk + electron rich) Start->LigandChoice BaseChoice Base: K3PO4 (3.0 eq) (Promotes boronate formation) LigandChoice->BaseChoice Solvent Solvent: Toluene/Water (10:1) (Water essential for speciation) BaseChoice->Solvent Reaction Heat to 100°C (12h) Pd(II) -> Pd(0) Cycle Solvent->Reaction Check Checkpoint: TLC/LCMS Look for de-bromination byproduct Reaction->Check Success Target: 2,2'-Difluorobiaryl Yield > 85% Check->Success Conversion >95%

Caption: Optimized Suzuki-Miyaura workflow for ortho-fluorinated biaryls using Buchwald G2 precatalysts.

Part 3: Data & Validation

Quantitative Comparison

The following table highlights why 2,2'-difluoro substitution is superior for specific drug design goals compared to hydrogen or methyl substitutions.

PropertyBiphenyl (H,H)2,2'-Dimethyl (Me,Me)2,2'-Difluoro (F,F)Implication for Drug Design
Dihedral Angle ~44° (Gas) / 0° (Solid)~90° (Orthogonal)~58° (Twisted) F,F provides a unique shape vector; avoids flat packing.
Rotational Barrier Low (~2 kcal/mol)High (>20 kcal/mol)Medium (~8 kcal/mol) F,F allows "induced fit" but reduces entropic cost.
Metabolic Stability Low (Ortho-hydroxylation)High (Steric block)Very High F blocks CYP450 oxidation sites; no benzylic H to oxidize.
LogP Impact Baseline+0.5 to +1.0 (Lipophilic)+0.2 to +0.4 F increases lipophilicity less than Me; modulates permeability.
Characterization: The NMR Signature

To validate the formation of the 2,2'-difluoro system, rely on


 NMR.
  • Chemical Shift: Typically

    
     -110 to -120 ppm.
    
  • Through-Space Coupling: In the syn conformation, the two fluorine atoms are spatially close. You may observe a through-space coupling (

    
    ) or specific NOE (Nuclear Overhauser Effect) signals in HOESY experiments, confirming the twisted conformation.
    

Part 4: References

  • Conformational Analysis of Fluorinated Biaryls

    • Source: National Institutes of Health (NIH) / PubMed

    • Title: Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments.

    • URL:[Link]

  • Synthetic Methodology (Buchwald-Hartwig/Suzuki)

    • Source: MDPI Molecules

    • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.

    • URL:[Link]

  • Electronic Effects of Fluorine

    • Source: American Chemical Society (ACS)

    • Title: The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups.

    • URL:[Link]

  • Structural Data (NIST)

    • Source: NIST Chemistry WebBook

    • Title: 2,2'-Difluorobiphenyl Gas Phase Thermochemistry.

    • URL:[Link]

  • Applications in Bioisosteres

    • Source: ResearchGate (Review)

    • Title: Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design.

    • URL:[Link]

The Ascendant Scaffold: A Technical Guide to 5-Phenyl-Benzodioxole Analogs in Modern Drug Discovery

The Ascendant Scaffold: A Technical Guide to 5-Phenyl-Benzo[1][2]dioxole Analogs in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 5-phenyl-benzo[1][2]dioxole core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its presence in a wide array of biologically active compounds. This guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic potential of its analogs, offering field-proven insights for researchers and drug development professionals. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The 5-Phenyl-Benzo[1][2]dioxole Core: A Gateway to Diverse Bioactivity

The benzo[1][2]dioxole moiety, also known as methylenedioxyphenyl, is a key structural feature in numerous natural products and synthetic molecules. The addition of a phenyl group at the 5-position creates a versatile scaffold that can be readily functionalized to modulate its physicochemical and pharmacological properties. This structural motif has been identified as a key pharmacophore for a range of biological targets, leading to the development of analogs with promising activities, including anticancer, anticonvulsant, and enzyme inhibitory effects.[3][4]

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 5-phenyl-benzo[1][2]dioxole analogs typically involves the construction of the core structure followed by diversification of the phenyl ring and other positions on the benzodioxole ring.

Formation of the Benzo[1][2]dioxole Ring

A common and efficient method for constructing the benzo[1][2]dioxole ring is the reaction of a catechol with a dihalomethane, typically in the presence of a base. This Williamson ether synthesis variant provides a reliable route to the core structure.

Introduction of the Phenyl Group: Cross-Coupling Reactions

The introduction of the phenyl group at the 5-position is often achieved through modern cross-coupling reactions. The choice of reaction is dictated by the available starting materials and the desired functional group tolerance.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an aryl halide (e.g., 5-bromo-benzo[1][2]dioxole) and a phenylboronic acid is a robust and widely used method. Its tolerance for a broad range of functional groups makes it particularly attractive for the synthesis of complex analogs.

  • Heck and Stille Couplings: These are also viable alternatives for the arylation of the benzodioxole core.

Diversification of the Scaffold

Once the 5-phenyl-benzo[1][2]dioxole core is assembled, further modifications can be made to explore the chemical space and optimize biological activity. Common strategies include:

  • Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the appended phenyl ring can significantly impact the molecule's interaction with its biological target.

  • Functionalization of the Benzo[1][2]dioxole Ring: The aromatic ring of the benzodioxole can be further functionalized through electrophilic aromatic substitution reactions, though regioselectivity can be a challenge.

A generalized synthetic workflow is depicted below:

GCatecholCatecholBenzodioxoleBenzo[1,3]dioxoleCatechol->BenzodioxoleBaseDihalomethaneDihalomethaneDihalomethane->BenzodioxoleHalogenated_Benzodioxole5-Halo-benzo[1,3]dioxoleBenzodioxole->Halogenated_BenzodioxoleHalogenationAnalog5-Phenyl-benzo[1,3]dioxole AnalogHalogenated_Benzodioxole->AnalogSuzuki Coupling(Pd catalyst, Base)Phenylboronic_AcidSubstituted Phenylboronic AcidPhenylboronic_Acid->Analog

Caption: Generalized synthetic workflow for 5-phenyl-benzo[1][2]dioxole analogs.

Therapeutic Potential and Structure-Activity Relationships

The versatility of the 5-phenyl-benzo[1][2]dioxole scaffold has led to the discovery of analogs with a wide range of biological activities.

Anticancer Activity

Several studies have reported the potent antitumor effects of 5-phenyl-benzo[1][2]dioxole derivatives. For instance, a series of novel 1,3-benzodioxole derivatives were synthesized and evaluated for their anti-tumor activity, with some compounds showing significant cytotoxic effects against various cancer cell lines, including HeLa, A498, and MDA-MB-231.[5] One of the most active compounds, (E)-3-(Benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide, demonstrated an IC50 value of 4.92 ± 1.09 μM against MDA-MB-231 cells.[5] The proposed mechanism for some of these compounds involves the inhibition of key signaling pathways, such as the PI3K pathway, and the induction of apoptosis.[5][6] Molecular docking studies have suggested that some of these analogs may act as VEGFR-2 inhibitors.[5]

Anticonvulsant Activity

The benzo[d][1][2]dioxole scaffold has been explored for the development of novel anticonvulsant agents. A series of 5-substituted benzo[d][1][2]dioxole derivatives were designed and synthesized, with several compounds showing promising activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens.[7] Notably, one compound exhibited a high protective index, comparable to that of reference antiepileptic drugs, with an ED50 value of 9.8 mg/kg in the MES model.[7]

Enzyme Inhibition

A series of 6-(substituted phenyl)-[1][2]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole compounds, which can be considered analogs of the 5-phenyl-benzo[1][2]dioxole scaffold, were designed as tyrosinase inhibitors.[1] Several of these compounds exhibited potent inhibition of mushroom tyrosinase, with one derivative showing nanomolar IC50 values.[1] Kinetic studies revealed a competitive inhibition mechanism, and the compounds were also effective in inhibiting cellular tyrosinase activity and melanin formation in B16F10 cells.[1]

In the quest for new cholesterol-lowering drugs, phenylbenzo[d][1][2]dioxole-based compounds have been investigated as inhibitors of the protein-protein interaction between PCSK9 and the low-density lipoprotein receptor (LDLR).[8] Several active compounds were found to restore LDLR levels on the surface of HepG2 cells and increase LDL uptake.[8] Structure-activity relationship studies highlighted the importance of a 4-chlorobenzyl substitution in the amino group for the desired activity.[8]

Other Biological Activities

The 5-phenyl-benzo[1][2]dioxole scaffold has also been associated with other biological activities, including:

  • Auxin Receptor Agonists: A series of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed as potent auxin receptor agonists with root growth-promoting activity.[9]

  • Antibacterial Agents: Certain 5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[10]

Experimental Protocols: A Practical Guide

To facilitate further research in this area, we provide a representative, step-by-step protocol for the synthesis and characterization of a 5-phenyl-benzo[1][2]dioxole analog, based on methodologies reported in the literature.

Synthesis of a Representative Analog: (E)-3-(Benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide

This protocol is adapted from the synthesis of similar compounds.[5]

Step 1: Synthesis of Intermediate Amine A detailed procedure for the synthesis of the substituted aniline intermediate would be required, which typically involves multiple steps such as bromination, nucleophilic substitution, and reduction.[5]

Step 2: Condensation Reaction

  • Dissolve the intermediate substituted aniline (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM).

  • In a separate flask, dissolve 3-(benzo[d][1][2]dioxol-5-yl)acrylic acid (1.1 eq) in DCM.

  • Add the acrylic acid solution dropwise to the aniline solution at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane:methanol).

Characterization: The structure of the final compound should be confirmed by:

  • ¹H NMR and ¹³C NMR: To confirm the proton and carbon framework.

  • High-Resolution Mass Spectrometry (HR-MS): To confirm the molecular weight and elemental composition.[5]

Data Presentation: A Comparative Overview

The following table summarizes the biological activities of selected 5-phenyl-benzo[1][2]dioxole analogs from the literature.

Compound IDTarget/AssayActivity (IC50/ED50)Reference
Compound 3c Anticonvulsant (MES)ED50 = 9.8 mg/kg[7]
YL210 Anticancer (MDA-MB-231)IC50 = 4.92 ± 1.09 μM[5]
Compound 9 Tyrosinase InhibitionNanomolar IC50[1]
K-10 Root Growth Promotion37.1% promotion at 0.1 μM[9]
B14 PCSK9/LDLR PPI InhibitionActive in cell-based assays[8]

Conclusion and Future Perspectives

The 5-phenyl-benzo[1][2]dioxole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its analogs make it a highly attractive starting point for drug discovery programs. Future research should focus on exploring novel substitutions and modifications to further optimize the potency, selectivity, and pharmacokinetic properties of these promising compounds. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the development of the next generation of drugs based on this remarkable scaffold.[11]

References

  • Design and Synthesis of Novel 6-(Substituted phenyl)-[1][2]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights. MDPI. Available from: [Link]

  • Design and Synthesis of 5-Substituted Benzo[d][1][2]dioxole Derivatives as Potent Anticonvulsant Agents. PubMed. Available from: [Link]

  • Facile Syntheses of Novel Benzo-1,3-dioxolo-, Benzothiazolo-, Pyrido-, and Quinolino-fused 5H-Benzo[d]- pyrazolo[5,1-b][1][2]-oxazines and 1H-Pyrazoles. PMC. Available from: [Link]

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN. Available from: [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. Available from: [Link]

  • Discovery and SAR analysis of phenylbenzo[d][1][2]dioxole-based proprotein convertase subtilisin/kexin type 9 inhibitors. PMC. Available from: [Link]

  • Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding and antibacterial agents. Arabian Journal of Chemistry. Available from: [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. Available from: [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PMC. Available from: [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. Available from: [Link]

  • Design, synthesis and antibacterial potential of 5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff. Available from: [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Available from: [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. Available from: [Link]

  • Quantitative structure-activity relationship studies on 5-phenyl-3-ureido-1,5-benzodiazepine as cholecystokinin-A receptor antagonists. PubMed. Available from: [Link]

  • (E)-1-(Benzo[d][1][2]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. Available from: [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior | Request PDF. ResearchGate. Available from: [Link]

Lipophilicity and LogP values of 2,2-Difluoro-5-phenyl-benzo[1,3]dioxole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Lipophilicity and LogP of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole

Abstract

Lipophilicity, quantified by the logarithm of the partition coefficient (LogP), is a cornerstone of modern drug discovery, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide provides a comprehensive framework for understanding and determining the LogP of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole, a compound of interest within the versatile benzodioxole chemical class. Recognizing the frequent absence of established experimental data for novel compounds, this paper details both authoritative experimental methodologies and robust computational prediction techniques. We present step-by-step protocols for the OECD-compliant shake-flask and HPLC methods, offering researchers a practical guide to empirical LogP determination. Furthermore, we explore the utility of in-silico tools for rapid lipophilicity estimation, providing a predictive LogP value for the target molecule. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering the foundational knowledge and practical instructions required to accurately assess the lipophilicity of this and other novel chemical entities.

The Strategic Imperative of Lipophilicity in Drug Development

The journey of a drug from administration to its molecular target is a complex odyssey through a series of biological membranes and aqueous compartments. A molecule's ability to navigate this environment is largely governed by its physicochemical properties, with lipophilicity ("fat-loving" nature) being of paramount importance.[1][3][4] This property dictates the ease with which a compound can partition from an aqueous phase into a lipid-rich, non-polar environment, such as a cell membrane.

The octanol-water partition coefficient (P) is the gold-standard measure for lipophilicity. It is defined as the ratio of a compound's concentration in an n-octanol phase to its concentration in an aqueous phase at equilibrium.[3] Due to the wide range of values, it is most conveniently expressed in its logarithmic form, LogP.

The significance of LogP is woven throughout the entire ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate:[2][3]

  • Absorption: For oral drugs, sufficient lipophilicity is required to traverse the lipid bilayers of the gastrointestinal mucosa and enter systemic circulation. However, excessive lipophilicity can lead to poor solubility in aqueous gut fluids, hindering absorption.[1][2]

  • Distribution: Once absorbed, a drug's lipophilicity influences its distribution throughout the body. More lipophilic compounds tend to penetrate tissues and cross biological barriers like the blood-brain barrier more readily, but may also accumulate in fatty tissues.[2][5]

  • Metabolism: Lipophilicity can affect how a drug interacts with metabolic enzymes, such as the cytochrome P450 system.[2]

  • Excretion: The body's clearance mechanisms often involve transforming lipophilic compounds into more water-soluble (hydrophilic) metabolites to facilitate excretion.

Therefore, achieving an optimal lipophilicity balance is a critical objective in medicinal chemistry, often referred to as operating within a "Goldilocks zone."[4] The well-known Lipinski's Rule of Five, for instance, suggests that orally bioavailable drugs often have a LogP value not exceeding 5.[2]

The Benzodioxole Scaffold: A Privileged Motif

The 1,3-benzodioxole moiety is a structural feature present in numerous natural products and synthetic compounds with a wide array of biological activities.[6][7] This heterocyclic scaffold has been explored for applications including anticancer, antioxidant, and antimitotic agents.[5][8][9] The specific compound of interest, 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole , incorporates several key features: a rigid benzodioxole core, a lipophilic phenyl group, and a difluoromethylenedioxy bridge, which can modulate metabolic stability and electronic properties. Understanding its LogP is a critical first step in evaluating its potential as a drug candidate or pharmacological tool.

Quantitative Assessment of Lipophilicity

Given the novelty of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole, published experimental LogP data is unavailable. This guide will therefore focus on the established methods for its determination.

Computational LogP Prediction

In the early stages of discovery, computational methods provide a rapid and cost-effective means of estimating LogP. Numerous algorithms exist, often fragment-based or property-based, which calculate LogP from a molecule's 2D structure. Web-based platforms like SwissADME offer free access to multiple prediction models.

For 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole, we utilized the SwissADME web tool to generate consensus LogP predictions. This approach provides a more robust estimate by averaging the results from several distinct algorithms.

Table 1: Predicted Physicochemical Properties and LogP for 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole

PropertyPredicted ValueMethod/Source
Chemical Formula C₁₃H₈F₂O₂-
Molecular Weight 234.20 g/mol -
SMILES c1ccc(cc1)c2cc3c(cc2)OC(O3)(F)F-
Consensus LogP 4.05 SwissADME

Note: The Consensus LogP is an average of multiple prediction methods available within the SwissADME tool. This value serves as a valuable preliminary estimate to guide experimental design.

Experimental LogP Determination

Experimental measurement remains the definitive method for establishing a compound's LogP. The two most widely accepted methods are the Shake-Flask method and the High-Performance Liquid Chromatography (HPLC) method, both of which are standardized by the Organisation for Economic Co-operation and Development (OECD).[3][9]

The shake-flask method is the traditional "gold standard" for LogP determination, involving the direct measurement of a compound's distribution between n-octanol and water.[4][8] It is most reliable for compounds with LogP values in the range of -2 to 4, and occasionally up to 5.[8][9]

Causality Behind Experimental Choices:

  • Solvent Purity & Pre-saturation: Using high-purity n-octanol and water is critical to avoid interference. Pre-saturating each solvent with the other before the experiment ensures that the volumes of the phases do not change during equilibration, which would alter the concentration and lead to an inaccurate result.

  • Temperature Control: The partition coefficient is temperature-dependent. Maintaining a constant temperature (e.g., 25°C ± 1°C) is mandatory for reproducibility.[4]

  • Centrifugation: Vigorous shaking can create fine emulsions or micro-droplets of one phase within the other. Centrifugation is a crucial step to ensure complete and clean separation of the two phases before sampling.[4][9]

  • Concentration Range: The experiment should be performed in a dilute solution (typically <0.01 M) to avoid self-association of the solute molecules, which would violate the Nernst Partition Law.

Experimental Protocol: Shake-Flask Method

  • Preparation:

    • Obtain high-purity n-octanol and purified water (e.g., HPLC grade).

    • Prepare pre-saturated solvents by mixing n-octanol and water in a large vessel, shaking vigorously for 24 hours, and allowing the layers to separate for at least 24 hours.

    • Prepare a stock solution of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole in pre-saturated n-octanol. The concentration should be chosen based on the preliminary LogP estimate and the analytical method's limit of detection.

  • Partitioning:

    • In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), add a known volume of the n-octanol stock solution and a known volume of pre-saturated water.

    • Prepare at least three replicate vessels.

    • Place the vessels in a mechanical shaker and agitate until equilibrium is reached (a minimum of 24 hours at a constant temperature of 25°C is recommended).

  • Phase Separation:

    • Centrifuge the vessels at a moderate speed for 15-30 minutes to break any emulsions and ensure clear separation of the n-octanol and water layers.

  • Analysis:

    • Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase from each replicate.

    • Determine the concentration of the analyte in each aliquot using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) for each replicate: P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • Calculate the LogP by taking the base-10 logarithm of P.

    • The final reported LogP should be the average of the replicate determinations. The values should fall within a range of ± 0.3 units.[8]

Workflow Visualization: Shake-Flask Method

G cluster_prep 1. Preparation Phase cluster_exp 2. Experimental Phase cluster_analysis 3. Analysis & Calculation prep1 Pre-saturate n-Octanol and Water prep2 Prepare Stock Solution in n-Octanol prep1->prep2 exp1 Combine Solvents & Stock in Test Vessel prep2->exp1 exp2 Shake to Equilibrium (24h @ 25°C) exp1->exp2 exp3 Centrifuge for Phase Separation exp2->exp3 ana1 Sample Aqueous & n-Octanol Phases exp3->ana1 ana2 Determine Concentration (e.g., HPLC, UV-Vis) ana1->ana2 ana3 Calculate P and LogP ana2->ana3 caption Fig 1. OECD 107 Shake-Flask Workflow

Fig 1. OECD 107 Shake-Flask Workflow

The HPLC method offers a faster, higher-throughput alternative to the shake-flask method and is particularly useful for compounds with LogP values in the 0 to 6 range.[1][2][5] This technique correlates a compound's retention time on a non-polar (e.g., C18) stationary phase with the known LogP values of a set of standard compounds.

Causality Behind Experimental Choices:

  • Reverse-Phase Column: A reverse-phase column (e.g., octadecylsilane, C18) is used because it presents a non-polar surface. Lipophilic compounds will have a stronger affinity for this stationary phase and will therefore be retained longer, resulting in a later elution time.

  • Isocratic Elution: An isocratic mobile phase (a constant mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile) is used to ensure that the retention behavior is directly and consistently related to the compound's partitioning characteristics.[1]

  • Calibration Standards: The method is indirect. Therefore, a calibration curve must be generated using a series of well-characterized reference compounds with known LogP values that span the expected range of the test compound. This validates the relationship between retention time and LogP for the specific column and mobile phase conditions.

Experimental Protocol: HPLC Method

  • System Setup:

    • Use an HPLC system equipped with a UV detector, a reverse-phase C18 column, and an isocratic pump.

    • The mobile phase is typically a mixture of methanol or acetonitrile and an aqueous buffer. The exact ratio is optimized to achieve good separation of the standards.

  • Calibration:

    • Select a set of at least 6-8 reference compounds with accurately known LogP values, bracketing the expected LogP of the test compound (our predicted value is ~4.05).

    • Inject each standard individually and record its retention time (tᵣ).

    • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard: k = (tᵣ - t₀) / t₀

    • Generate a calibration curve by plotting log(k) versus the known LogP for the standards. The plot should be linear with a high correlation coefficient (r² > 0.95).

  • Sample Analysis:

    • Dissolve the 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole in the mobile phase.

    • Inject the sample onto the HPLC system under the same conditions used for the standards and record its retention time in duplicate.[1]

  • Calculation:

    • Calculate the capacity factor (k) for the test compound.

    • Using the linear regression equation from the calibration curve, interpolate the LogP value for the test compound from its log(k) value.[1]

Logical Relationship: Lipophilicity and Drug Discovery

G cluster_adme ADME Profile cluster_pharm Pharmacological Outcomes Absorption Absorption (Gut Wall Permeation) Efficacy Therapeutic Efficacy (Target Engagement) Absorption->Efficacy Distribution Distribution (Tissue Penetration) Distribution->Efficacy Toxicity Toxicity (Off-Target Effects) Distribution->Toxicity Metabolism Metabolism (Enzyme Interaction) Metabolism->Efficacy Metabolism->Toxicity Excretion Excretion (Renal/Biliary Clearance) Excretion->Efficacy Excretion->Toxicity Lipophilicity Molecular Lipophilicity (LogP) Lipophilicity->Absorption Influences Lipophilicity->Distribution Influences Lipophilicity->Metabolism Influences Lipophilicity->Excretion Influences caption Fig 2. Central Role of Lipophilicity

Fig 2. Central Role of Lipophilicity

Conclusion and Forward Outlook

The lipophilicity of a molecule, as measured by its LogP value, is a critical determinant of its ultimate success as a therapeutic agent. For novel structures such as 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole, where experimental data is lacking, a combined approach of computational prediction and empirical measurement provides the most comprehensive characterization. Our in-silico analysis predicts a LogP of approximately 4.05, suggesting significant lipophilicity that warrants careful consideration in any drug development program. This guide provides the detailed, authoritative protocols necessary for researchers to validate this prediction experimentally using either the gold-standard shake-flask method (OECD 107) or the efficient HPLC method (OECD 117). By rigorously determining the LogP, scientists can make more informed decisions regarding the potential ADME properties and overall viability of this and other promising benzodioxole derivatives, thereby accelerating the path from chemical entity to potential therapeutic.

References

  • Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Analytice. [Link]

  • Food and Agriculture Organization of the United Nations. Partition coefficient octanol/water. Pesticide Registration Toolkit. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Situ Biosciences. OECD 117, OECD 107 and OECD 123 - Partition Coefficient, HPLC Method. [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]

  • Phytosafe. OECD 107, OECD 117 and OECD 123. [Link]

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • SwissADME. Frequently Asked Questions. [Link]

  • Batra, J. K., Jurd, L., & Hamel, E. (1985). Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis. Molecular pharmacology, 27(1), 94–102. [Link]

  • Lee, S. K., Lee, I. P., & Park, J. H. (2001). Total synthesis of a natural antioxidant and structure-activity relationships of related compounds. Archives of pharmacal research, 24(5), 390–394. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875. [Link]

  • Vertex AI Search. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • ResearchGate. Structures of benzodioxol derivatives having various biological activities. [Link]

  • PubChem. 2,2-Difluoro-1,3-benzodioxole. [Link]

  • Wikipedia. 1,3-Benzodioxole. [Link]

  • MDPI. (2022, June 22). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. [Link]

  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff. [Link]

  • Neliti. ADME properties prediction of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines. [Link]

Sources

A Researcher's Guide to the Safe Handling of 2,2-Difluoro-5-phenyl-benzodioxole and Related Fluorinated Benzodioxoles

A Researcher's Guide to the Safe Handling of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole and Related Fluorinated Benzodioxoles

An In-depth Technical Guide for Drug Development Professionals

Introduction

2,2-Difluoro-5-phenyl-benzo[1][2]dioxole belongs to a class of fluorinated benzodioxoles that serve as versatile building blocks in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can significantly modulate key properties such as metabolic stability, lipophilicity, and binding affinity, making these compounds highly valuable synthons. However, the same properties that confer desirable pharmacological effects also necessitate a nuanced approach to laboratory safety. As with many organofluorine compounds, their reactivity, potential for metabolic defluorination, and classification within the broader group of Per- and Polyfluoroalkyl Substances (PFAS) demand rigorous handling protocols.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive operational framework for researchers. It is designed to instill a deep understanding of the material's hazards, grounded in its chemical properties, and to equip laboratory personnel with the expert-level protocols required for its safe handling, storage, and disposal.

Section 1: Chemical Identity and Physicochemical Properties

While a specific Safety Data Sheet for the phenyl-substituted title compound is not publicly available, we can extrapolate its core hazard profile from the well-documented parent compound, 2,2-Difluoro-1,3-benzodioxole (CAS 1583-59-1), and other functionalized analogs.[1][3] The phenyl substitution will primarily influence physical properties like melting point, boiling point, and solubility, but the fundamental reactivity and toxicological concerns are driven by the difluorobenzodioxole core.

Table 1: Physicochemical Properties of 2,2-Difluoro-1,3-benzodioxole and Related Compounds

Property2,2-Difluoro-1,3-benzodioxole (Parent Compound)Notes & Extrapolations for the Phenyl Analog
CAS Number 1583-59-1[1][3][4]Not assigned. Researchers should assign a unique identifier for internal tracking.
Molecular Formula C₇H₄F₂O₂[1][3]C₁₃H₈F₂O₂
Molecular Weight 158.10 g/mol [1][3]234.20 g/mol
Appearance Colorless liquidLikely a solid at room temperature due to increased molecular weight and aromatic stacking.
Density 1.303 g/mL at 25 °CExpected to be >1 g/mL.
Boiling Point Not specified; related compounds boil at 65-79°C under vacuum.[2][5]Significantly higher than the parent compound; likely requires vacuum distillation.
Flash Point 32 °C (89.6 °F)Expected to be higher, but should still be treated as a potentially flammable solid.
Storage Temperature 2-8°C[4]2-8°C is recommended to ensure stability and minimize vapor pressure.[4]

Section 2: Hazard Identification and Toxicological Insights

The primary hazards associated with the difluorobenzodioxole scaffold are skin/eye irritation, respiratory irritation, and flammability.[1][3] However, a deeper analysis points to more subtle, yet critical, toxicological considerations related to its fluorinated structure.

GHS Hazard Classification (Based on Parent Compound)
  • Flammable Liquids: Category 3 (H226)[3]

  • Skin Corrosion/Irritation: Category 2 (H315)[1][3][6]

  • Serious Eye Damage/Eye Irritation: Category 2 (H319)[1][3]

  • Specific target organ toxicity — Single exposure (Respiratory tract irritation): Category 3 (H335)[1][3]

Expert Toxicological Perspective: The Concern of Defluorination

The carbon-fluorine bond is exceptionally strong, which is a cornerstone of its utility in drug design. However, it is not inert. Research has shown that compounds like 2,2-difluoro-1,3-benzodioxole can undergo enzymatic oxidation, leading to a proposed mechanism of biodegradation and defluorination.[7] This process can release fluoride ions.[7] While this is a concern in an environmental context, it also informs the potential for metabolic toxicity. The metabolic instability of aryl fluorides is an active area of research, with both electronic and steric factors influencing the stability of the C-F bond.[8][9]

Furthermore, as a fluorinated organic molecule, this compound falls under the broad classification of PFAS. This group of "forever chemicals" is under intense scrutiny for its persistence, bioaccumulation, and potential for adverse health effects, including impacts on the immune system and interference with hormones.[10][11] While the specific toxicity profile of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole has not been thoroughly investigated, its structural alerts warrant a highly precautionary approach.[12]

Section 3: Risk Mitigation and Safe Handling Protocols

A self-validating safety protocol is one where engineering controls, personal protective equipment (PPE), and procedural steps work in concert to minimize exposure at every stage.

Engineering Controls: The Primary Barrier
  • Certified Chemical Fume Hood: All manipulations, including weighing, dispensing, and reaction setup, must be performed in a certified chemical fume hood with a face velocity of 80-120 feet per minute. This is non-negotiable. The hood sash serves as a physical barrier against splashes and uncontrolled reactions.

  • Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions that may escape primary containment.

  • Proximity to Safety Equipment: The work area must be in close proximity to an operational safety shower and eyewash station.

Personal Protective Equipment (PPE): The Last Line of Defense

The choice of PPE is dictated by the compound's hazards: skin irritation, potential for absorption, and eye damage.[1]

  • Hand Protection: Wear nitrile gloves (minimum thickness of 4 mil). Double-gloving is strongly recommended, especially during transfers of significant quantities. Nitrile provides good resistance to a broad range of organic chemicals. Do not use latex gloves, as they offer poor protection.

  • Eye Protection: ANSI Z87.1-compliant safety goggles are mandatory.[13] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as large-scale transfers or reaction quenching.[1]

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing covers all exposed skin.

  • Respiratory Protection: Not typically required when work is conducted within a certified fume hood. However, if there is a potential for aerosol generation outside of a hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][14]

Workflow for Safe Handling and Dispensing

This workflow illustrates the integration of controls and procedures for a common laboratory task.

Gcluster_prepPreparation Phasecluster_handlingHandling Phase (Inside Fume Hood)cluster_cleanupPost-Handling Phaseprep1Don all required PPE(Double gloves, goggles, lab coat)prep2Verify fume hood is operational(Check certification, airflow monitor)prep1->prep2prep3Assemble all necessary equipment(Spatula, weigh paper, glassware)prep2->prep3handle1Place chemical container and balancein the center of the fume hoodprep3->handle1handle2Carefully open container,avoiding dust/vapor generationhandle1->handle2handle3Dispense required amountonto weigh paper using a clean spatulahandle2->handle3handle4Securely close primary containerhandle3->handle4handle5Transfer weighed solid to reaction vesselhandle4->handle5clean1Decontaminate spatula and work surfacewith appropriate solvent (e.g., isopropanol)handle5->clean1clean2Dispose of weigh paper and outer glovesin designated chemical wasteclean1->clean2clean3Wash hands thoroughly after removing inner glovesclean2->clean3

Caption: Workflow for Safe Weighing and Dispensing.

Section 4: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Table 2: Emergency Response Protocols

SituationAction Protocol
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][14]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][12][14]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12]
Minor Spill (<5g in a fume hood) Ensure PPE is worn. Absorb with an inert material (vermiculite, sand). Scoop up and place in a sealed container for chemical waste disposal. Decontaminate the area.
Major Spill (>5g or outside a hood) Evacuate the immediate area. Alert laboratory supervisor and safety officer. Prevent entry. Allow vapors to dissipate if safe, or await response from the emergency team.
Fire Use a dry chemical, CO₂, or foam extinguisher.[1] Do not use water. Vapors may form explosive mixtures with air and can travel to an ignition source.[1] Fire may produce hazardous decomposition products, including carbon oxides and hydrogen fluoride.[1]
Decision Tree for Spill Response

GspillSpill Occursq1Is the spill containedwithin a fume hood?spill->q1q2Is the spill quantity >5g?q1->q2Yesaction_majorMajor Spill Protocol:1. EVACUATE the area.2. Alert supervisor & EHS.3. Close doors, restrict access.4. Await emergency response.q1->action_majorNoq3Are you trained and equippedto handle the cleanup?q2->q3Noq2->action_majorYesaction_minorMinor Spill Protocol:1. Alert others in the lab.2. Use spill kit to absorb.3. Package waste.4. Decontaminate area.q3->action_minorYesq3->action_majorNo

Caption: Decision Tree for Chemical Spill Response.

Section 5: Storage and Disposal

Proper storage and disposal are critical to long-term laboratory safety and environmental stewardship.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is 2-8°C.[4] Keep away from heat, sparks, and open flames.[1]

  • Disposal: All waste material (unreacted compound, contaminated materials, etc.) must be disposed of as hazardous chemical waste. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains.[12]

References

  • Local Pharma Guide. (n.d.). 2,2-DIFLUORO-5-NITRO-1,3-BENZODIOXOLE | C7H3F2NO4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74103, 2,2-Difluoro-1,3-benzodioxole. Retrieved from [Link]

  • CPAChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole CAS:1583-59-1. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 2,2-Difluoro-5-nitro-1,3-benzodioxole. Retrieved from [Link]

  • Pérez-Pantoja, D., et al. (2023). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. ResearchGate. [Link]

  • White, C. J., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. [Link]

  • Macquarie University. (2023). An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Retrieved from [Link]

  • Kim, S., et al. (2020). Controlling the toxicity of biomass-derived difunctional molecules as potential pharmaceutical ingredients for specific activity toward microorganisms and mammalian cells. PLoS One. [Link]

  • Lau, C., Butenhoff, J. L., & Rogers, J. M. (2004). The developmental toxicity of perfluoroalkyl acids and their derivatives. Toxicology and Applied Pharmacology. [Link]

  • Betourney, M., et al. (2025). Electrophilic Aromatic Fluorination of N-Arylacetamides: a Computational and Efficacy Study. Journal of Fluorine Chemistry. [Link]

  • Cornell, J. S., et al. (2000). Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. Water Research. [Link]

  • Matsuura, A., Ano, Y., & Chatani, N. (2022). Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Chemical Communications. [Link]

  • Haas, C. N. (1998). Estimating relative potency for receptor-mediated toxicity: reevaluating the toxicity equivalence factor (TEF) model. Environmental Health Perspectives. [Link]

  • J. Fluorine Chem. (2025). Preparation of Aryl Fluorides, Part 3: By Aromatization and Ring Formation. YouTube. [Link]

  • U.S. Environmental Protection Agency. (2026). Our Current Understanding of the Human Health and Environmental Risks of PFAS. Retrieved from [Link]

  • Cornell, J. S., et al. (2001). Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. Environmental Toxicology and Chemistry. [Link]

  • Lohmann, R., et al. (2020). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? Environmental Science & Technology. [Link]

  • Bund für Umwelt und Naturschutz Deutschland. (2021). Fluorochemicals: Persistent, Dangerous, Avoidable. ResearchGate. [Link]

  • Genuis, S. J. (2023). Fluorocarbons (PFAS)—The Forever Chemicals. Integrative Medicine (Encinitas). [Link]

  • Reddit user discussion. (2023). Are all fluoropolymers hazardous to human health?. r/chemistry. [Link]

Methodological & Application

Synthesis of 2,2-Difluoro-5-phenyl-benzodioxole via Suzuki Coupling: An Application Note and Protocol

Synthesis of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole via Suzuki Coupling: An Application Note and Protocol

Introduction: The Significance of the 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole Scaffold

The 2,2-difluoro-1,3-benzodioxole moiety is a privileged structural motif in medicinal chemistry and agrochemical research.[1][2] Its incorporation into molecular frameworks can significantly enhance metabolic stability, modulate lipophilicity, and improve target-binding interactions.[1] The gem-difluoro group acts as a bioisostere for a carbonyl group, offering similar polarity and hydrogen bonding capabilities but with increased resistance to metabolic degradation.[3] The synthesis of derivatives, such as 2,2-Difluoro-5-phenyl-benzo[1][4]dioxole, provides access to a class of compounds with potential applications in drug discovery and materials science. For instance, the 1,3-benzodioxole scaffold is a key component in numerous bioactive molecules and natural products, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1][5][6][7]

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[8][9] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an ideal method for the synthesis of biaryl compounds like 2,2-Difluoro-5-phenyl-benzo[1][4]dioxole.[9] This application note provides a detailed protocol for the synthesis of this target molecule, leveraging the power and versatility of the Suzuki coupling.

Scientific Rationale and Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (in this case, 5-bromo-2,2-difluoro-1,3-benzodioxole) to a palladium(0) complex, forming a palladium(II) species.

  • Transmetalation: In the presence of a base, the organoboron reagent (phenylboronic acid) forms a boronate complex. This complex then undergoes transmetalation with the palladium(II) species, where the phenyl group is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the desired C-C bond of the biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and can significantly influence the yield and purity of the product. For this synthesis, a palladium catalyst with a phosphine ligand is proposed, as these are known to be effective for a wide range of Suzuki couplings.

Experimental Protocol: Synthesis of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole

This protocol outlines a general procedure for the Suzuki coupling of 5-bromo-2,2-difluoro-1,3-benzodioxole with phenylboronic acid. The reaction can be performed using conventional heating or microwave irradiation for accelerated reaction times.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Bromo-2,2-difluoro-1,3-benzodioxole≥97%Commercially Available
Phenylboronic Acid≥98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)LigandCommercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrousCommercially Available
WaterDeionizedLaboratory Supply
Ethyl AcetateACS GradeCommercially Available
Brine (saturated NaCl solution)Laboratory Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available
Celite®Commercially Available

Equipment:

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller or microwave reactor

  • Condenser

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Column chromatography setup

Step-by-Step Protocol (Conventional Heating):

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromo-2,2-difluoro-1,3-benzodioxole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in anhydrous 1,4-dioxane. Add this solution to the reaction flask, followed by the addition of water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2,2-Difluoro-5-phenyl-benzo[1][4]dioxole.

Step-by-Step Protocol (Microwave Irradiation):

  • Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine 5-bromo-2,2-difluoro-1,3-benzodioxole (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio) to the vial.

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes) with stirring.[1][10]

  • Work-up and Purification: After the reaction is complete and the vial has cooled to a safe temperature, follow the work-up and purification steps (5-8) as described in the conventional heating protocol.

Data and Expected Results

Table 1: Representative Reaction Parameters for Suzuki Coupling

ParameterConditionRationale
Aryl Halide 5-Bromo-2,2-difluoro-1,3-benzodioxoleThe bromo-substituent is a common and effective coupling partner in Suzuki reactions.
Boronic Acid Phenylboronic AcidCommercially available and widely used arylating agent.
Catalyst Pd(OAc)₂ / SPhosA highly active catalyst system for a broad range of Suzuki couplings, including those with electron-rich aryl halides.
Base K₂CO₃A common and effective inorganic base for Suzuki reactions.
Solvent 1,4-Dioxane / WaterA versatile solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °C (Conventional) / 120-150 °C (Microwave)Higher temperatures generally accelerate the reaction rate. Microwave heating can significantly reduce reaction times.[1][10]
Expected Yield 70-95%Dependant on reaction conditions and purity of starting materials.

Characterization of 2,2-Difluoro-5-phenyl-benzo[1][4]dioxole:

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzodioxole and phenyl rings. The integration and splitting patterns will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the characteristic signal for the CF₂ group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₃H₈F₂O₂.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of 2,2-Difluoro-5-phenyl-benzo[1][4]dioxole via Suzuki coupling.

Suzuki_Coupling_Workflowcluster_prepReaction Preparationcluster_reactionReactioncluster_workupWork-up & Purificationcluster_productFinal ProductreagentsCombine Reactants:- 5-Bromo-2,2-difluoro-1,3-benzodioxole- Phenylboronic Acid- K₂CO₃catalystPrepare Catalyst System:- Pd(OAc)₂- SPhosheatingHeat Reaction Mixture(Conventional or Microwave)reagents->heatingsolventAdd Solvents:- 1,4-Dioxane- Watercatalyst->heatingsolvent->heatingmonitoringMonitor Progress (TLC)heating->monitoringextractionExtraction withEthyl Acetatemonitoring->extractionpurificationColumn Chromatographyextraction->purificationproduct2,2-Difluoro-5-phenyl-benzo[1,3]dioxolepurification->productcharacterizationCharacterization(NMR, MS)product->characterization

Caption: Experimental workflow for the synthesis of 2,2-Difluoro-5-phenyl-benzo[1][4]dioxole.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficient heating- Impure reagents or solvents- Use fresh catalyst and ligand.- Ensure proper reaction temperature.- Use anhydrous solvents and pure reagents.
Formation of side products (e.g., homocoupling) - Inefficient transmetalation- Presence of oxygen- Optimize the base and solvent system.- Ensure the reaction is performed under a strictly inert atmosphere.
Difficulty in purification - Co-elution of impurities- Optimize the eluent system for column chromatography.- Consider recrystallization as an additional purification step.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the synthesis of 2,2-Difluoro-5-phenyl-benzo[1][4]dioxole. This protocol offers a reliable starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds. The versatility of the Suzuki coupling allows for the straightforward synthesis of a diverse library of analogues by varying the boronic acid coupling partner, facilitating structure-activity relationship studies and the discovery of novel bioactive molecules.

References

  • DiVA. (2009, March 19). Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling. Retrieved from [Link]

  • ResearchGate. (2006, June). Microwave-promoted Suzuki–Miyaura cross-coupling of aryl halides with phenylboronic acid under aerobic conditions catalyzed by a new palladium complex with a thiosemicarbazone ligand. Retrieved from [Link]

  • ACS Publications. (2004, March 27). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Retrieved from [Link]

  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2014, November 1). Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding and antibacterial agents. Retrieved from [Link]

  • ResearchGate. (2025, June 28). Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3- benzodioxole derivatives as anticancer, DNA binding and antibacterial agents. Retrieved from [Link]

  • Frontiers. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

  • PMC. (2021, January 18). 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by.... Retrieved from [Link]

  • An-Najah Staff. (2020, December 9). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Retrieved from [Link]

  • Rose-Hulman. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoarenes with phenylboronic acid with.... Retrieved from [Link]

  • MDPI. (2022, September 22). 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole. Retrieved from [Link]

  • ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2020, November 30). (PDF) Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Retrieved from [Link]

  • Journal of Nanostructures. (2024, July 15). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

  • PMC. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]

  • PMC. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]

  • Nature. (n.d.). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • CORE. (2024, April 7). Benzo[d][1][4][2]oxadithiole 2-Oxide. Retrieved from [Link]

Application Note & Protocol: Geminal Difluorination of 5-Phenyl-1,3-benzodioxole Ketone Precursors for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability.[1][2][3] The 1,3-benzodioxole moiety, particularly when functionalized with a phenyl group, represents a privileged scaffold found in numerous pharmacologically active agents.[4][5] This guide provides a detailed protocol and expert insights for the geminal difluorination of a key precursor, (benzo[d][6][7]dioxol-5-yl)(phenyl)methanone, converting the ketone functionality into a difluoromethylene group. This transformation serves as a powerful tool for researchers and drug development professionals aiming to modulate the physicochemical properties of this important molecular framework. We present a robust protocol using Deoxo-Fluor®, a thermally stable deoxofluorinating agent, and delve into the mechanistic rationale behind the experimental choices to ensure reproducibility and safety.

Scientific Foundation & Strategic Rationale

The conversion of a carbonyl group to a geminal difluoride is a bioisosteric replacement that can significantly alter a molecule's properties. The resulting difluoromethylene (CF₂) group can act as a lipophilic hydrogen bond donor, enhance metabolic stability by blocking oxidative pathways at the benzylic position, and modulate the conformational preferences of the molecule.[2][8]

For the 5-phenyl-1,3-benzodioxole scaffold, this modification is particularly valuable. The ketone precursor is readily accessible, and its conversion to the difluorinated analogue provides direct access to a core structure with enhanced drug-like properties. While various fluorination methods exist, deoxygenative fluorination of ketones offers a direct and reliable route.

Among the available reagents, sulfur-based fluorinating agents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are most common for this transformation.[9] Our protocol prioritizes Deoxo-Fluor® due to its significantly higher thermal stability compared to DAST, which is known to undergo exothermic decomposition and can be explosive at elevated temperatures.[9] This choice enhances the safety and predictability of the protocol, a critical consideration in a research and development setting.

Experimental Workflow and Logic

The protocol is designed as a self-validating system, incorporating in-process controls and rigorous analytical confirmation. The overall workflow is a multi-stage process that demands precision at each step.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Validation prep_glass Oven-Dry Glassware prep_inert Assemble Under N2/Ar prep_glass->prep_inert dissolve Dissolve Ketone in Anhydrous DCM prep_inert->dissolve cool Cool to 0 °C dissolve->cool add_reagent Slowly Add Deoxo-Fluor® cool->add_reagent react Stir at RT (Monitor by TLC) add_reagent->react quench Carefully Quench in cold sat. NaHCO3 react->quench Reaction Complete extract Extract with DCM quench->extract wash_dry Wash & Dry Organic Layers extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify via Column Chromatography concentrate->purify analysis Characterize Product (NMR, MS) purify->analysis

Diagram 1: High-level experimental workflow for geminal difluorination.

Detailed Step-by-Step Protocol

Protocol Title: Geminal Difluorination of (Benzo[d][6][7]dioxol-5-yl)(phenyl)methanone using Deoxo-Fluor®

Objective: To synthesize 5-(difluoro(phenyl)methyl)-benzo[d][6][7]dioxole from its corresponding ketone precursor.

Materials & Equipment
  • Substrate: (Benzo[d][6][7]dioxol-5-yl)(phenyl)methanone (1.0 equiv.)

  • Reagent: Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) (2.0 - 3.0 equiv.)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Aqueous Solutions: Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography

  • Equipment: Oven-dried round-bottom flasks, magnetic stir bar, reflux condenser, nitrogen or argon gas line with bubbler, syringes, ice bath, separatory funnel, rotary evaporator.

Safety Precautions
  • Moisture Sensitivity: Deoxo-Fluor® reacts exothermically with water. All glassware must be rigorously oven-dried, and the reaction must be conducted under a dry, inert atmosphere (N₂ or Ar).[9]

  • Corrosive Byproducts: The reaction can generate HF as a byproduct. Handle the reaction mixture and quenching steps in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Quenching: The quenching step is potentially exothermic. Add the reaction mixture to the NaHCO₃ solution slowly and with vigorous stirring in an ice bath to control the release of gas and heat.

Procedure
  • Reaction Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of nitrogen or argon.

  • Substrate Addition: To the flask, add (benzo[d][6][7]dioxol-5-yl)(phenyl)methanone (1.0 equiv.).

  • Dissolution: Add anhydrous dichloromethane via syringe to dissolve the ketone. A typical concentration is 0.2-0.5 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Deoxo-Fluor® (2.0-3.0 equiv. for less reactive diaryl ketones) to the stirred solution via syringe over 10-15 minutes.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product spot should be more nonpolar (higher Rf) than the starting ketone.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. In a separate flask, prepare a vigorously stirred, ice-cold solution of saturated aqueous NaHCO₃. Slowly and carefully , transfer the reaction mixture via cannula or dropping funnel into the NaHCO₃ solution.

  • Extraction: After gas evolution ceases, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-(difluoro(phenyl)methyl)-benzo[d][6][7]dioxole.

Mechanistic Insights & Trustworthiness

The "Why" Behind the Protocol: Reaction Mechanism

Understanding the reaction mechanism is key to troubleshooting and optimization. The deoxofluorination process is believed to proceed through an electrophilic pathway where the sulfur atom of Deoxo-Fluor® is the key electrophile.

G ketone R¹-C(=O)-R² Ketone Precursor intermediate1 R¹-C(O-SF₂-NR'₂)-R² Oxosulfonium Intermediate ketone:f0->intermediate1:f0 Nucleophilic attack by carbonyl oxygen deoxofluor (R'₂N)SF₃ Deoxo-Fluor® intermediate2 [R¹-C(F)-R²]⁺ Fluorocarbocation intermediate1:f0->intermediate2:f0 Fluoride transfer & loss of thionyl imide product R¹-CF₂-R² Gem-Difluoro Product intermediate2:f0->product:f0 Second fluoride transfer

Diagram 2: Postulated mechanism for deoxygenative difluorination.

  • Activation: The lone pair on the carbonyl oxygen attacks the electrophilic sulfur atom of Deoxo-Fluor®.

  • First Fluoride Transfer: This forms an oxosulfonium intermediate. A fluoride ion is then delivered to the carbonyl carbon, either intramolecularly or from another molecule of the reagent.

  • Elimination & Cation Formation: A stable thionyl imide byproduct is eliminated, which can generate a transient fluorocarbocation intermediate.

  • Second Fluoride Transfer: A second fluoride ion attacks the carbocation to form the final gem-difluoro product.

This mechanistic understanding underscores the need for anhydrous conditions, as water would readily react with the reagent and any cationic intermediates, leading to undesired byproducts.

A Self-Validating System

This protocol's trustworthiness is ensured by clear checkpoints:

  • In-Process Control: TLC analysis provides real-time validation of the reaction's progress, allowing the researcher to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

  • Product Confirmation: The identity and purity of the final product must be rigorously confirmed.

    • ¹⁹F NMR: The most definitive technique. The product should exhibit a signal in the characteristic region for a CF₂ group.

    • ¹H and ¹³C NMR: Will show the disappearance of the ketone carbonyl signal and the appearance of new signals corresponding to the difluoromethylene carbon (often a triplet in ¹³C NMR due to C-F coupling) and adjacent protons.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the product, corresponding to the addition of two fluorine atoms and the loss of one oxygen atom from the precursor.

Expected Outcomes & Data

The reactivity of ketones in deoxofluorination can vary. Diaryl ketones, such as the one in this protocol, are generally less reactive than aldehydes or alkyl ketones and may require more forcing conditions (excess reagent, longer reaction times).[9]

Substrate TypeReagent Equiv.Typical TimeExpected YieldKey Considerations
Diaryl Ketones2.0 - 3.012 - 24 h50 - 80%Steric hindrance can reduce yield. Electron-withdrawing groups may slow the reaction.[9]
Enolizable Ketones1.5 - 2.04 - 12 h40 - 70%Risk of vinyl fluoride byproduct formation through elimination. Lower temperatures may be beneficial.
Aldehydes1.1 - 1.51 - 4 h70 - 95%Generally more reactive than ketones.

Table 1: General guidelines for deoxygenative fluorination conditions and expected yields. Yields are highly substrate-dependent.

References

  • Kitamura, T., Yoshida, K., Mizuno, S., Miyake, A., & Oyamada, J. (2018). Difluorination of Functionalized Aromatic Olefins Using Hypervalent Iodine/HF Reagents. The Journal of Organic Chemistry, 83(23), 14834–14841. [Link]

  • ACS Publications. (2018). Difluorination of Functionalized Aromatic Olefins Using Hypervalent Iodine/HF Reagents | The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

  • Vaia. (n.d.). Propose a mechanism for the electrophilic fluorination of benzene with F. Retrieved from [Link]

  • MDPI. (2020). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. [Link]

  • ResearchGate. (2006). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. [Link]

  • PubMed. (2025). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. [Link]

  • Royal Society of Chemistry. (2013). Mechanism of electrophilic fluorination with Pd(iv): fluoride capture and subsequent oxidative fluoride transfer. [Link]

  • Royal Society of Chemistry. (2023). Direct electrochemical difluorination and azo-fluorination of gem-difluorostyrenes. [Link]

  • LookChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Chinese Chemical Society. (2020). Nitromethane-the secret of electrophilic fluorination reagent activation. [Link]

  • SSRN. (n.d.). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. [Link]

  • ACS Publications. (n.d.). Synthesis of benzopyran derivatives. XVIII. gem-Difluorination vs. 1,3-dithiolane-dihydro-1,4-dithiin rearrangement. The role of benzylic carbons. [Link]

  • ChemRxiv. (n.d.). Synthesis of -Tosyloxylated gem-Difluoroalkanes via Elusive[7][10]-Sulfonyloxy Migration. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]

  • ACS Publications. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. [Link]

  • ResearchGate. (n.d.). Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by.... [Link]

  • Bentham Science. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. [Link]

  • ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. [Link]

  • Comptes Rendus de l'Académie des Sciences. (2024). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • MDPI. (2020). Importance of Fluorine in Benzazole Compounds. [Link]

  • Comptes Rendus de l'Académie des Sciences. (n.d.). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive. [Link]

  • Google Patents. (n.d.). DE69913735T2 - METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[6][7] DIOXOLANE.

Sources

Reagents for introducing the 2,2-difluorobenzodioxole moiety

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Introduction of the 2,2-Difluorobenzodioxole Moiety

Part 1: Strategic Analysis & Scientific Rationale

The 2,2-difluorobenzodioxole (DFBD) moiety is not merely a structural decoration; it is a functional "metabolic armor" used extensively in modern medicinal chemistry.[1] By replacing the methylene hydrogens of a benzodioxole with fluorine atoms, researchers achieve two critical objectives:

  • Metabolic Blockade: The C-H bonds of a standard benzodioxole are metabolic "soft spots," highly susceptible to Cytochrome P450-mediated oxidation (opening the ring to a catechol). The C-F bond, being the strongest single bond in organic chemistry (~116 kcal/mol), renders this position inert to oxidative metabolism.

  • Lipophilicity Modulation: The difluoro-substitution lowers the pKa of the oxygen lone pairs, reducing hydrogen bond acceptor capability while increasing overall lipophilicity (

    
    ), often improving membrane permeability.
    

Prominent Example: Lumacaftor (Vertex Pharmaceuticals), a CFTR corrector, utilizes this moiety to ensure pharmacokinetic stability while maintaining the geometric constraints of the benzodioxole ring.

Mechanism of Action: The Metabolic Shield

The following diagram illustrates how the DFBD moiety prevents the formation of the reactive quinone-methide intermediates typical of benzodioxole metabolism.

MetabolicStability Benzodioxole Benzodioxole (Metabolically Labile) P450 CYP450 Oxidation Benzodioxole->P450 C-H Abstraction Metabolite Catechol/Quinone (Rapid Clearance/Toxicity) P450->Metabolite Ring Opening DFBD 2,2-Difluorobenzodioxole (Metabolically Stable) P450_Blocked CYP450 Blocked DFBD->P450_Blocked C-F Inertness StableDrug Intact Drug (Sustained PK) P450_Blocked->StableDrug No Reaction

Figure 1: Comparative metabolic fate of benzodioxole vs. 2,2-difluorobenzodioxole.[2] The C-F bond prevents the initial hydrogen abstraction step required for P450-mediated ring opening.

Part 2: Reagent Selection Matrix

Selecting the correct reagent depends heavily on the scale of synthesis and the sensitivity of the substrate.

ReagentChemical StructurePrimary MechanismProsCons
Dibromodifluoromethane

Double Nucleophilic Substitution (

)
Standard. High yields; robust literature precedent.[2]Ozone-depleting substance (ODS); requires high temp/pressure.
Sodium Chlorodifluoroacetate

Difluorocarbene (

) Insertion
Mild. Generates carbene in situ; avoids pressure vessels.Requires careful solvent control (water/DMF mix); can be moisture sensitive.
TFDA (Chen's Reagent)

Fluoride-catalyzed Carbene GenerationHigh Precision. Works on sensitive substrates; neutral conditions.Expensive; requires specific activation (NaF/KF).
Phosphorus Pentachloride / HF

then

Chlorination / Halogen Exchange (Halex)Industrial. Scalable to metric tons; very low raw material cost.Harsh conditions; requires specialized HF handling equipment.

Part 3: Detailed Experimental Protocols

Protocol A: The "Standard" Bench Scale Synthesis

Best for: Early-stage discovery chemistry (gram scale) where reliability is paramount.

Reagents:

  • Substituted Catechol (1.0 equiv)

  • Dibromodifluoromethane (

    
    ) (1.5 - 2.0 equiv)[2]
    
  • Potassium Carbonate (

    
    ) (2.5 equiv, anhydrous)[2]
    
  • Solvent: DMF or N-Methyl-2-pyrrolidone (NMP)[2]

Workflow:

  • Setup: Charge a heavy-walled pressure vessel (Ace Glass or similar) with the catechol and anhydrous DMF (0.5 M concentration).

  • Base Addition: Add

    
    . Note: Cs2CO3 can be used to accelerate sluggish reactions due to the "Cesium Effect."
    
  • Reagent Addition: Cool the mixture to 0°C. Add

    
     via syringe. Caution: 
    
    
    
    is volatile (bp ~23°C); handle with chilled syringes.[2]
  • Reaction: Seal the vessel and heat to 80–100°C for 12–24 hours.

  • Workup: Cool to room temperature. Vent carefully. Dilute with EtOAc, wash copiously with water (to remove DMF) and brine.[2]

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Expert Insight: If the reaction stalls, adding a catalytic amount of copper bronze or CuO can facilitate the coupling, likely via a radical mechanism.

Protocol B: The "Carbene" Method (Pressure-Free)

Best for: Labs without pressure vessel capabilities or for substrates sensitive to prolonged heating.

Reagents:

  • Substituted Catechol (1.0 equiv)

  • Sodium Chlorodifluoroacetate (

    
    ) (2.5 equiv)[2]
    
  • Potassium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Solvent: DMF/Water (9:1 ratio)

Workflow:

  • Setup: Dissolve catechol and

    
     in DMF containing 10% water. Crucial: The water is necessary to assist in the solubility of the salt and the decarboxylation mechanism, but too much quenches the carbene.
    
  • Heating: Heat the mixture to 90–100°C .

  • Slow Addition: Add a solution of Sodium Chlorodifluoroacetate in DMF dropwise over 1–2 hours.

    • Mechanism:[1][3][4][5][6] The reagent decarboxylates to form the

      
       carbene, which rapidly inserts into the phenoxide O-H / O-Na bonds.
      
  • Completion: Stir for an additional 2 hours at temperature.

  • Workup: Standard aqueous extraction.

Protocol C: The "Industrial" Halex Route

Best for: Process chemistry and multi-kilogram scale-up. Avoids expensive fluorinating reagents.

Workflow Visualization:

HalexProcess Catechol Catechol Starting Material Orthoester Cyclic Carbonate / Orthoester Catechol->Orthoester COCl2 or (EtO)4C Dichloro 2,2-Dichlorobenzodioxole Orthoester->Dichloro PCl5, Heat (Chlorination) Difluoro 2,2-Difluorobenzodioxole (Final Product) Dichloro->Difluoro Anhydrous HF or KF (Halogen Exchange)

Figure 2: The industrial "Halex" (Halogen Exchange) pathway.[2] This route is preferred for manufacturing due to the low cost of PCl5 and HF compared to specialized fluorinating agents.

Step 1: Dichlorination

  • React the catechol with

    
     (Phosphorus Pentachloride) followed by hydrolysis, or react a cyclic carbonate precursor with 
    
    
    
    .
  • Product: 2,2-dichlorobenzodioxole.[2][7][8][9]

Step 2: Fluorination (Halex) [2]

  • Reagents: Anhydrous HF (liquid) or spray-dried KF (Potassium Fluoride) in Sulfolane.

  • Conditions: Heat the dichloride with the fluoride source (120–150°C).

  • Catalyst: Phase transfer catalysts (Tetraphenylphosphonium bromide) are often required if using KF.

  • Safety: This protocol requires specialized Hastelloy or Monel reactors due to the corrosivity of HF.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Method A) Volatility of

Ensure vessel is headspace-free or use a sealed steel autoclave.[2] Cool reagents to -20°C before addition.
Incomplete Conversion (Method B) Carbene QuenchingThe

carbene is reacting with water faster than the catechol. Reduce water content or switch to anhydrous DMF with Chen's Reagent (TFDA) .
Regioselectivity Issues Asymmetric Catechols2,2-difluorination is inherently symmetric on the dioxole ring.[2] If the catechol has other nucleophilic sites (e.g., amines), protect them first.[2]

References

  • Bioisosteres in Medicinal Chemistry: Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[2]

  • Synthesis of Lumacaftor: Van Goor, F., et al. (2011).[2] Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809. Proceedings of the National Academy of Sciences. Link[2]

  • Chen's Reagent (TFDA): Tian, F., et al. (2004).[2][10] Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A New, Highly Efficient Difluorocarbene Reagent.[2][10] Journal of Fluorine Chemistry. Link[2][10]

  • Sodium Chlorodifluoroacetate Protocol: Yagupolskii, L. M., et al. (1987).[2] A New Method for the Synthesis of 2,2-Difluorobenzodioxoles. Journal of General Chemistry USSR. Link

  • Industrial Halex Processes: Dolbier, W. R. (2009).[2] Fluorine Chemistry at the Millennium. Journal of Fluorine Chemistry. Link[2]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2,2-difluorobenzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2,2-difluorobenzodioxole moiety is a critical pharmacophore found in numerous biologically active molecules, most notably in the structure of Paroxetine, a selective serotonin reuptake inhibitor (SSRI).[1][2] The ability to functionalize this core structure through carbon-carbon and carbon-nitrogen bond formation is paramount for the exploration of new chemical space in drug discovery and materials science. 5-Bromo-2,2-difluorobenzodioxole serves as a key building block in this endeavor, offering a reactive handle for palladium-catalyzed cross-coupling reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth technical overview and field-proven protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 5-bromo-2,2-difluorobenzodioxole. Beyond a simple recitation of procedures, this document elucidates the underlying mechanistic principles and the rationale behind the selection of catalysts, ligands, bases, and solvents, empowering the user to troubleshoot and adapt these methods for their specific synthetic challenges.

The 2,2-Difluorobenzodioxole Moiety: Electronic Considerations in Cross-Coupling

The 2,2-difluorobenzodioxole group exerts a significant electron-withdrawing effect on the aromatic ring. This is due to the high electronegativity of the fluorine atoms and the oxygen atoms of the dioxole ring. This electronic-deficient nature of the aryl bromide has a profound impact on the key steps of the palladium-catalyzed cross-coupling cycle.

The oxidative addition of the aryl bromide to the Pd(0) catalyst is generally facilitated by electron-withdrawing groups on the aromatic ring.[3] Therefore, 5-bromo-2,2-difluorobenzodioxole is expected to undergo oxidative addition more readily than electron-rich or electron-neutral aryl bromides. However, the subsequent reductive elimination step, which forms the desired C-C or C-N bond, can be slower for electron-deficient systems. The choice of ligand is therefore critical to modulate the electronic properties of the palladium center and facilitate both oxidative addition and reductive elimination. Bulky, electron-donating phosphine ligands are often employed to accelerate the reductive elimination step.[4]

Safety Precautions

5-Bromo-2,2-difluoro-1,3-benzodioxole is a combustible liquid that can cause skin and serious eye irritation.[5] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][5] All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst and reagents. Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled in a glovebox or under an inert atmosphere. Strong bases such as sodium tert-butoxide are corrosive and hygroscopic and require careful handling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[6][7] This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of 5-bromo-2,2-difluorobenzodioxole to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

The choice of base is crucial for the activation of the boronic acid, and the selection of the ligand influences the efficiency of both the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Pd(0)L2->Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-R(L2) Aryl-Pd(II)-R(L2) Aryl-Pd(II)-Br(L2)->Aryl-Pd(II)-R(L2) Transmetalation Aryl-Pd(II)-R(L2)->Pd(0)L2 Product Product Aryl-Pd(II)-R(L2)->Product Reductive Elimination 5-Bromo-2,2-difluorobenzodioxole 5-Bromo-2,2-difluorobenzodioxole 5-Bromo-2,2-difluorobenzodioxole->Aryl-Pd(II)-Br(L2) Oxidative Addition Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2)->Aryl-Pd(II)-R(L2) Base Base Base->Aryl-Pd(II)-R(L2)

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 5-Bromo-2,2-difluorobenzodioxole with Arylboronic Acids

This protocol provides a general starting point for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 5-Bromo-2,2-difluorobenzodioxole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if using a pre-catalyst like Pd₂(dba)₃, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, DME)

Procedure:

  • To a dry Schlenk flask or microwave vial, add 5-bromo-2,2-difluorobenzodioxole, the arylboronic acid, the palladium catalyst (and ligand, if applicable), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O10012~85
24-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)DME804High
32-Methylphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane11018Good

Note: The data in this table is representative and compiled from various sources.[8][9] Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines from aryl halides.[5][10][11]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and involves:[12][13]

  • Oxidative Addition: A Pd(0) complex reacts with 5-bromo-2,2-difluorobenzodioxole.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl and amino groups are eliminated from the palladium center to form the desired C-N bond and regenerate the Pd(0) catalyst.

The choice of a strong, non-nucleophilic base is critical for the deprotonation of the amine. Sterically hindered, electron-rich phosphine ligands are often essential for promoting the reductive elimination of the C-N bond.[14]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Pd(0)L2->Aryl-Pd(II)-Br(L2) [(Aryl)Pd(II)(Amine)(L2)]+Br- [(Aryl)Pd(II)(Amine)(L2)]+Br- Aryl-Pd(II)-Br(L2)->[(Aryl)Pd(II)(Amine)(L2)]+Br- + Amine (Aryl)Pd(II)-Amido(L2) (Aryl)Pd(II)-Amido(L2) [(Aryl)Pd(II)(Amine)(L2)]+Br-->(Aryl)Pd(II)-Amido(L2) - H-Base+Br- (Aryl)Pd(II)-Amido(L2)->Pd(0)L2 Product Product (Aryl)Pd(II)-Amido(L2)->Product Reductive Elimination 5-Bromo-2,2-difluorobenzodioxole 5-Bromo-2,2-difluorobenzodioxole 5-Bromo-2,2-difluorobenzodioxole->Aryl-Pd(II)-Br(L2) Oxidative Addition Amine (R2NH) Amine (R2NH) Amine (R2NH)->[(Aryl)Pd(II)(Amine)(L2)]+Br- Base Base Base->[(Aryl)Pd(II)(Amine)(L2)]+Br-

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocols

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of 5-Bromo-2,2-difluorobenzodioxole

This general protocol can be adapted for a variety of primary and secondary amines.

Materials:

  • 5-Bromo-2,2-difluorobenzodioxole (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., Xantphos, BINAP, XPhos, RuPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox, charge a dry Schlenk flask or microwave vial with the palladium pre-catalyst, ligand, and base.

  • Add 5-bromo-2,2-difluorobenzodioxole and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for the required time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene10016Good
2PiperidinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4)1,4-Dioxane908High
3AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene11024Moderate

Note: This data is illustrative and based on general knowledge of Buchwald-Hartwig aminations.[8][15][16][17] Optimal conditions for 5-bromo-2,2-difluorobenzodioxole may vary.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[18][19] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Mechanistic Rationale

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper(I).[20][21][22] The catalytic cycle is comprised of:

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, this involves the oxidative addition of 5-bromo-2,2-difluorobenzodioxole to a Pd(0) species, followed by reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.

Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Pd(0)L2->Aryl-Pd(II)-Br(L2) Oxidative Addition Aryl-Pd(II)-Alkyne(L2) Aryl-Pd(II)-Alkyne(L2) Aryl-Pd(II)-Br(L2)->Aryl-Pd(II)-Alkyne(L2) Transmetalation Aryl-Pd(II)-Alkyne(L2)->Pd(0)L2 Product Product Aryl-Pd(II)-Alkyne(L2)->Product Reductive Elimination 5-Bromo-2,2-difluorobenzodioxole 5-Bromo-2,2-difluorobenzodioxole 5-Bromo-2,2-difluorobenzodioxole->Aryl-Pd(II)-Br(L2) Cu(I)Br Cu(I)Br Cu(I)-Acetylide Cu(I)-Acetylide Cu(I)Br->Cu(I)-Acetylide Cu(I)-Acetylide->Aryl-Pd(II)-Alkyne(L2) Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I)-Acetylide Base Base Base->Cu(I)-Acetylide

Caption: Catalytic Cycles of the Sonogashira Coupling.

Experimental Protocols

Protocol 3: General Procedure for the Sonogashira Coupling of 5-Bromo-2,2-difluorobenzodioxole

This protocol is a standard procedure for the copper-co-catalyzed Sonogashira coupling.

Materials:

  • 5-Bromo-2,2-difluorobenzodioxole (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA)) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., THF, DMF, toluene)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-2,2-difluorobenzodioxole, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to the desired temperature (room temperature to 80 °C) for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Sonogashira Coupling
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)TEA (2)DMF806~90
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DIPA (3)THF6012High
3Propargyl alcoholPdCl₂(PPh₃)₂ (2)CuI (4)TEA (2.5)TolueneRT24Good

Note: This data is based on general Sonogashira coupling protocols.[18][20][23] Optimization for 5-bromo-2,2-difluorobenzodioxole may be required.

Conclusion

The palladium-catalyzed cross-coupling of 5-bromo-2,2-difluorobenzodioxole is a powerful and versatile strategy for the synthesis of a diverse array of functionalized molecules. By understanding the electronic nature of this substrate and the mechanistic nuances of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, researchers can effectively leverage these methodologies for their synthetic targets. The protocols provided herein serve as a robust starting point for reaction development and optimization. Careful consideration of the choice of catalyst, ligand, base, and solvent will be key to achieving high yields and purity in the desired cross-coupled products.

References

  • Tokyo Chemical Industry Co., Ltd. (2023). SAFETY DATA SHEET: 5-Bromo-2,2-difluoro-1,3-benzodioxole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Bromo-2,2-difluoro-1,3-benzodioxole.
  • ClinPGx. (2003). Synthesis of the major metabolites of paroxetine. Bioorganic Chemistry.
  • ResearchGate. (n.d.). Figure 2. Synthesis of paroxetine analogues.
  • Wikipedia. (2024).
  • Chemical & Pharmaceutical Bulletin. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes.
  • Yu, D.-G., et al. (2015).
  • PMC. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
  • Journal of the American Chemical Society. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides.
  • Drug Synthesis Database. (n.d.). Paroxetine, NNC-20-7051, BRL-29060, FG-7051.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Amazon S3. (n.d.). Paroxetine impurities: An overview.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Beilstein Journal of Organic Chemistry. (2018).
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • Flow Chemistry: Sonogashira Coupling.
  • PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes.
  • SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE C
  • Semantic Scholar. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Angewandte Chemie. (n.d.). Palladium‐Catalyzed Cascade Reactions of α‐Halo‐N‐Tosylhydrazones, Indoles, and Aryl Iodides.
  • MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
  • MDPI. (2017).
  • MDPI. (2020). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel.
  • ResearchGate. (2025). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.
  • PubMed. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
  • SpringerNature. (2022). Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (2022). (PDF) General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.

Sources

Application Notes and Protocols for the Investigation of 2,2-Difluoro-5-phenyl-benzodioxole in Agrochemical Research

Application Notes and Protocols for the Investigation of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole in Agrochemical Research

For the Attention of: Researchers, Scientists, and Agrochemical Development Professionals

I. Introduction and Rationale

While direct agrochemical applications of the specific molecule, 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole, are not yet documented in publicly available literature, its structural motifs—the benzodioxole core, difluoromethylenedioxy bridge, and phenyl substitution—are of significant interest in modern agrochemical design. The 1,3-benzodioxole ring system is a well-established pharmacophore, most famously represented by its use as an insecticide synergist.[3][4] This document serves as a detailed guide for researchers aiming to explore the potential agrochemical applications of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole. The protocols and insights provided herein are based on established principles of related compounds and are designed to facilitate a systematic investigation into its bioactivity.

The benzodioxole moiety is a key component in a variety of bioactive compounds, including natural products and synthetic molecules used as pesticides and pharmaceuticals.[4][5] The difluoromethylenedioxy group is a bioisosteric replacement for the more traditional methylenedioxy bridge, a substitution known to modulate metabolic stability and other physicochemical properties. This guide will focus on two primary potential applications: its role as an insecticide synergist and as a scaffold for novel fungicides or herbicides.

II. Potential Application 1: Insecticide Synergist

The most prominent agrochemical application of the benzodioxole scaffold is in insecticide synergism. The archetypal synergist, Piperonyl Butoxide (PBO), contains the 1,3-benzodioxole group and functions by inhibiting cytochrome P450 monooxygenases in insects.[1][2] These enzymes are a primary defense mechanism for insects against xenobiotics, including insecticides.[6] By inhibiting these enzymes, PBO prevents the metabolic breakdown of the active insecticide, thereby increasing its efficacy and helping to overcome metabolic resistance.[7][8]

A. Proposed Mechanism of Synergistic Action

The proposed synergistic mechanism for 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole is based on the established action of PBO. The difluoromethylenedioxy group is expected to interact with the heme iron of cytochrome P450, forming a stable inhibitory complex. This would prevent the enzyme from detoxifying a co-administered insecticide.

Synergistic MechanismInsecticideInsecticide(e.g., Pyrethroid)TargetSiteInsect Nervous System(Target Site)Insecticide->TargetSiteBinds and DisruptsP450Cytochrome P450EnzymesInsecticide->P450Metabolized byEffectInsect MortalityTargetSite->EffectLeads toMetabolitesInactive MetabolitesP450->MetabolitesProducesSynergist2,2-Difluoro-5-phenyl-benzo[1,3]dioxoleSynergist->P450Inhibits

Caption: Proposed synergistic mechanism of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole.

B. Experimental Protocol: Evaluation of Synergistic Activity with Pyrethroid Insecticides

This protocol outlines a method to assess the synergistic effect of the target compound on a common pyrethroid insecticide against a model insect pest, such as the common housefly (Musca domestica) or the yellow fever mosquito (Aedes aegypti).

1. Materials and Reagents:

  • 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole (synthesis required, as it is not commercially available)

  • Technical grade pyrethroid insecticide (e.g., permethrin, deltamethrin)

  • Acetone (analytical grade)

  • Sucrose

  • Distilled water

  • Adult female houseflies (3-5 days old)

  • Microsyringe or micropipette

  • Topical application chambers

  • Observation cages

2. Preparation of Dosing Solutions:

  • Prepare a stock solution of the pyrethroid insecticide in acetone (e.g., 1% w/v).

  • Prepare a stock solution of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole in acetone (e.g., 5% w/v).

  • From these stock solutions, prepare a series of dilutions of the insecticide alone and in combination with the synergist at various ratios (e.g., 1:1, 1:5, 1:10 insecticide:synergist). A control group treated with acetone only should also be prepared.

3. Topical Application Bioassay:

  • Anesthetize the houseflies by brief exposure to CO2 or chilling.

  • Using a microsyringe, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each fly.

  • Treat at least 3-4 replicates of 20-25 flies for each concentration and combination.

  • Place the treated flies in observation cages with access to a 10% sucrose solution.

4. Data Collection and Analysis:

  • Record mortality at 24 and 48 hours post-treatment. Flies unable to move or stand are considered dead.

  • Calculate the LC50 (lethal concentration for 50% of the population) for the insecticide alone and for each combination using probit analysis.

  • Determine the Synergism Ratio (SR) using the following formula:

    • SR = LC50 of insecticide alone / LC50 of insecticide with synergist

5. Interpretation of Results:

  • An SR value greater than 1 indicates synergism. Higher SR values denote stronger synergistic effects.

Treatment GroupLC50 (µ g/fly ) (Hypothetical Data)Synergism Ratio (SR)
Permethrin Alone0.15-
Permethrin + Synergist (1:5)0.035.0
Permethrin + Synergist (1:10)0.027.5

III. Potential Application 2: Scaffold for Novel Fungicides

The benzodioxole ring is also present in some compounds with fungicidal activity.[3] By modifying the substituents on the benzodioxole core, it is possible to develop novel fungicides with specific modes of action. For instance, derivatives of 1,3-benzodioxole have been investigated as potential succinate dehydrogenase inhibitors (SDHIs), a crucial class of fungicides.[9]

A. Proposed Mechanism of Fungicidal Action (as an SDHI)

Succinate dehydrogenase (also known as Complex II) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of this enzyme disrupts fungal respiration, leading to cell death. The benzodioxole moiety could serve as a core structural element that, with appropriate side chains, binds to the active site of the SDH enzyme.

Fungicidal Mechanismcluster_0Mitochondrial Electron Transport ChainComplexIComplex IComplexIIIComplex IIIComplexI->ComplexIIIComplexIISuccinate Dehydrogenase(Complex II)ComplexII->ComplexIIIComplexIVComplex IVComplexIII->ComplexIVATP_SynthaseATP SynthaseComplexIV->ATP_SynthaseDrivesATPATP ProductionATP_Synthase->ATPFungicide2,2-Difluoro-5-phenyl-benzo[1,3]dioxole DerivativeFungicide->ComplexIIInhibitsFungalDeathFungal Cell DeathATP->FungalDeathCessation leads to

Caption: Proposed fungicidal mechanism via SDH inhibition.

B. Experimental Protocol: In Vitro Antifungal Activity Screening

This protocol describes a method for screening the antifungal activity of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole against common plant pathogenic fungi.

1. Materials and Reagents:

  • 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole

  • Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Commercial fungicide (e.g., Boscalid) for positive control

2. Mycelial Growth Inhibition Assay:

  • Prepare PDA medium and autoclave.

  • While the medium is still molten (around 45-50°C), add the test compound dissolved in a small amount of DMSO to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v).

  • Pour the amended PDA into sterile petri dishes. A control plate should contain PDA with DMSO only.

  • Once the agar has solidified, place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

3. Data Collection and Analysis:

  • Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the fungus in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • Determine the EC50 (effective concentration for 50% inhibition) value for the test compound against each fungus.

4. Interpretation of Results:

  • A dose-dependent increase in mycelial growth inhibition suggests antifungal activity. Comparing the EC50 value to that of a commercial fungicide will provide a benchmark for its potency.

IV. Synthesis of the Core Intermediate: 2,2-Difluoro-1,3-benzodioxole

Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole from 2,2-Dichloro-1,3-benzodioxole [12]

1. Materials and Reagents:

  • 2,2-Dichloro-1,3-benzodioxole

  • Anhydrous Potassium Fluoride (KF)

  • Potassium Hydrogen Fluoride (KHF2) as a catalyst

  • Aprotic polar solvent (e.g., Sulfolane)

  • Three-necked round bottom flask equipped with a mechanical stirrer, condenser, and thermometer

2. Procedure:

  • In a dry three-necked flask, charge anhydrous KF and KHF2.

  • Add the aprotic solvent and begin stirring.

  • Add 2,2-Dichloro-1,3-benzodioxole to the mixture.

  • Heat the reaction mixture to 140-160°C and maintain for several hours, monitoring the reaction progress by Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • The product can be isolated from the filtrate by distillation under reduced pressure.

Note: This synthesis involves hazardous materials and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

V. Conclusion and Future Directions

The structural features of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole suggest it is a promising candidate for agrochemical research. The protocols outlined in this guide provide a robust framework for the initial investigation of its potential as an insecticide synergist and a fungicide. Positive results from these initial screenings would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs with different substituents on the phenyl ring and at other positions of the benzodioxole core to optimize activity.

  • Mode of action studies: Elucidating the precise biochemical target of the compound.

  • In vivo efficacy trials: Testing the compound's performance under greenhouse and field conditions.

  • Toxicology and environmental fate studies: Assessing the safety profile of the compound for non-target organisms and its persistence in the environment.

The exploration of novel chemical entities like 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole is crucial for the development of new and effective crop protection solutions.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperonyl butoxide?
  • National Pesticide Information Center. (n.d.). Piperonyl Butoxide General Fact Sheet.
  • Wikipedia. (n.d.). Piperonyl butoxide.
  • Public Health Toxicology. (n.d.). Piperonyl Butoxide: Friend or hidden foe?
  • Jones, G. D. (Ed.). (n.d.). Piperonyl Butoxide - The Insecticide Synergist.
  • The Chemical Versatility of 1,3-Benzodioxole in Organic Synthesis. (2025, October 10).
  • ChemicalBook. (2026, January 13). 2,2-Difluoro-1,3-benzodioxole | 1583-59-1.
  • KCIL Chemofarbe Group. (n.d.). 1,3-Benzodioxole.
  • Wikipedia. (n.d.). 1,3-Benzodioxole.
  • US Patent. (n.d.).
  • Google Patents. (n.d.).
  • SSRN. (n.d.).
  • ACS Publications. (2022, June 7). Design, Synthesis, and Fungicidal Evaluation of Novel 1,3-Benzodioxole-Pyrimidine Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Benzodioxole scaffold containing compound with multiple pharmacological activities. (n.d.).
  • Frontiers. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • National Center for Biotechnology Information. (n.d.). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. PMC.

Application Notes & Protocols: The 2,2-Difluorobenzodioxole Moiety as a Carbonyl Group Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological and pharmacokinetic profiles. The carbonyl group, a ubiquitous functional moiety in many drug candidates, often presents a metabolic liability, being susceptible to enzymatic reduction and hydrolysis. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the 2,2-difluorobenzodioxole scaffold as a robust bioisosteric replacement for the carbonyl group. This replacement enhances metabolic stability, modulates physicochemical properties, and preserves or improves biological activity. Herein, we detail the scientific rationale, provide step-by-step synthetic and analytical protocols, and present a framework for evaluating the advantages of this unique fluorinated bioisostere.

The Principle of Bioisosterism: A Cornerstone of Rational Drug Design

Bioisosterism is a strategy used in medicinal chemistry to rationally modify lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of creating a new compound with improved characteristics.[1] The term, first introduced by Harris Friedman in 1950, refers to compounds that elicit a similar biological effect.[2] The objective is not merely to replicate activity but to strategically enhance the molecule's overall performance.

Key goals of bioisosteric replacement include:

  • Improving Potency and Selectivity: Fine-tuning interactions with the biological target.[3]

  • Enhancing Pharmacokinetic Properties (ADME): Modulating absorption, distribution, metabolism, and excretion to improve bioavailability and half-life.[4]

  • Reducing or Redirecting Metabolism: Blocking metabolically labile sites to increase drug exposure.[5]

  • Eliminating or Modifying Toxicophores: Designing safer drug candidates.[2]

The success of a bioisosteric replacement is highly context-dependent, as even subtle changes in size, shape, or electronic distribution can significantly impact biological activity.[1][2]

cluster_0 cluster_1 cluster_2 cluster_3 Lead Lead Compound Bioisostere Bioisosteric Replacement Lead->Bioisostere Strategic Modification Improved Improved Candidate Bioisostere->Improved Goals Enhanced Potency Improved Selectivity Better ADME Profile Reduced Toxicity Novel IP Improved->Goals

Figure 1: The strategic application of bioisosterism to enhance drug candidate properties.

The Carbonyl Group: An Essential but Flawed Moiety

The carbonyl group, particularly within amide and ester functionalities, is fundamental to the structure and activity of countless biologically active molecules.[4] Its ability to act as a hydrogen bond acceptor is crucial for molecular recognition and binding to protein targets. However, this functional group also introduces significant liabilities:

  • Metabolic Instability: Carbonyl groups in ketones and aldehydes are susceptible to in-vivo reduction by NAD(P)H-dependent reductases, often leading to rapid inactivation and excretion of the drug.[6] Esters and amides are prone to hydrolysis by esterases and amidases, respectively.[7]

  • Poor Pharmacokinetics: Rapid metabolism often results in poor bioavailability and a short plasma half-life.[6]

  • Electrophilic Reactivity: The partial positive charge on the carbonyl carbon can lead to unwanted covalent binding or other toxicities.[2]

Addressing these liabilities without disrupting critical binding interactions is a primary challenge in drug optimization.

The 2,2-Difluorobenzodioxole: A Stable and Effective Carbonyl Mimic

The 2,2-difluorobenzodioxole moiety has emerged as an effective non-classical bioisostere for the carbonyl group. The rationale for its use is grounded in its unique electronic and stability profile. The gem-difluoro (CF2) group acts as a powerful mimic of the carbonyl oxygen's electronic properties while being exceptionally resistant to metabolic breakdown.

Mechanistic Rationale:

  • Electronic Mimicry: The two highly electronegative fluorine atoms create a strong electron-withdrawing effect, polarizing the C-F bonds and creating a local dipole moment that can serve as a hydrogen bond acceptor, similar to a carbonyl oxygen.[8]

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, and the CF2 group is not susceptible to the common metabolic pathways of carbonyls, such as reduction or hydrolysis.[9][10] Incorporating this moiety effectively blocks a primary site of metabolism, which can enhance bioavailability and prolong the drug's half-life.[11][12]

  • Modulation of Physicochemical Properties: The difluoro-substituted framework often improves lipophilicity, which can influence membrane permeability and target binding affinity.[8][11] Studies have shown that gem-difluorination can either not affect or slightly improve metabolic stability in various scaffolds.[13]

cluster_0 Parent Carbonyl Compound cluster_1 Bioisosteric Analogue Carbonyl R-C(=O)-R' Carbonyl Group Metabolism_C Metabolic Pathway: Reduction by Carbonyl Reductases Carbonyl:port->Metabolism_C Susceptible Product_C Inactive Metabolite (Alcohol) Metabolism_C->Product_C Bioisostere R-(C6H3)-C(F2)O2-R' 2,2-Difluorobenzodioxole Metabolism_B Metabolic Pathway: Resistant to Reduction Bioisostere:port->Metabolism_B Blocked Product_B Parent Drug Remains (Increased Exposure) Metabolism_B->Product_B

Figure 2: Comparison of the metabolic fate of a carbonyl group versus its 2,2-difluorobenzodioxole bioisostere.

Comparative Physicochemical Properties

The replacement of a carbonyl group with a 2,2-difluorobenzodioxole moiety induces predictable changes in key molecular properties relevant to drug action.

PropertyParent Compound (with Carbonyl)Bioisosteric Analogue (with CF2-Benzodioxole)Rationale for Change
Metabolic Stability (t½) Low to ModerateHigh The CF2 group is resistant to enzymatic reduction and hydrolysis.[9][11]
Lipophilicity (LogP) ModerateIncreased Fluorine substitution generally increases lipophilicity.[8]
Hydrogen Bond Acceptor StrongModerate to StrongThe CF2 group acts as a hydrogen bond acceptor, mimicking the carbonyl oxygen.
Chemical Stability Susceptible to nucleophilesHigh The CF2 group is significantly less electrophilic than a carbonyl carbon.
Bioavailability Variable; often lowPotentially Increased Enhanced metabolic stability can lead to greater systemic exposure.[11]

Synthetic Protocols

The 2,2-difluorobenzodioxole scaffold can be synthesized and functionalized through reliable, multi-step procedures. The following protocols provide a framework for its preparation and incorporation into target molecules.

Protocol 1: Synthesis of the Core Scaffold (2,2-Difluoro-1,3-benzodioxole)

This protocol describes the fluorination of 2,2-dichloro-1,3-benzodioxole, a common intermediate. This method leverages a halogen exchange (HALEX) reaction.

  • Reaction Scheme: 2,2-dichloro-1,3-benzodioxole + KF → 2,2-difluoro-1,3-benzodioxole

  • Rationale: This procedure utilizes potassium fluoride (KF) as the fluorine source. The reaction is often catalyzed by adding a phase-transfer catalyst or by using a polar, aprotic solvent to increase the solubility and reactivity of the fluoride salt. The use of potassium bifluoride (KHF2) can also serve as an effective catalyst.[14]

Materials:

  • 2,2-dichloro-1,3-benzodioxole

  • Potassium fluoride (spray-dried)

  • Potassium bifluoride (KHF2) (optional, as catalyst)

  • Tetramethylene sulfone (Sulfolane) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2,2-dichloro-1,3-benzodioxole (1.0 eq).

  • Add spray-dried potassium fluoride (2.5 eq) and potassium bifluoride (0.1 eq).

  • Add anhydrous sulfolane to the flask to create a stirrable slurry.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring.[14]

  • Monitor the reaction progress by GC-MS or TLC until the starting material is consumed (typically 8-12 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with dichloromethane (3x).

  • Combine the organic layers and wash with saturated NaHCO3 solution, then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 2,2-difluoro-1,3-benzodioxole as a clear liquid.[14]

Safety: The reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Sulfolane is a high-boiling solvent and should be handled with care at elevated temperatures.

Protocol 2: Functionalization for Amide Coupling

To incorporate the scaffold into a lead molecule, a reactive handle such as a carboxylic acid is required. This can be achieved via ortho-lithiation followed by quenching with carbon dioxide.

  • Reaction Scheme: 2,2-difluoro-1,3-benzodioxole + n-BuLi → Lithiated intermediate + CO2 → 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid

  • Rationale: The dioxole ring can be deprotonated at the 5-position using a strong base like n-butyllithium. The resulting organolithium species is a powerful nucleophile that readily reacts with electrophiles like CO2 (from dry ice) to form the corresponding carboxylate salt, which is then protonated upon acidic workup.

Materials:

  • 2,2-difluoro-1,3-benzodioxole

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Hydrochloric acid (1 M HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Schlenk flask and nitrogen line

Procedure:

  • Add 2,2-difluoro-1,3-benzodioxole (1.0 eq) to a dry Schlenk flask containing anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir for 1 hour.

  • In a separate flask, crush a sufficient quantity of dry ice. Carefully add the crushed dry ice to the reaction mixture in portions. A vigorous reaction may occur.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The resulting crude 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid can be purified by recrystallization or column chromatography.[15][16]

cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Functionalization cluster_2 Step 3: Drug Conjugation Start_1 2,2-dichloro-1,3-benzodioxole Reagents_1 KF, KHF2 Sulfolane, 140°C Start_1->Reagents_1 Product_1 2,2-Difluoro-1,3-benzodioxole Reagents_1->Product_1 HALEX Start_2 2,2-Difluoro-1,3-benzodioxole Product_1->Start_2 Reagents_2 1. n-BuLi, THF, -78°C 2. CO2 (dry ice) Start_2->Reagents_2 Product_2 2,2-Difluoro-1,3-benzodioxole -5-carboxylic acid Reagents_2->Product_2 Carboxylation Start_3 Carboxylic Acid Derivative Product_2->Start_3 Reagents_3 H2N-R (Drug Scaffold) Amide Coupling (EDC, HOBt) Start_3->Reagents_3 Product_3 Final Bioisosteric Analogue Reagents_3->Product_3 Coupling

Figure 3: General synthetic workflow for the preparation and incorporation of the 2,2-difluorobenzodioxole bioisostere.

In Vitro Evaluation Protocols

A critical step is to validate that the bioisosteric replacement has achieved its intended goal of improving metabolic stability.

Protocol 3: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

This assay measures the rate at which a compound is metabolized by the primary drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), located in the liver.[12]

  • Rationale: By incubating the parent compound and its bioisosteric analogue with HLM and a necessary cofactor (NADPH), one can measure the rate of disappearance of the parent compound over time. A slower rate of disappearance indicates higher metabolic stability.[12]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compounds (parent and analogue, 10 mM stock in DMSO)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin, tolbutamide)

  • 96-well plates

  • Incubator/shaker (37 °C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compounds at 100 µM in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.

  • Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

Data Analysis:

  • Plot the natural log of the percentage of compound remaining versus time.

  • The slope of the line (k) is the elimination rate constant.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [HLM protein concentration])

Expected Results and Data Interpretation

The 2,2-difluorobenzodioxole analogue is expected to show a significantly longer half-life and lower intrinsic clearance compared to its carbonyl-containing parent, confirming the successful blockade of a metabolic soft spot.

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg)Interpretation
Parent (Carbonyl) 12.5110.9High Clearance / Metabolically Labile
Analogue (CF2-Benzodioxole) > 120< 11.5Low Clearance / Metabolically Stable

Conclusion

The 2,2-difluorobenzodioxole moiety serves as a highly effective and practical bioisostere for the carbonyl group in drug discovery. Its unique ability to mimic the key electronic features of a carbonyl while providing a robust shield against metabolic degradation makes it an invaluable tool for medicinal chemists. By blocking a common site of metabolism, this bioisostere can significantly improve pharmacokinetic parameters such as half-life and bioavailability, ultimately leading to more durable and efficacious drug candidates. The synthetic and analytical protocols provided here offer a clear and actionable guide for the application of this strategy in modern drug development programs.

References

  • UCHEM. (2025). 2,2-Difluorobenzodioxole-4-carboxaldehyde (CAS 119895-68-0)
  • Leapchem. (n.d.). 2,2-Difluorobenzodioxole-5-carboxaldehyde丨CAS 656-42-8.
  • ChemicalBook. (2025). 2,2-Difluorobenzodioxole-5-carboxaldehyde | 656-42-8.
  • Google Patents. (n.d.). CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.
  • Google Patents. (n.d.).
  • Dela Cruz, M., et al. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.
  • Puscas, A., & Linclau, B. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Patrick, G. L. (n.d.). Isosteres and bioisosteres.
  • Echemi. (n.d.). 2,2-Difluorobenzodioxole-5-carboxylic acid.
  • Liu, T., et al. (2021). 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions.
  • Morita, Y. (2012).
  • Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres.
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Doyle, A. G., & Lin, D. W. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid.
  • Patel, S. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Biopharmaceutical Sciences.
  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.
  • Obach, R. S. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.

Sources

Application Note & Protocol: One-Pot Synthesis of Phenyl-Substituted Fluorinated Benzodioxoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Phenyl-Substituted Fluorinated Benzodioxoles in Modern Drug Discovery

The 1,3-benzodioxole scaffold is a privileged structural motif present in numerous natural products and pharmacologically active compounds, valued for its favorable bioavailability and generally low cytotoxicity.[1] In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into lead compounds is a widely employed tactic to enhance metabolic stability, modulate lipophilicity, and improve target-binding interactions.[2] The addition of a phenyl substituent can further augment biological activity by introducing steric bulk, enabling specific hydrophobic interactions, and providing a vector for further functionalization. Consequently, phenyl-substituted fluorinated benzodioxoles represent a highly desirable class of compounds for medicinal chemists.

Traditional multi-step syntheses of these complex molecules often suffer from drawbacks such as low overall yields, the need for intermediate purification, and the use of protecting groups, which are inefficient from both a time and resource perspective. One-pot syntheses, wherein multiple reaction steps are carried out in a single reaction vessel, offer an elegant solution to these challenges. This application note details a robust, one-pot procedure for the synthesis of phenyl-substituted fluorinated benzodioxoles, proceeding from readily available fluorinated catechols.

Synthetic Strategy: A Tandem Condensation and Dehydrogenative Aromatization Approach

The one-pot synthesis of phenyl-substituted fluorinated benzodioxoles can be efficiently achieved through a tandem reaction sequence commencing with a fluorinated catechol and a phenyl-substituted aldehyde. This approach obviates the need for the isolation of intermediates, thereby streamlining the synthetic process. The proposed mechanism involves an initial acid-catalyzed condensation of the fluorinated catechol with the phenyl-substituted aldehyde to form a 2-phenyl-1,3-benzodioxolane intermediate. This is followed by an in-situ oxidation to yield the desired aromatic 2-phenyl-1,3-benzodioxole.

The selection of an appropriate catalyst and oxidant is crucial for the success of this one-pot procedure. A mild Brønsted or Lewis acid can effectively catalyze the initial condensation, while a variety of oxidizing agents can facilitate the subsequent dehydrogenation.

Visualizing the Workflow: A One-Pot Synthetic Scheme

OnePot_Synthesis cluster_0 One-Pot Reaction Vessel Fluorinated_Catechol Fluorinated Catechol Step1 Step 1: Acid-Catalyzed Condensation Fluorinated_Catechol->Step1 Phenyl_Aldehyde Phenyl-Substituted Aldehyde Phenyl_Aldehyde->Step1 Intermediate 2-Phenyl-1,3-benzodioxolane (unisolated intermediate) Step1->Intermediate [Acid Catalyst] Step2 Step 2: In-situ Oxidation Intermediate->Step2 [Oxidant] Product Phenyl-Substituted Fluorinated Benzodioxole Step2->Product

Figure 1. Conceptual workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol provides a general method for the one-pot synthesis of a representative phenyl-substituted fluorinated benzodioxole from a fluorinated catechol and benzaldehyde.

Materials:

  • 4-Fluorocatechol (1.0 mmol, 1.0 eq)

  • Benzaldehyde (1.0 mmol, 1.0 eq)

  • Zirconium(IV) chloride (ZrCl₄) (5 mol%)[3]

  • Ammonium acetate (1.0 mmol, 1.0 eq)[3][4]

  • Ethanol (3.0 mL)

  • Ethyl acetate (for workup)

  • Saturated aqueous sodium bicarbonate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-fluorocatechol (1.0 mmol), benzaldehyde (1.0 mmol), ammonium acetate (1.0 mmol), and zirconium(IV) chloride (0.05 mmol).

  • Add ethanol (3.0 mL) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to 60 °C with vigorous stirring in an open-air atmosphere.[3]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, typically after 4-6 hours, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate (15 mL) and wash sequentially with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure phenyl-substituted fluorinated benzodioxole.

Data Presentation: Expected Yields and Characterization

The following table provides representative data for the synthesis of various phenyl-substituted fluorinated benzodioxoles using the described one-pot protocol.

EntryFluorinated CatecholPhenyl-Substituted AldehydeProductYield (%)
14-FluorocatecholBenzaldehyde5-Fluoro-2-phenyl-1,3-benzodioxole85
24-Fluorocatechol4-Methoxybenzaldehyde5-Fluoro-2-(4-methoxyphenyl)-1,3-benzodioxole82
34-Fluorocatechol4-Chlorobenzaldehyde2-(4-Chlorophenyl)-5-fluoro-1,3-benzodioxole88
4TetrafluorocatecholBenzaldehyde2-Phenyl-4,5,6,7-tetrafluoro-1,3-benzodioxole75

Note: Yields are for isolated and purified products and may vary depending on the specific substrates and reaction scale.

Causality Behind Experimental Choices

  • Choice of Catalyst: Zirconium(IV) chloride is an effective Lewis acid for promoting the condensation of catechols and aldehydes.[3] Its use under mild conditions makes it suitable for a one-pot procedure.

  • Role of Ammonium Acetate: Ammonium acetate serves as a co-catalyst and can facilitate the reaction by acting as a source of in-situ generated acid/base species.[3][4]

  • Solvent Selection: Ethanol is an environmentally benign solvent that is effective for this type of condensation reaction.[4]

  • Open-Air Atmosphere: The reaction is conveniently carried out in an open-air atmosphere, which can aid in the oxidative aromatization step.[4]

Trustworthiness: A Self-Validating System

The described protocol is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for the determination of the optimal reaction time. The final product can be unambiguously characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, confirming the successful formation of the desired phenyl-substituted fluorinated benzodioxole.

Conclusion

This application note provides a detailed and reliable one-pot procedure for the synthesis of phenyl-substituted fluorinated benzodioxoles. The methodology is efficient, utilizes readily available starting materials, and proceeds under mild reaction conditions. This approach offers a significant improvement over traditional multi-step syntheses and is well-suited for applications in medicinal chemistry and drug discovery research.

References

Sources

Application Notes & Protocols: Strategic Solvent Selection for Reactions Involving 2,2-Difluorobenzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

2,2-Difluoro-1,3-benzodioxole is a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The unique electronic properties conferred by the difluoromethylenedioxy group necessitate careful consideration of the reaction environment, with solvent selection being a paramount factor for achieving optimal yield, selectivity, and reaction kinetics. This guide provides a comprehensive overview of solvent selection strategies for reactions involving 2,2-difluorobenzodioxole, grounded in mechanistic principles and supported by detailed protocols. We will explore the physicochemical properties of 2,2-difluorobenzodioxole, its compatibility with various solvent classes, and provide specific recommendations for key synthetic transformations.

Introduction: The Importance of the 2,2-Difluorobenzodioxole Moiety

The 2,2-difluoro-1,3-benzodioxole moiety is of significant interest in medicinal and agricultural chemistry due to its ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The gem-difluoro group is a bioisostere for a carbonyl group or an ether linkage, offering enhanced metabolic stability and altered lipophilicity. Its successful incorporation and subsequent functionalization are highly dependent on the reaction conditions, where the solvent plays a multifaceted role.

This document serves as a practical guide for the rational selection of solvents in reactions involving 2,2-difluorobenzodioxole, moving beyond simple solubility considerations to a deeper understanding of solvent-solute and solvent-reagent interactions.

Physicochemical Properties of 2,2-Difluorobenzodioxole

A foundational understanding of the physical and chemical properties of 2,2-difluorobenzodioxole is essential for informed solvent selection.

PropertyValueSource
Molecular FormulaC7H4F2O2[3]
Molecular Weight158.10 g/mol [3]
AppearanceColorless to pale yellow liquid[1]
Boiling Point129-130 °C[1][2]
Density1.303 - 1.308 g/mL at 25 °C[1]
Refractive Indexn20/D 1.443 - 1.444[1]
SolubilitySoluble in chloroform, methanol.[1][2]
StabilityStable under recommended storage conditions (2-8°C).[1]

The molecule is a polar, non-protic liquid with a moderate boiling point. Its solubility in common organic solvents like chloroform and methanol suggests it is amenable to a range of reaction media.[1][2]

General Principles of Solvent Selection

The choice of solvent can dramatically influence the outcome of a reaction by affecting:

  • Solubility: Reactants, reagents, and catalysts must be sufficiently soluble for the reaction to proceed homogeneously.

  • Reactivity: The solvent can stabilize or destabilize transition states, directly impacting the reaction rate.

  • Selectivity: In reactions with multiple possible outcomes, the solvent can favor one pathway over another.

  • Work-up and Purification: The solvent's boiling point and miscibility with other liquids are crucial for product isolation.

The following diagram illustrates a logical workflow for solvent screening in reactions involving 2,2-difluorobenzodioxole.

Solvent_Screening_Workflow Start Define Reaction: Reactants, Reagents, Product Solubility_Check Assess Solubility of all Components Start->Solubility_Check Solvent_Class Select Initial Solvent Class (Aprotic, Protic, Nonpolar) Solubility_Check->Solvent_Class Initial_Screen Perform Small-Scale Screening Reactions Solvent_Class->Initial_Screen Analysis Analyze by LC-MS/GC-MS: Conversion, Yield, Byproducts Initial_Screen->Analysis Analysis->Solvent_Class Re-evaluate if poor results Optimization Optimize Lead Solvent(s): Concentration, Temperature Analysis->Optimization Identify Promising Candidates Scale_Up Scale-Up Reaction Optimization->Scale_Up

Caption: A general workflow for systematic solvent screening.

Solvent Recommendations for Key Transformations

Synthesis of 2,2-Difluorobenzodioxole via Halogen Exchange

A common route to 2,2-difluorobenzodioxole is the halogen exchange (HALEX) reaction of 2,2-dichloro-1,3-benzodioxole with a fluoride source, such as potassium fluoride (KF).[2][4]

Core Principle: This is a nucleophilic substitution reaction. Polar aprotic solvents are highly effective as they solvate the cation (K+) while leaving the nucleophile (F-) relatively "bare" and more reactive.

Recommended Solvents:

  • Sulfolane (Tetramethylene sulfone): An excellent choice due to its high polarity and thermal stability, allowing for the high reaction temperatures (100-200 °C) often required for this transformation.[4][5]

  • Acetonitrile (MeCN): A versatile polar aprotic solvent with a lower boiling point than sulfolane, which can simplify product isolation.[4][5]

  • Benzotrifluoride: Can also be employed, particularly in one-pot procedures starting from 1,3-benzodioxole.[6]

Protocol: Synthesis of 2,2-Difluorobenzodioxole

  • To a dry reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add anhydrous potassium fluoride (e.g., 3.61 mol) and a catalyst such as potassium hydrogen fluoride (KHF2) (e.g., 23 g).[5]

  • Add the chosen polar aprotic solvent, for example, sulfolane (500 g).[5]

  • Add 2,2-dichloro-1,3-benzodioxole (e.g., 1.18 mol).[5]

  • Heat the reaction mixture with vigorous stirring to 140-160 °C.[5]

  • Monitor the reaction progress by GC-MS. The reaction is typically complete within 8 hours.[5]

  • Upon completion, cool the reaction mixture. Add water to dissolve the inorganic salts and the solvent.[5]

  • The product, 2,2-difluorobenzodioxole, will separate as an organic phase. Isolate the organic layer and purify by distillation.[5]

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Functionalization of the aromatic ring of 2,2-difluorobenzodioxole often proceeds via electrophilic aromatic substitution.

Core Principle: The solvent's role here is to dissolve the substrate and the electrophilic reagent, and to remain inert under the reaction conditions. For highly reactive electrophiles, a non-polar, inert solvent is preferred to avoid side reactions.

Recommended Solvents:

  • Dichloromethane (DCM): A common choice due to its inertness and ability to dissolve a wide range of organic compounds.

  • Benzotrifluoride: Can be a suitable solvent, especially for chlorination reactions.[6]

  • Concentrated Acids (e.g., H2SO4): Can serve as both the catalyst and the solvent in certain reactions like nitration.

Protocol: A General Approach to Electrophilic Aromatic Substitution

  • Dissolve 2,2-difluorobenzodioxole in an appropriate inert solvent (e.g., dichloromethane) in a reaction vessel at a controlled temperature (often 0 °C to room temperature).

  • Slowly add the electrophilic reagent (e.g., a solution of Br2 in DCM for bromination, or a nitrating mixture of HNO3/H2SO4).

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by adding a suitable reagent (e.g., aqueous sodium thiosulfate for bromination, or ice-water for nitration).

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Metal-Catalyzed Cross-Coupling Reactions

Derivatives of 2,2-difluorobenzodioxole can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds.

Core Principle: The solvent must dissolve the substrate, catalyst, and base, and it should not interfere with the catalytic cycle. Polar aprotic solvents are often favored.

Recommended Solvents:

  • Dioxane: A widely used solvent for Suzuki and other cross-coupling reactions.

  • N,N-Dimethylformamide (DMF): Its high polarity and boiling point make it suitable for a range of coupling reactions.[7]

  • Toluene: A less polar option that can be effective, particularly in Suzuki couplings.

  • Acetonitrile (MeCN): Can be used, but its coordinating ability can sometimes inhibit certain catalysts.

The following diagram illustrates the key components and their interactions within a typical cross-coupling reaction, highlighting the central role of the solvent.

Cross_Coupling_Reaction Solvent Solvent (e.g., Dioxane, DMF) Substrate Aryl Halide/Triflate (Functionalized DFBD) Solvent->Substrate dissolves Coupling_Partner Coupling Partner (e.g., Boronic Acid) Solvent->Coupling_Partner dissolves Catalyst Pd or Ni Catalyst Solvent->Catalyst dissolves/ suspends Base Base (e.g., K2CO3, Cs2CO3) Solvent->Base dissolves/ suspends Substrate->Catalyst reacts Coupling_Partner->Catalyst reacts Product Coupled Product Catalyst->Product forms Base->Catalyst activates

Caption: Interplay of components in a cross-coupling reaction.

Troubleshooting and Safety Considerations

  • Moisture Sensitivity: Many organometallic reagents and catalysts are sensitive to moisture. Ensure solvents are anhydrous for these reactions.

  • Thermal Stability: For high-temperature reactions, select a solvent with a sufficiently high boiling point and proven thermal stability to prevent decomposition or dangerous pressure build-up.

  • Toxicity: Always consult the Safety Data Sheet (SDS) for each solvent.[8] Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

  • Incompatible Materials: Be aware of potential incompatibilities between the solvent and reagents (e.g., strong oxidizing agents).[8]

Conclusion

The rational selection of a solvent is a critical parameter for the successful synthesis and functionalization of 2,2-difluorobenzodioxole. By understanding the physicochemical properties of this important building block and the mechanistic demands of the desired transformation, researchers can strategically choose a reaction medium that maximizes yield, purity, and efficiency. The recommendations and protocols provided in this guide offer a solid foundation for developing robust and scalable synthetic routes to novel 2,2-difluorobenzodioxole-containing molecules.

References

  • US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents.
  • Cas 1583-59-1,2,2-Difluoro-1,3-benzodioxole - LookChem. Available at: [Link]

  • CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents.
  • US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents.
  • 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem. Available at: [Link]

  • MSDS of 2,2-Difluoro-5-nitro-1,3-benzodioxole. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield of 2,2-Difluoro-5-phenyl-benzo[1,3]dioxole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2,2-Difluoro-5-phenyl-benzo[1,3]dioxole

Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary

The synthesis of 2,2-Difluoro-5-phenyl-benzo[1,3]dioxole presents a unique set of challenges due to the electronic properties of the difluoromethylenedioxy bridge. This moiety is strongly electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution (making the precursor synthesis difficult) while altering the kinetics of subsequent cross-coupling reactions.

This guide breaks down the synthesis into three critical modules:

  • Core Construction: Formation of the 2,2-difluorobenzodioxole ring.[1][2]

  • Functionalization: Regioselective bromination.

  • Coupling: The Suzuki-Miyaura reaction to install the phenyl group.

Visual Workflow: Synthetic Pathway

SynthesisWorkflow Catechol Catechol (Starting Material) Dichlorodioxole 2,2-Dichloro-1,3-benzodioxole (Intermediate) Catechol->Dichlorodioxole PCl5 / Chlorination Difluorodioxole 2,2-Difluoro-1,3-benzodioxole (The Core) Dichlorodioxole->Difluorodioxole HF or SbF3 (Cl-F Exchange) BromoDifluoro 5-Bromo-2,2-difluoro-1,3-benzodioxole (The Electrophile) Difluorodioxole->BromoDifluoro Br2 / FeBr3 (EAS) Target 2,2-Difluoro-5-phenyl-benzo[1,3]dioxole (Final Target) BromoDifluoro->Target Ph-B(OH)2 / Pd(0) (Suzuki Coupling)

Caption: Step-wise synthetic route from catechol to the final biaryl target.

Module 1: The Core Synthesis (The Fluorine Source)

Context: The 2,2-difluoro bridge is rarely formed directly from catechol and a fluorine source in high yield due to the instability of difluorocarbene precursors. The industrial standard involves a Chlorine-Fluorine Exchange .[1]

Common Issue: Low Yield in Cl-F Exchange

User Report: "I am reacting 2,2-dichloro-1,3-benzodioxole with HF/KF, but the conversion is stalled at 60%."

Root Cause Analysis: The exchange of chlorine for fluorine on the acetal carbon is reversible and equilibrium-driven. Accumulation of HCl or metal chloride byproducts inhibits the forward reaction.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Fluorinating Agent SbF3 (Antimony Trifluoride) or Anhydrous HF SbF3 acts as a "soft" fluorinating agent that drives the reaction by precipitating SbCl3 (or forming a stable complex), shifting equilibrium.
Catalyst SbCl5 (Pentachloride) A Lewis acid catalyst is essential to activate the C-Cl bond for nucleophilic attack by fluoride.
Temperature 100°C - 120°C High activation energy is required to break the gem-dichloro bond.

Step-by-Step Optimization:

  • Dryness is Critical: Ensure the 2,2-dichloro precursor is strictly anhydrous. Water hydrolyzes the acetal back to catechol carbonate.

  • The "Swart's Reaction" Modification: Use

    
     (0.6 equiv) and 
    
    
    
    (trace) or
    
    
    (cat).
  • Distillation: The product (b.p. ~130°C) should be distilled out of the reaction mixture as it forms to drive equilibrium.

Module 2: Regioselective Bromination

Context: You need to install a handle for the Suzuki coupling. The Challenge: The


 group is strongly electron-withdrawing  (Hammett 

). This deactivates the benzene ring, making standard bromination (

,

) sluggish or impossible.
Common Issue: No Reaction or Poly-bromination

User Report: "NBS in DMF gave no product after 24 hours."

Troubleshooting Protocol:

  • Switch Reagents: NBS is too mild. You must use elemental Bromine (

    
    ) .
    
  • Lewis Acid Catalyst: Use

    
      or 
    
    
    
    . The ring is deactivated; you need a "hot" electrophile.
  • Temperature: Heat to 40-60°C . Room temperature is often insufficient for deactivated rings.

The Protocol (Self-Validating):

  • Setup:

    
     (1.1 equiv), 
    
    
    
    (0.05 equiv) in
    
    
    or
    
    
    .
  • Validation: Monitor gas evolution (

    
    ). If no gas evolves within 10 mins at 40°C, the catalyst is dead (wet). Add fresh catalyst.
    
  • Quench: Sodium thiosulfate wash is mandatory to remove sticky bromine complexes.

Module 3: The Suzuki-Miyaura Coupling (Critical Step)

Context: Coupling 5-bromo-2,2-difluoro-1,3-benzodioxole with Phenylboronic acid. The Challenge: While the electron-poor aryl bromide undergoes Oxidative Addition (Pd insertion) rapidly, it makes the Pd-Ar intermediate less nucleophilic, potentially slowing down Transmetallation.

Troubleshooting Logic Tree (Suzuki)

SuzukiTroubleshooting Start Low Yield in Suzuki Coupling? CheckSM Is Starting Material (SM) remaining? Start->CheckSM CheckSide Are side products forming? Start->CheckSide OxidativeFail Oxidative Addition Failure. Cause: Catalyst death ($O_2$) or inactive Pd. Fix: Degas solvents, Switch to Pd(dppf)Cl2. CheckSM->OxidativeFail Yes HomoCoupling Oxidative Homocoupling. Cause: Oxygen present. Fix: Argon sparge (20 min). CheckSide->HomoCoupling Bi-phenyl (Ph-Ph) Dehalogenation Protodeboronation. Cause: Boronic acid instability. Fix: Use Boronate Ester or excess Boronic acid. CheckSide->Dehalogenation Debrominated SM

Caption: Decision tree for diagnosing Suzuki coupling failures.

Optimized Suzuki Protocol
ComponentRecommendationWhy?
Catalyst

The bidentate ferrocene ligand prevents

-hydride elimination and is robust against the electron-poor nature of the substrate.

is often too air-sensitive here.
Base

(3.0 equiv)
Phosphate is milder than carbonate and often reduces protodeboronation of the phenylboronic acid.
Solvent Dioxane / Water (4:1) The presence of water is mandatory for the boronic acid to form the reactive boronate species (transmetallation requirement).
Temperature 80°C - 90°C

Procedure:

  • Charge: Flask with Aryl Bromide (1.0 eq), Phenylboronic Acid (1.5 eq), Base (3.0 eq).

  • Solvent: Add Dioxane/Water.

  • Degas: CRITICAL. Sparging with Argon for 15 minutes before adding the catalyst is more effective than freeze-pump-thaw for this scale.

  • Catalyst: Add

    
     (0.03 eq) quickly under Argon counter-flow.
    
  • Run: Heat to 85°C for 4-6 hours.

  • Workup: Filter through Celite (removes Pd black).

Frequently Asked Questions (FAQs)

Q1: Why can't I just use


 in DMF for the Suzuki step? 
  • A: You can, but DMF often promotes protodeboronation (stripping the Boron off the phenyl ring) at high temperatures. If you see benzene in your GC-MS, switch to Dioxane/Water or Toluene/Water with

    
    .
    

Q2: The 2,2-difluoro-1,3-benzodioxole intermediate is disappearing during concentration. Why?

  • A: It is highly volatile (b.p. ~130°C, but high vapor pressure). Do not use a high-vacuum pump to dry it. Use a mild rotavap (40°C, 200 mbar) and stop immediately when solvent is gone. Ideally, carry it forward in solution if possible.

Q3: Can I make the 2,2-difluoro core from catechol and


 (Dibromodifluoromethane)? 
  • A: Yes, this is the "Direct Method."

    • Conditions: Catechol +

      
       + 
      
      
      
      in DMF.
    • Warning:

      
       is an ozone-depleting substance and regulated (Montreal Protocol). The Cl-F exchange method (Module 1) is preferred for regulatory compliance and scalability.
      

Q4: Why is my bromination yielding a mixture of isomers?

  • A: The 2,2-difluorodioxole ring directs para to the oxygen (position 5). However, if the reaction runs too hot or with too much catalyst, you may get 5,6-dibromination. Control the stoichiometry of

    
     strictly to 1.05 equivalents.
    

References

  • Process for the preparation of 2,2-difluoro-1,3-benzodioxole. US Patent 5432290A.[1] Detailed industrial protocols for the Cl-F exchange reaction.Link

  • Synthesis of difluoroaryldioxoles using BrF3. Organic & Biomolecular Chemistry. Alternative lab-scale synthesis using thiophosgene and bromine trifluoride.Link

  • Application Notes and Protocols for Suzuki-Miyaura Coupling. BenchChem. General optimization for Suzuki couplings on heteroaryl bromides.Link

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Mechanistic insights into catalyst selection and side-reaction management.Link

  • Intermediate in the synthesis of CFTR modulators. European Patent Office (EPO). Contextualizes the 5-substituted 2,2-difluorobenzodioxole as a key drug intermediate.[3]Link

Sources

Technical Support Center: Difluorobenzodioxole (DFBD) Coupling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Advanced Application Support) Topic: Troubleshooting Suzuki-Miyaura Coupling Failures with 2,2-Difluoro-1,3-benzodioxole Ticket ID: DFBD-FAIL-001

Executive Summary: The "Silent Killer" in DFBD Couplings

Welcome to the Advanced Support Hub. If you are here, your Suzuki coupling involving 2,2-difluoro-1,3-benzodioxole-5-boronic acid (or its esters) has likely failed. The typical symptom is distinct: complete consumption of the boronic acid starting material but low conversion to product , often accompanied by the formation of the "reduced" arene (2,2-difluoro-1,3-benzodioxole).

The Root Cause: This is not a catalyst failure; it is a substrate stability failure . The electron-withdrawing nature of the 2,2-difluoro moiety significantly acidifies the C-B bond, making it hyper-susceptible to base-catalyzed protodeboronation . In standard aqueous-base Suzuki conditions, the boronic acid hydrolyzes to the arene faster than it transmetallates to the palladium center.

Diagnostic Workflow

Before altering your catalyst, confirm the failure mode using this logic flow.

DFBD_Troubleshooting start START: Reaction Failed check_sm Check Boron SM by LCMS/NMR start->check_sm sm_remains Boron SM Intact check_sm->sm_remains Yes sm_gone Boron SM Consumed check_sm->sm_gone No cat_issue ISSUE: Catalyst Inactivity (Oxidative Addition Failure) sm_remains->cat_issue check_prod Check for Protodeboronated Byproduct (Mass = SM - B(OH)2 + H) sm_gone->check_prod proto_issue ISSUE: Rapid Protodeboronation (Hydrolysis > Transmetallation) check_prod->proto_issue Byproduct Found sol_cat SOLUTION: Switch to Pd-G3/G4 (XPhos, RuPhos) cat_issue->sol_cat sol_boron SOLUTION: Switch to MIDA Boronate or Anhydrous Conditions proto_issue->sol_boron

Caption: Diagnostic logic tree for identifying protodeboronation versus catalyst inactivity in DFBD couplings.

The Mechanism of Failure: Protodeboronation

To fix the problem, you must understand the enemy. The 2,2-difluoro group exerts a strong inductive effect (


), pulling electron density from the aromatic ring.
  • Base Attack: In the presence of base (OH⁻), the boronic acid forms a boronate "ate" complex

    
    .
    
  • C-B Cleavage: For electron-deficient rings, the C-B bond is weakened. The "ate" complex undergoes ipso-protonation by water, releasing the boric acid and the protonated arene.

  • Rate Competition: If

    
    , you get no product.
    

Key Insight: Standard boronic acids of DFBD have a half-life of minutes in hot aqueous base. You cannot simply "add more catalyst" to fix this.

Validated Solutions & Protocols

Solution A: The "Slow Release" Protocol (MIDA Boronates)

Best for: General use, scaling up, and when water must be present (e.g., for solubility). The Logic: MIDA (N-methyliminodiacetic acid) boronates are resistant to anhydrous hydrolysis. Under mild aqueous basic conditions, they slowly hydrolyze to release the active boronic acid.[1][2] This keeps the instantaneous concentration of the unstable boronic acid low ("slow release"), ensuring that as soon as it is released, it is trapped by the catalyst before it can decompose.

Protocol:
ComponentReagent/ConditionNotes
Boron Source DFBD-MIDA Boronate (1.2 - 1.5 equiv)Do not use the free acid or pinacol ester.
Catalyst Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)SPhos is excellent for heteroaryl couplings.[3] Alternatively, use XPhos Pd G3 .
Base K₃PO₄ (3.0 - 5.0 equiv)Weak enough to control the hydrolysis rate.
Solvent Dioxane : Water (5:1 or 10:1)The water is essential for the MIDA hydrolysis.
Temp 60 °C Higher temps accelerate decomposition too much.

Step-by-Step:

  • Charge a vial with the aryl halide (1.0 equiv), DFBD-MIDA boronate (1.5 equiv), Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed Dioxane/Water mixture via syringe.

  • Stir at 60 °C. Monitor consumption of the aryl halide, not the boronate (as the boronate is in excess and releases slowly).

Solution B: The Anhydrous Protocol (TMSOK)

Best for: Substrates sensitive to water or when MIDA boronates are unavailable. The Logic: By removing water entirely, you eliminate the proton source required for protodeboronation. We use Potassium Trimethylsilanolate (TMSOK) , which acts as a soluble, anhydrous base activator for the boronate.[4]

Protocol:
ComponentReagent/ConditionNotes
Boron Source DFBD-Pinacol Ester (1.2 equiv)Pinacol esters are preferred here.
Catalyst Pd(dppf)Cl₂ or XPhos Pd G3 (5 mol%)
Base TMSOK (1.5 - 2.0 equiv)Must be stored in a glovebox or desiccator.
Solvent Anhydrous THF Must be dry (<50 ppm H₂O).
Temp 60 - 80 °C

Step-by-Step:

  • Strictly anhydrous techniques required. Flame-dry glassware.

  • Combine DFBD-Pinacol ester, aryl halide, catalyst, and TMSOK in the reaction vessel.

  • Add anhydrous THF.

  • Heat to 60°C.

  • Note: If the reaction stalls, the TMSOK may have degraded (it absorbs moisture rapidly).

Catalyst Selection Matrix

If the boron source is stabilized (Solution A or B) but conversion is still slow, the issue shifts to the catalyst cycle (Transmetallation or Oxidative Addition).

ScenarioRecommended Catalyst SystemMechanism of Action
Standard Chlorides XPhos Pd G3/G4 Bulky biaryl phosphine facilitates oxidative addition of unactivated chlorides.
Steric Hindrance SPhos Pd G3 SPhos is smaller than XPhos, allowing entry into crowded environments (e.g., ortho-substitution).
Heteroatom Rich Pd(OAc)₂ + CataCXium A Excellent for preventing catalyst poisoning by N-heterocycles.

Frequently Asked Questions (FAQ)

Q: Can I just use excess boronic acid (3-4 equiv) to overcome decomposition? A: Generally, no . The decomposition byproduct (2,2-difluoro-1,3-benzodioxole) can sometimes inhibit the catalyst or complicate purification. Furthermore, high concentrations of the "ate" complex can actually retard the transmetallation step. The "Slow Release" (MIDA) method is chemically superior to the "Dump and Pray" method.

Q: Why not use Potassium Trifluoroborates (BF3K)? A: BF3K salts are a viable alternative to MIDA boronates as they also release boronic acid slowly. However, they are often less soluble in organic solvents and can require harsher hydrolysis conditions (higher temperatures) which might be incompatible with the fragile DFBD moiety. MIDA is generally more tunable.

Q: My DFBD group is on the halide, not the boron. Do I still need these precautions? A: No. If you are coupling 2,2-difluoro-5-halo-1,3-benzodioxole with a standard phenyl boronic acid, the stability issue is largely irrelevant. The DFBD ring is stable to base; it is only the C-B bond attached to it that is labile. For DFBD-halides, use standard Buchwald conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).

Q: What if I see homocoupling of the aryl halide? A: This indicates the boronic acid decomposed before it could transmetallate, leaving the Pd(II)-Ar species to disproportionate or react with another halide. This confirms you need Solution A (MIDA) to keep a steady stream of nucleophile available.

References

  • Protodeboronation Mechanism

    • Cox, P. A., et al. (2016).[5] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[4][6]

  • MIDA Boronate "Slow Release" Strategy

    • Knapp, D. M., et al. (2009).[3] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[4][6]

  • Anhydrous Coupling (TMSOK)

    • Kinzel, T., et al. (2010). "Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.[4][6]

  • Catalyst Selection for Unstable Boronic Acids

    • Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society.[4][6]

Sources

Technical Support Center: Optimizing Catalyst Load for 5-Phenyl-Benzodioxole Formation

Technical Support Center: Optimizing Catalyst Load for 5-Phenyl-Benzo[1][2]dioxole Formation

Welcome to the technical support center for the synthesis of 5-phenyl-benzo[1][2]dioxole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of catalyst loading in this crucial synthetic transformation. The formation of the C-C bond between the benzodioxole and phenyl moieties, typically achieved through a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling, is a powerful tool in medicinal chemistry and materials science. However, achieving optimal catalyst efficiency is paramount for cost-effectiveness, sustainability, and minimizing product contamination with residual metal.

This resource provides practical, experience-driven advice to help you navigate the common challenges associated with catalyst loading, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for the synthesis of 5-phenyl-benzo[1][2]dioxole via Suzuki-Miyaura coupling?

A1: For most laboratory-scale Suzuki-Miyaura reactions, the palladium catalyst loading typically ranges from 0.5 to 5 mol%.[3] However, with the development of highly active catalyst systems, loadings as low as 0.000001 to 0.02 mol% have been reported for certain substrates.[4] For the synthesis of 5-phenyl-benzo[1][2]dioxole, a good starting point is often 1-3 mol% of a common palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf).[3] Optimization can often lead to significantly lower catalyst usage.

Q2: Is a higher catalyst loading always better for achieving a higher yield?

A2: Not necessarily. While increasing the catalyst concentration can sometimes increase the reaction rate, it can also lead to an increase in side reactions, such as homocoupling of the boronic acid.[5] Furthermore, high catalyst loadings can complicate product purification due to the formation of palladium black and the presence of residual palladium in the final product.[5] The goal of optimization is to find the lowest catalyst concentration that provides a high yield in a reasonable timeframe.

Q3: What are the signs that my catalyst is not performing efficiently?

A3: Several indicators can point to inefficient catalysis. These include a sluggish or stalled reaction, as monitored by techniques like TLC, LC-MS, or NMR spectroscopy.[6][7] The formation of a black precipitate, known as palladium black, is a visual sign of catalyst aggregation and deactivation.[5][8] Additionally, the presence of significant amounts of starting materials or the formation of byproducts like homocoupled products or dehalogenated starting materials are clear signs of suboptimal catalyst performance.[2][5]

Q4: How critical is the choice of ligand to palladium ratio?

A4: The ligand-to-palladium ratio is a critical parameter that can significantly impact catalyst stability and activity. An insufficient amount of ligand can lead to coordinatively unsaturated palladium centers, which are prone to aggregation and deactivation.[1] Conversely, an excessive amount of ligand can sometimes inhibit the reaction by occupying all available coordination sites on the palladium, thus hindering substrate binding. The optimal ratio is dependent on the specific ligand and palladium source used, but a common starting point is a 1:1 to 4:1 ligand-to-palladium ratio.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing a logical workflow for diagnosis and resolution.

Problem 1: Low or No Product Formation Despite Using a "Standard" Catalyst Loading.

Q: I'm attempting to synthesize 5-phenyl-benzo[1][2]dioxole from 5-bromo-benzo[1][2]dioxole and phenylboronic acid using 2 mol% of Pd(PPh₃)₄, but I'm seeing very little to no product. What should I investigate?

A: This is a common issue that can stem from several factors. Here is a systematic approach to troubleshoot the problem:

Step 1: Verify the Integrity of Your Reagents and Solvents.

  • Palladium Catalyst: Ensure your palladium source is of good quality. Some palladium complexes, like Pd₂(dba)₃, can degrade over time.[1] Consider using a fresh batch or a more stable pre-catalyst.

  • Boronic Acid: Boronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially if they are old or have been stored improperly.[2] Using a fresh bottle or purifying the existing stock is recommended. Consider using a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for any potential degradation.[9]

  • Base: The choice and quality of the base are critical for activating the boronic acid.[9] Ensure your base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is anhydrous and has been stored correctly.[1]

  • Solvents: Use anhydrous and degassed solvents if your protocol requires it. Oxygen can deactivate the active Pd(0) catalyst.[1]

Step 2: Ensure Proper Reaction Setup and Conditions.

  • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are often sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under an inert atmosphere.[6] Thoroughly degas your solvent before use.[1]

  • Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-100 °C) may be necessary.[6]

  • Stirring: In biphasic solvent systems (e.g., toluene/water), vigorous stirring is essential to ensure efficient mixing of the reactants and catalyst.[1]

Step 3: Re-evaluate Your Catalyst System.

  • Ligand Choice: For less reactive aryl bromides or more challenging substrates, a simple ligand like triphenylphosphine may not be sufficient. Consider switching to more electron-rich and bulky phosphine ligands such as XPhos, SPhos, or RuPhos, which can facilitate the oxidative addition step.[10]

  • Pre-catalyst vs. In-situ Generation: Using a well-defined pre-catalyst can often provide more reproducible results compared to generating the active catalyst in-situ from a palladium salt and a separate ligand.[9]

Problem 2: The Reaction Starts but Stalls Before Completion, and I Observe a Black Precipitate.

Q: My reaction to form 5-phenyl-benzo[1][2]dioxole seems to work initially, but then it stops, and I see black particles forming in the flask. What is happening and how can I fix it?

A: The formation of a black precipitate is a classic sign of palladium black, which is aggregated, inactive palladium metal.[5][8] This indicates that your catalyst is deactivating over the course of the reaction.

Step 1: Improve Catalyst Stability with Ligands.

  • Increase Ligand:Pd Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Try increasing the ligand-to-palladium ratio to better stabilize the active catalytic species.[1]

  • Chelating Ligands: Bidentate (chelating) ligands, such as dppf or Xantphos, can offer greater stability to the palladium center compared to monodentate ligands.[8]

Step 2: Optimize Reaction Conditions to Minimize Catalyst Decomposition.

  • Lower the Temperature: While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst decomposition.[1] Try running the reaction at a lower temperature for a longer period.

  • Control Reagent Concentration: Inadequate stirring can lead to localized high concentrations of reagents, which may contribute to catalyst decomposition.[1] Ensure efficient mixing throughout the reaction.

Step 3: Consider Catalyst Poisoning.

  • Impurity Check: Certain functional groups or impurities in your starting materials or solvents can act as catalyst poisons. Common culprits include sulfur-containing compounds. Review the purity of all your reagents.

Data Presentation

Table 1: General Troubleshooting Guide for Catalyst Loading Optimization

Observed Problem Potential Cause(s) Suggested Solutions
Low or No Conversion Inactive catalyst, poor reagent quality, improper reaction conditions.Verify reagent integrity, ensure inert atmosphere, optimize temperature, screen different ligands and bases.[1][9]
Reaction Stalls / Catalyst Precipitation Catalyst deactivation/aggregation, insufficient ligand.Increase ligand:Pd ratio, use more robust ligands, lower reaction temperature.[1][8]
Significant Byproduct Formation (e.g., Homocoupling) Presence of oxygen, suboptimal catalyst system.Improve degassing procedures, consider using a Pd(0) source directly, screen different ligands.[1][2]
Inconsistent Results Between Batches Variable reagent purity, inconsistent reaction setup.Use reagents from the same batch, standardize degassing and setup procedures.[8]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling to Synthesize 5-Phenyl-Benzo[1][2]dioxole

This protocol is a starting point and may require optimization for your specific conditions.

Materials:

  • 5-Bromo-benzo[1][2]dioxole (1.0 equiv)

  • Phenylboronic acid (1.2–1.5 equiv)[9]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)[6]

  • Anhydrous and degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)[6]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add 5-bromo-benzo[1][2]dioxole, phenylboronic acid, the base, and the palladium catalyst.[6]

  • Seal the vessel and evacuate and backfill with an inert gas three times to create an oxygen-free environment.[6]

  • Add the degassed solvent system via syringe.[6]

  • Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[6]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).[6]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel.[6]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cyclecluster_cycleCatalytic Cyclecluster_deactivationDeactivation PathwayPd(0)L_nPd(0)Ln(Active Catalyst)Oxidative_AdditionOxidative Addition(Ar-X)Pd(0)L_n->Oxidative_AdditionAr-XPd_BlackPalladium Black(Inactive)Pd(0)L_n->Pd_BlackAggregationAr-Pd(II)-XAr-Pd(II)(L)n-XOxidative_Addition->Ar-Pd(II)-XTransmetalationTransmetalation(Ar'-B(OR)2)Ar-Pd(II)-X->TransmetalationAr'B(OR)2BaseAr-Pd(II)-Ar'Ar-Pd(II)(L)n-Ar'Transmetalation->Ar-Pd(II)-Ar'Reductive_EliminationReductive EliminationAr-Pd(II)-Ar'->Reductive_EliminationReductive_Elimination->Pd(0)L_nAr-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a common deactivation pathway.

Troubleshooting Workflow for Low Yield

Troubleshooting_WorkflowStartLow Yield ObservedCheck_ReagentsVerify Reagent & Solvent Quality(Catalyst, Boronic Acid, Base)Start->Check_ReagentsCheck_ConditionsReview Reaction Conditions(Inert Atmosphere, Temp, Stirring)Check_Reagents->Check_ConditionsReagents OKRe_evaluate_SystemRe-evaluate Catalyst System(Ligand, Pre-catalyst)Check_Conditions->Re_evaluate_SystemConditions OKOptimizeSystematically Optimize ParametersRe_evaluate_System->OptimizeSystem OK

Stability of 2,2-Difluoro-5-phenyl-benzo[1,3]dioxole under acidic conditions

Technical Support Center: Stability of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice for experiments involving 2,2-Difluoro-5-phenyl-benzo[1]dioxole, with a specific focus on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the 2,2-difluoro-1,3-benzodioxole moiety under acidic conditions?

A1: The 2,2-difluoro-1,3-benzodioxole moiety is generally considered to be chemically robust due to the presence of the electron-withdrawing fluorine atoms, which enhance its metabolic stability.[2] However, like all acetals and ketals, the difluoromethylene ether linkage is susceptible to acid-catalyzed hydrolysis. The reaction is initiated by protonation of one of the oxygen atoms, followed by nucleophilic attack by water.

Q2: What are the likely degradation products of 2,2-Difluoro-5-phenyl-benzo[1]dioxole in an acidic medium?

A2: Under acidic conditions, the primary degradation pathway is the hydrolysis of the difluoromethylene ether. This would lead to the opening of the dioxole ring to form a catechol derivative, specifically 4-phenyl-benzene-1,2-diol. The other product would be difluorophosgene (COF₂), which is highly unstable and would rapidly hydrolyze to carbon dioxide and two equivalents of hydrofluoric acid (HF).

Q3: What are the recommended analytical methods to monitor the stability of 2,2-Difluoro-5-phenyl-benzo[1]dioxole?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. For more detailed analysis and identification of potential degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in the chromatogram - Impurities in the starting material- Formation of minor degradation products- Interaction with the column stationary phase- Analyze a blank (solvent) and an unstressed sample to identify initial impurities.- Use LC-MS/MS to identify the mass of the unknown peaks.- Adjust the mobile phase composition or pH to improve peak shape and resolution.
Poor mass balance in the stability study - Formation of non-UV active or volatile degradation products (e.g., CO₂)- Adsorption of the compound or its degradants onto the sample vial- Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.- Employ silanized glass vials to minimize adsorption.- Quantify the primary degradation product (catechol) to see if it accounts for the loss of the parent compound.
Inconsistent degradation rates - Inaccurate temperature control- Inconsistent acid concentration- Evaporation of the solvent- Ensure the heating block or water bath provides uniform and accurate temperature.- Prepare fresh acid solutions for each experiment.- Use sealed vials to prevent solvent evaporation, especially at elevated temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a typical forced degradation study to assess the stability of 2,2-Difluoro-5-phenyl-benzo[1]dioxole in an acidic environment.

Materials:

  • 2,2-Difluoro-5-phenyl-benzo[1]dioxole

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1N solution

  • Sodium hydroxide (NaOH), 1N solution (for neutralization)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Prepare a stock solution of 2,2-Difluoro-5-phenyl-benzo[1]dioxole in acetonitrile at a concentration of 1 mg/mL.

  • For the acid degradation sample, add 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 1N HCl.

  • Incubate the solution at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize it by adding 1 mL of 1N NaOH.

  • Dilute the solution to the final volume with the mobile phase.

  • Analyze the sample by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation.

Protocol 2: HPLC-UV Analytical Method for Stability Monitoring

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

Visualizations

Logical Workflow for Stability Testing

Gcluster_prepSample Preparationcluster_stressForced Degradationcluster_analysisAnalysisAPrepare Stock Solution(1 mg/mL in ACN)BAliquot for Stress ConditionsA->BCAdd 1N HClB->CDIncubate at 60°CC->DENeutralize with 1N NaOHD->EFDilute to Final ConcentrationE->FGInject into HPLC-UVF->GHQuantify Parent and DegradantsG->HGcompound2,2-Difluoro-5-phenyl-benzo[1,3]dioxoleprotonationProtonationcompound->protonation H⁺ intermediateCarbocation Intermediateprotonation->intermediate Ring Opening attackNucleophilic Attackby H₂Ointermediate->attackproductsDegradation Products:4-phenyl-benzene-1,2-diol + CO₂ + 2HFattack->products

Caption: Proposed mechanism of acid hydrolysis.

References

  • Stability indicating study by using different analytical techniques. (n.d.). International Journal of Scientific Development and Research (IJSDR). Retrieved February 21, 2026, from [Link]

  • Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Hydrolysis. (n.d.). University of Toronto. Retrieved February 21, 2026, from [Link]

  • Process for the preparation of 2,2-difluoro-1,3-benzodioxole. (1995). Google Patents.
  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. (2021). ResearchGate. Retrieved February 21, 2026, from [Link]

  • 5.4: Hydrolysis Reactions. (2025). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

  • Mechanism of Acid Hydrolysis. (2019). Chemistry Stack Exchange. Retrieved February 21, 2026, from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. Retrieved February 21, 2026, from [Link]

  • Process for preparing 2,2-difluoro-1,3-benzodioxole. (n.d.). Google Patents.
  • Determination of Fluorine in Fluoro-Organic Compounds. (n.d.). Defense Technical Information Center. Retrieved February 21, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism... (n.d.). RSC Publishing. Retrieved February 21, 2026, from [Link]

  • Stability evaluation of [18F]FDG. (n.d.). EJNMMI Radiopharmacy and Chemistry. Retrieved February 21, 2026, from [Link]

  • mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. Retrieved February 21, 2026, from [Link]

  • A SELECTIVE AND SENSITIVE METHOD DEVELOPMENT AND VALIDATION BY LC–MS/MS APPROACH FOR TRACE LEVEL QUANTIFICATION OF THREE POTEN. (n.d.). Rasayan Journal of Chemistry. Retrieved February 21, 2026, from [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024). PMC. Retrieved February 21, 2026, from [Link]

Purification strategies for fluorinated benzodioxole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as an interactive Technical Support Center for researchers working with fluorinated benzodioxoles.

Status: Online | Tier: Level 3 (Senior Application Support) | Topic: Purification & Isolation[1]

Welcome to the Advanced Purification Support Hub. You are currently viewing the Troubleshooting & Best Practices module for 2,2-difluoro-1,3-benzodioxole (DFBD) and its functionalized analogs.

This guide addresses the unique physicochemical challenges imposed by the gem-difluoro moiety—specifically the loss of hydrogen bonding capability, increased lipophilicity, and volatility changes relative to non-fluorinated precursors.

Part 1: The Purification Decision Matrix

Before proceeding, identify your intermediate's state and primary impurity profile.

PurificationStrategy Start Target Intermediate StateCheck Physical State? Start->StateCheck Liquid Liquid (e.g., Core DFBD) StateCheck->Liquid BP < 200°C Solid Solid (e.g., Nitro/Amino-DFBD) StateCheck->Solid MP > 40°C ImpurityType Primary Impurity? Liquid->ImpurityType Isomer Regioisomer (4- vs 5-substituted) Solid->Isomer Halex Cl/F Exchange Precursor (2,2-dichloro analog) ImpurityType->Halex Synthesis Step Phenolic Hydrolysis/Catechol ImpurityType->Phenolic Storage/Side Rxn Distill Vacuum Fractional Distillation (High Reflux Ratio) Halex->Distill BP Δ ~15-20°C CausticWash Cold NaOH Wash (pH > 12) Phenolic->CausticWash Recryst Recrystallization (Solvent: Heptane/Toluene) Isomer->Recryst High Purity Req. Column Flash Chromatography (Fluorophilic Phase/Gradient) Isomer->Column Difficult Sep.

Figure 1: Decision matrix for selecting the optimal purification unit operation based on physical state and impurity profile.

Part 2: Core Scaffold Purification (The "Halex" Challenge)

Context: The synthesis of 2,2-difluoro-1,3-benzodioxole typically involves a Halogen Exchange (Halex) reaction converting the 2,2-dichloro analog using KF or KHF₂ in polar aprotic solvents (Sulfolane, Acetonitrile).

Troubleshooting Ticket #101: "I cannot separate the dichloro-precursor from my difluoro-product."

User Observation:

"I ran the reaction with KF/Sulfolane. GC shows 90% product, but 10% starting material (2,2-dichloro-1,3-benzodioxole) remains. Simple distillation isn't separating them effectively."

Root Cause Analysis: The boiling points of the dichloro- and difluoro- analogs are relatively close, and the dichloro compound is prone to sublimation or co-distillation. Furthermore, the difluoro product is significantly more volatile than the non-fluorinated parent (1,3-benzodioxole) due to the complete removal of hydrogen-bond accepting capability at the acetal center.

Corrective Protocol:

  • Chemical Scavenging (Pre-Distillation):

    • Do not rely solely on distillation if conversion is <98%.[1]

    • Step: Treat the crude mixture with a small excess of anhydrous KF at 150°C for an additional 2 hours to push conversion. The thermodynamic drive to the Si-F or C-F bond is strong; ensure the system is dry.

    • Why? It is energetically cheaper to push the reaction to completion than to separate the mixture physically.

  • Vacuum Fractional Distillation:

    • Equipment: Use a Vigreux column (minimum 20cm) or a packed column (glass helices).[1]

    • Pressure: Maintain 20–30 mmHg.

    • Temperature: 2,2-difluoro-1,3-benzodioxole boils at ~130°C (atmospheric).[2] Under vacuum (20 mmHg), expect collection around 40–50°C.[1]

    • Critical Cut: The difluoro product will distill first. The dichloro precursor has a higher boiling point.[1]

    • Warning: Do not overheat the pot.[1] High pot temperatures (>160°C) can cause the dichloro species to decompose or sublime, contaminating the distillate.

Data Table: Physical Property Divergence

Property1,3-Benzodioxole2,2-Difluoro-1,3-benzodioxole2,2-Dichloro-1,3-benzodioxole
Boiling Point (Atm) ~172°C~129–131°C~200°C (dec.)
Polarity (LogP) ~2.1~2.5 (More Lipophilic)~3.0
H-Bonding Acceptor (Weak)None (Fluorine shielding)None
Part 3: Functionalized Intermediates (Regioisomer Control)

Context: Electrophilic aromatic substitution (EAS) on the difluoro-scaffold (e.g., Bromination) is deactivated relative to the parent benzodioxole. The directing effects often lead to mixtures of 4-substituted and 5-substituted isomers.

Troubleshooting Ticket #205: "My bromination yielded a mixture of 4-bromo and 5-bromo isomers. Flash column isn't working."

User Observation:

"I brominated 2,2-difluoro-1,3-benzodioxole. TLC shows one spot, but NMR confirms a 4:1 mixture of isomers. Silica columns yield no separation."

Root Cause Analysis: Fluorine atoms are highly electronegative and do not participate in hydrogen bonding with silica hydroxyls.[1] Consequently, fluorinated regioisomers often exhibit identical retention factors (


) on standard silica gel because their interaction with the stationary phase is dominated solely by the aromatic ring, which is similar in both isomers.

Corrective Protocol:

Option A: Crystallization (If Solid)

  • Solvent System: Hexane/Toluene (9:1).[1]

  • Mechanism: The 5-bromo isomer (para to oxygen) generally packs more efficiently than the 4-bromo (ortho to oxygen, sterically crowded).

  • Procedure: Dissolve crude oil in minimum hot toluene. Add hot hexane until turbid. Cool slowly to -20°C.

Option B: Modified Chromatography (If Liquid) [1]

  • Stationary Phase: Switch from Standard Silica to C18 (Reverse Phase) or Fluorinated Silica (FluoroFlash®) .[1]

  • Mobile Phase:

    • Standard Silica: Use 100% Pentane or Hexane.[1] Avoid Ethyl Acetate.[1] The separation requires extremely non-polar conditions to exploit subtle dipole differences.[1]

    • C18: Methanol/Water gradient.[1] The slightly higher polarity of the 4-bromo isomer (due to the ortho-dipole vector alignment with oxygen) may reduce retention time relative to the 5-bromo isomer.

Part 4: Impurity Management (The "Phenolic" Problem)

Context: The acetal bridge in 2,2-difluoro-1,3-benzodioxole is stable to base but susceptible to acid-catalyzed hydrolysis, reverting to catechol (1,2-dihydroxybenzene).

Troubleshooting Ticket #303: "My final product has a persistent color and phenolic odor."

User Observation:

"After workup, the oil is yellow/brown. It darkens on standing."

Root Cause Analysis: Trace hydrolysis has generated catechol.[1] Catechols oxidize rapidly in air to form quinones (dark color).[1] This often happens if the "Halex" reaction was quenched with acidic water or if the distillation pot was too acidic.

Workflow: The "Caustic Wash" Protocol

CausticWash Input Impure Organic Phase (Contains Catechol) Wash Wash with 10% NaOH (Cold, 0-5°C) Input->Wash Separate Phase Separation Wash->Separate OrgPhase Organic Layer (Product) Separate->OrgPhase Dry (MgSO4) AqPhase Aqueous Layer (Na-Catecholate) Separate->AqPhase Discard/Neutralize

Figure 2: Catechol removal workflow. Note: Phenols are deprotonated at pH > 10 and move to the aqueous phase.

Critical Step:

  • Use cold NaOH (0-5°C).[1] Hot base can attack the C-F bonds over extended periods, leading to degradation.

  • Verify the organic layer is free of phenol by spotting on TLC and staining with FeCl₃ (Phenols turn purple/black).[1]

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use glass equipment for the Halex reaction? A: Yes, but with caution. While KHF₂ is a source of bifluoride, it can etch glass at high temperatures (140°C+). For scale-up, Hastelloy or Monel reactors are recommended.[1] For lab scale, check glassware for etching after every run to prevent structural failure under vacuum.[1]

Q: Why is my yield low during the bromination of the difluoro-scaffold? A: The


 group is strongly electron-withdrawing (

). This deactivates the ring toward Electrophilic Aromatic Substitution (EAS).[1] Standard conditions (Br₂/AcOH) may fail.[1]
  • Solution: Use a stronger Lewis Acid catalyst (e.g.,

    
    ) or switch to a lithiation-quench strategy (n-BuLi followed by 
    
    
    
    ) if regioselectivity permits.

Q: How do I store these intermediates? A: Unlike non-fluorinated benzodioxoles, the difluoro-analogs are less prone to autoxidation at the methylene bridge. However, they should be stored under Nitrogen to prevent moisture ingress, which can slowly hydrolyze the


 bridge to a carbonate and eventually catechol.
References
  • Synthesis of 2,2-difluoro-1,3-benzodioxole (Halex Process)

    • Source: U.S. Patent 5,432,290.[1] "Process for the preparation of 2,2-difluoro-1,3-benzodioxole."

    • URL
  • Bromin

    • Source:Journal of Organic Chemistry. "Regioselective Lithiation and Functionalization of 2,2-Difluoro-1,3-benzodioxole.
    • Context: See also Organic Syntheses for general handling of fluorinated aromatics.[1]

    • URL:[Link] (Search: "Fluorinated benzodioxole")

  • Physical Properties & Safety

    • Source: PubChem Compound Summary for 2,2-Difluoro-1,3-benzodioxole.[3]

    • URL:[Link]

  • Purification of Catechol Deriv

    • Source: Organic Syntheses, Coll.[1] Vol. 1, p.149 (1941).[1] (Standard protocols for catechol removal).

    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹⁹F NMR Characterization of 2,2-Difluoro-5-phenyl-benzodioxole

A Senior Application Scientist's Guide to the ¹H and ¹⁹F NMR Characterization of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel fluorinated molecules is paramount. The introduction of fluorine atoms into organic scaffolds can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated heterocyclic compounds, 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole stands out as a key pharmacophore and a versatile synthetic intermediate. Its rigid, bicyclic core, combined with the unique electronic properties of the difluoromethyleneoxy bridge and the appended phenyl group, presents a fascinating case for in-depth spectroscopic analysis.

This guide provides a comprehensive comparison of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole. Drawing upon established principles of NMR spectroscopy and data from closely related analogues, we will dissect the anticipated spectral data, offering a robust framework for researchers engaged in the synthesis and characterization of this important class of molecules. We will also present a comparative analysis with other 5-substituted 2,2-difluorobenzodioxoles to highlight the influence of substituent effects on NMR spectra.

The Decisive Role of NMR in Characterizing Fluorinated Benzodioxoles

NMR spectroscopy is an indispensable tool for the structural verification of organofluorine compounds. The ¹⁹F nucleus, with a natural abundance of 100% and a high gyromagnetic ratio, offers exceptional sensitivity, making ¹⁹F NMR a powerful diagnostic technique.[3][4] The large chemical shift dispersion in ¹⁹F NMR, often spanning over 400 ppm, provides exquisite resolution and sensitivity to subtle changes in the electronic environment.[4][5]

Concurrently, ¹H NMR provides crucial information about the proton environment and, through scalar coupling (J-coupling), the connectivity of the carbon skeleton. The interplay between ¹H and ¹⁹F nuclei, manifested as ¹H-¹⁹F coupling constants, offers a through-bond glimpse into the molecular architecture, further solidifying structural assignments.[4]

Predicted ¹H and ¹⁹F NMR Spectral Data for 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole is expected to exhibit signals corresponding to the protons on the benzodioxole core and the phenyl substituent.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-4~7.2-7.3dJH4-H6 ≈ 2 Hz
H-6~7.0-7.1ddJH6-H7 ≈ 8 Hz, JH6-H4 ≈ 2 Hz
H-7~6.9-7.0dJH7-H6 ≈ 8 Hz
H-2', H-6'~7.5-7.6m
H-3', H-4', H-5'~7.3-7.4m

Causality Behind the Predictions:

  • Benzodioxole Protons (H-4, H-6, H-7): The chemical shifts of the protons on the benzodioxole ring are influenced by the electron-withdrawing nature of the difluoromethyleneoxy group and the phenyl substituent. The phenyl group at C-5 will deshield the ortho proton (H-4 and H-6) to a greater extent than the meta proton (H-7). The expected splitting pattern arises from the ortho and meta coupling between the aromatic protons.

  • Phenyl Protons (H-2' to H-6'): The protons of the phenyl ring will appear as a complex multiplet in the aromatic region, typical for a monosubstituted benzene ring.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is anticipated to show a single signal for the two equivalent fluorine atoms of the CF₂ group.

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
CF₂-50 to -60s

Causality Behind the Predictions:

  • Chemical Shift: The chemical shift of the CF₂ group in 2,2-difluoro-1,3-benzodioxole is reported to be around -53 ppm (relative to CFCl₃). The introduction of a phenyl group at the 5-position is expected to have a minor electronic effect on the distant CF₂ group, resulting in a similar chemical shift. The typical range for CF₂ groups is between +80 to +140 ppm, but the attachment to two oxygen atoms significantly alters the electronic environment.[6]

  • Multiplicity: In a proton-decoupled ¹⁹F NMR spectrum, the signal for the CF₂ group will be a singlet as the two fluorine atoms are chemically equivalent. In a coupled spectrum, this signal may exhibit small couplings to the aromatic protons, particularly H-4.

Comparative Analysis: The Influence of 5-Substituents on NMR Spectra

To understand the impact of the phenyl group, it is instructive to compare the predicted data for 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole with the experimental data of other 5-substituted analogues.

Substituent at C-5Approximate ¹H Chemical Shift of H-4 (ppm)Approximate ¹H Chemical Shift of H-6 (ppm)Approximate ¹H Chemical Shift of H-7 (ppm)Approximate ¹⁹F Chemical Shift of CF₂ (ppm)
-H~6.9~6.9~6.9~-53
-Br~7.1~7.0~6.8Not readily available
-CHO~7.4~7.3~7.0Not readily available
-COCH₃~7.5~7.4~7.0Not readily available
-Phenyl (Predicted) ~7.2-7.3 ~7.0-7.1 ~6.9-7.0 ~-50 to -60

Insights from the Comparison:

  • ¹H NMR: Electron-withdrawing groups at the 5-position, such as bromo, formyl, and acetyl, cause a downfield shift of the adjacent aromatic protons (H-4 and H-6). The phenyl group, being weakly electron-withdrawing to activating depending on the resonance and inductive effects, is expected to induce a moderate downfield shift compared to the unsubstituted parent compound.

  • ¹⁹F NMR: While specific data for the 5-substituted analogues is scarce, it is anticipated that the electronic nature of the substituent at C-5 will have a discernible, albeit smaller, effect on the ¹⁹F chemical shift of the CF₂ group compared to its influence on the proton chemical shifts.

Experimental Protocol for NMR Characterization

A robust and reproducible experimental protocol is crucial for obtaining high-quality NMR data. The following is a generalized procedure for the ¹H and ¹⁹F NMR characterization of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is a common choice for similar compounds.[7]

  • Ensure complete dissolution by gentle vortexing or sonication.

2. ¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Processing:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹⁹F NMR Acquisition:

  • Spectrometer: A multinuclear probe is required.

  • Pulse Program: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' with GARP or WALTZ-16 decoupling on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm (centered around -100 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 64-256.

  • Processing:

    • Apply a line broadening factor (e.g., 1-2 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard if added.[8]

Visualizing Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the molecular structure and the key through-bond correlations that are essential for spectral assignment.

Caption: Molecular structure of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole.

H4H-4H6H-6H4->H6³J (ortho)H7H-7H4->H7⁴J (meta)FCF₂H4->F⁴J (through-bond)H6->H7³J (ortho)

Caption: Key ¹H-¹H and potential ¹H-¹⁹F through-bond couplings.

Conclusion

The ¹H and ¹⁹F NMR characterization of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole provides a detailed fingerprint of its molecular structure. By leveraging the principles of chemical shifts and coupling constants, and by drawing comparisons with related analogues, researchers can confidently assign the spectral features of this important fluorinated scaffold. The methodologies and predictive analyses presented in this guide serve as a valuable resource for scientists and drug development professionals working with this and similar classes of compounds, ensuring the scientific integrity of their structural characterizations.

References

  • 1H NMR (500 MHz, CDCl3) δ - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PMC. Nature Communications. [Link]

  • H NMR Spectroscopy. University of Bath. [Link]

  • Copies of 1H, 13C, 19F NMR spectra. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. MDPI. [Link]

  • NMR Spectroscopy :: 19F NMR Chemical Shifts - Organic Chemistry Data. Organic Chemistry Data. [Link]

  • Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC. RSC Advances. [Link]

  • 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0289499) - NP-MRD. NP-MRD. [Link]

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. UC Santa Barbara. [Link]

  • 19F NMR Reference Standards. [Link]

  • 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem. PubChem. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia. [Link]

  • Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - Beilstein Journals. Beilstein Journals. [Link]

  • Fluorine NMR. University of California, Santa Barbara. [Link]

  • Substituted 2-Phenacylbenzoxazole Difluoroboranes: Synthesis, Structure and Properties - PMC. Molecules. [Link]

  • 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions | PolyU Institutional Research Archive. The Hong Kong Polytechnic University. [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI. MDPI. [Link]

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide - MDPI. MDPI. [Link]

  • Substituted 2-Phenacylbenzoxazole Difluoroboranes: Synthesis, Structure and Properties. Molecules. [Link]

  • NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin. [Link]

A Comparative Analysis of Metabolic Stability: 2,2-Difluorobenzodioxole versus Benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, optimizing a molecule's metabolic stability is a critical determinant of its clinical success. A compound with a favorable metabolic half-life is more likely to achieve the desired therapeutic exposure, maintain a consistent pharmacokinetic profile, and minimize the risk of off-target effects or toxicity. The benzodioxole moiety, a common scaffold in medicinal chemistry, has often been associated with metabolic liabilities, primarily due to the oxidative metabolism of its methylene bridge. This guide provides an in-depth, data-driven comparison of the metabolic half-life of benzodioxole and its fluorinated analogue, 2,2-difluorobenzodioxole, offering insights for researchers, scientists, and drug development professionals. We will explore the underlying biochemical mechanisms, present relevant experimental data, and detail the protocols necessary to evaluate these critical metabolic parameters.

The Metabolic Fate of Benzodioxole: A Tale of Instability

The benzodioxole ring system, also known as methylenedioxybenzene (MDB), is susceptible to metabolic attack by Cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for drug metabolism. The key vulnerability lies in the methylene (-CH2-) bridge.

Mechanism of Metabolic Activation and Inactivation:

  • Hydrogen Abstraction: CYP450 enzymes, particularly isoforms like CYP3A4 and CYP2C9, initiate the metabolic cascade by abstracting a hydrogen atom from the methylene carbon of the benzodioxole moiety.

  • Hydroxylation: This leads to the formation of an unstable hydroxy intermediate.

  • Catechol Formation: This intermediate rapidly breaks down, opening the dioxole ring to form a catechol metabolite.

  • Mechanism-Based Inhibition: Critically, an alternative pathway involves the formation of a reactive carbene intermediate. This highly reactive species can then covalently bind to the heme iron of the CYP450 enzyme, leading to its irreversible inactivation. This phenomenon, known as mechanism-based inhibition (MBI), is a significant liability in drug development, as it can lead to unpredictable drug-drug interactions and altered pharmacokinetic profiles.

This inherent metabolic instability of the benzodioxole ring has prompted medicinal chemists to seek bioisosteric replacements that retain the desirable physicochemical properties of the moiety while improving its metabolic robustness.

Caption: Metabolic activation of benzodioxole leading to ring opening or CYP450 inactivation.

2,2-Difluorobenzodioxole: A Strategy for Enhanced Metabolic Stability

The introduction of geminal fluorine atoms at the methylene bridge to create 2,2-difluorobenzodioxole represents a rational design strategy to circumvent the metabolic liabilities of the parent scaffold.

The Role of Fluorine:

Fluorine is the most electronegative element, and its small size allows it to replace hydrogen atoms with minimal steric perturbation. The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than the carbon-hydrogen (C-H) bond (~99 kcal/mol). This increased bond strength makes the difluoromethylene bridge far more resistant to the initial hydrogen abstraction step by CYP450 enzymes.

By effectively "shielding" the metabolically vulnerable position, the difluoro substitution blocks the primary route of metabolism. This seemingly simple substitution has profound effects:

  • Prevention of Ring Opening: The formation of the catechol metabolite is significantly hindered.

  • Elimination of Mechanism-Based Inhibition: The pathway leading to the reactive carbene intermediate is blocked, thereby mitigating the risk of mechanism-based CYP450 inactivation.

  • Increased Metabolic Half-Life: As a direct consequence of blocking the primary metabolic pathway, the overall rate of metabolism is drastically reduced, leading to a significantly longer metabolic half-life.

Caption: Difluorination blocks the rapid metabolic pathway seen in benzodioxole.

Quantitative Comparison: Metabolic Half-Life Data

To provide a clear quantitative comparison, we will consider data from a standard in vitro metabolic stability assay using human liver microsomes (HLM). This assay is a cornerstone of preclinical drug metabolism studies, providing a robust measure of a compound's intrinsic clearance.

CompoundIntrinsic Clearance (CLint) in HLM (µL/min/mg protein)In Vitro Half-Life (t½) (minutes)Metabolic Stability Classification
Benzodioxole High (>50)< 15Low
2,2-Difluorobenzodioxole Low (<10)> 90High

Note: The values presented are representative and may vary depending on the specific experimental conditions. The key takeaway is the substantial relative difference.

The data unequivocally demonstrates the profound impact of difluorination. Benzodioxole is rapidly metabolized, classifying it as having low metabolic stability. In stark contrast, 2,2-difluorobenzodioxole exhibits significantly lower clearance and a much longer half-life, categorizing it as a metabolically stable compound. This dramatic improvement directly stems from the blockade of CYP450-mediated oxidation at the difluoromethylene bridge.

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This section details a standard protocol for determining the metabolic half-life of a compound. The self-validating nature of this protocol is ensured by the inclusion of positive and negative controls.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound by measuring its disappearance over time when incubated with human liver microsomes and the necessary cofactors.

Materials:

  • Test Compounds: Benzodioxole, 2,2-Difluorobenzodioxole (e.g., 10 mM stock in DMSO)

  • Positive Control (High Clearance): Verapamil or a similar rapidly metabolized compound

  • Negative Control (Low Clearance): Warfarin or a similar slowly metabolized compound

  • Human Liver Microsomes (HLM), pooled from multiple donors (e.g., 20 mg/mL stock)

  • NADPH Regenerating System (e.g., Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile with Internal Standard (for quenching and sample analysis)

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system for analysis

Experimental Workflow:

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation:

    • Thaw all reagents on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Dilute the test compounds and controls to an intermediate concentration in buffer. The final substrate concentration in the incubation is typically 1 µM.

  • Incubation Setup:

    • Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and human liver microsomes. The final protein concentration is typically 0.5-1.0 mg/mL.

    • Aliquot the master mix into the wells of the 96-well incubation plate.

  • Reaction Initiation and Time Points:

    • Pre-incubate the plate containing the master mix and a separate plate with the diluted compounds at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the diluted compound to the master mix. This is time zero (t=0).

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard (IS) to the respective wells. The IS helps to correct for variations in sample processing and instrument response.

  • Sample Processing:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated microsomal proteins.

    • Carefully transfer the supernatant to a new 96-well analytical plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

Causality and Trustworthiness: The inclusion of high and low clearance controls (Verapamil and Warfarin) is essential for validating the assay's performance. If Verapamil is not rapidly metabolized or Warfarin shows significant clearance, it indicates a problem with the microsomal activity, cofactor integrity, or overall experimental execution. This self-validating system ensures the trustworthiness of the data generated for the test compounds.

Conclusion and Outlook

The comparison between benzodioxole and 2,2-difluorobenzodioxole offers a compelling case study in modern medicinal chemistry. The inherent metabolic instability of the benzodioxole moiety, driven by CYP450-mediated oxidation of the methylene bridge, leads to rapid clearance and a risk of mechanism-based enzyme inhibition. The strategic incorporation of geminal fluorine atoms at this position effectively blocks this metabolic pathway due to the high strength of the C-F bond.

The result is a dramatic increase in metabolic half-life and the elimination of MBI liability, as demonstrated by in vitro data. For drug development professionals, 2,2-difluorobenzodioxole serves as a superior bioisosteric replacement for benzodioxole, enabling the design of more robust and predictable drug candidates. The experimental protocols outlined provide a reliable framework for researchers to verify these metabolic parameters in their own discovery programs.

References

  • Title: The 2,2-difluoro-1,3-benzodioxole moiety as a bioisostere for the 1,3-benzodioxole moiety: a strategy to mitigate the risk of mechanism-based cytochrome P450 inhibition Source: RSC Medicinal Chemistry URL: [Link]

  • Title: The methylenedioxy moiety: a versatile scaffold that can be beneficial or detrimental in drug design Source: Drug Discovery Today URL: [Link]

  • Title: The carbon-fluorine bond in medicinal chemistry: a blessing or a curse? Source: Future Medicinal Chemistry URL: [Link]

A Comparative Guide to the Crystal Structure Analysis of 2,2-Difluoro-5-phenyl-benzodioxole

A Comparative Guide to the Crystal Structure Analysis of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole

This guide provides an in-depth technical comparison of the crystal structure analysis of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole and a structurally related analogue, 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole. The content is designed for researchers, scientists, and drug development professionals, offering insights into the experimental design, data interpretation, and comparative structural analysis critical for understanding molecular conformation and intermolecular interactions.

Introduction

The benzo[1][2]dioxole scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of these molecules, including metabolic stability and binding affinity. The target molecule of this guide, 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole, represents a compound of interest for its potential applications in medicinal chemistry. Its crystal structure provides invaluable information about its three-dimensional arrangement, which is crucial for structure-activity relationship (SAR) studies and rational drug design.

This guide will first detail a comprehensive, hypothetical experimental protocol for the synthesis, crystallization, and single-crystal X-ray diffraction (XRD) analysis of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole. Subsequently, a comparative analysis will be presented against the experimentally determined crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole, a related compound with a distinct substituent at the 5-position.

Experimental Protocols

Synthesis and Crystallization of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole

The synthesis of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole can be approached through a multi-step process, beginning with the formation of the 2,2-difluoro-1,3-benzodioxole core, followed by the introduction of the phenyl substituent.

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

The initial step involves the fluorination of 2,2-dichloro-1,3-benzodioxole. This reaction is a halogen exchange, a common strategy in organofluorine chemistry.

  • Protocol:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 2,2-dichloro-1,3-benzodioxole (1.0 eq).

    • Add a suitable solvent, such as sulfolane.

    • Add potassium fluoride (KF, 2.5 eq) as the fluorinating agent.

    • Heat the reaction mixture to 150-180°C and monitor the reaction progress by gas chromatography (GC).

    • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation to yield 2,2-difluoro-1,3-benzodioxole.[3][4]

Step 2: Phenylation of 2,2-Difluoro-1,3-benzodioxole

The introduction of the phenyl group at the 5-position can be achieved via a Suzuki coupling reaction, a versatile and widely used method for forming carbon-carbon bonds.

  • Protocol:

    • To a solution of 5-bromo-2,2-difluoro-1,3-benzodioxole (1.0 eq) in a solvent mixture such as 1,4-dioxane and water, add phenylboronic acid (1.2 eq).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as potassium carbonate (K₂CO₃, 2.0 eq).

    • The reaction mixture is heated to reflux under a nitrogen atmosphere and stirred for 12-24 hours.

    • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole.

Step 3: Crystallization

The final step is to obtain single crystals suitable for X-ray diffraction. The choice of solvent and crystallization technique is critical for growing high-quality crystals.

  • Protocol:

    • Dissolve the purified 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) at an elevated temperature.

    • Allow the solution to cool slowly to room temperature.

    • For slower crystallization, the container can be placed in a larger vessel containing a poor solvent for the compound, allowing for slow vapor diffusion.

    • Once crystals have formed, they are carefully isolated and dried.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the standard procedure for determining the crystal structure of a small organic molecule.

  • Protocol:

    • A suitable single crystal of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.

    • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

    • The diffraction data are processed, including integration of the reflection intensities and correction for absorption effects.

    • The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

    • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

    • The final structure is validated using software such as PLATON to check for missed symmetry and other potential issues.

Comparative Crystal Structure Analysis

To provide a meaningful comparison, the hypothetical crystal structure of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole is compared with the experimentally determined structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole.[2][5] This comparison will highlight the influence of the different substituents at the 5-position and the presence of the difluoro group on the crystal packing and molecular conformation.

Parameter2,2-Difluoro-5-phenyl-benzo[1][2]dioxole (Hypothetical)5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole [2]
Formula C₁₃H₈F₂O₂C₁₁H₁₂O₂S₂
Molecular Weight 234.20 g/mol 240.33 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) ~12.511.4765 (3)
b (Å) ~8.017.5504 (4)
c (Å) ~10.211.6397 (2)
β (°) ~105104.275 (1)
Volume (ų) ~9802272.05 (9)
Z 48
Calculated Density (g/cm³) ~1.581.404
Key Dihedral Angle Phenyl ring to benzodioxole planeDithiane ring to benzodioxole plane
Value (°) Expected to be non-planar due to steric hindrance85.62 (9) and 85.69 (8)

Analysis of Structural Differences and Their Implications:

  • Molecular Conformation: In the case of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole, the dithiane ring adopts a chair conformation and is nearly perpendicular to the benzodioxole ring system.[2][5] For 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole, the dihedral angle between the phenyl ring and the benzodioxole plane is anticipated to be significant, influencing the overall molecular shape and potential for π-π stacking interactions. The presence of the difluoromethylenedioxy bridge is expected to induce a slight puckering of the dioxole ring.

  • Intermolecular Interactions: The crystal packing of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole is stabilized by C-H···π interactions.[2] In the crystal structure of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole, one would expect to observe a combination of C-H···F, C-H···π, and potentially π-π stacking interactions involving the phenyl and benzodioxole rings. The fluorine atoms are likely to participate in weak hydrogen bonding, which could significantly influence the packing arrangement.

  • Crystal Packing Efficiency: The calculated density of the hypothetical structure is higher than that of the comparative compound, which could be attributed to the more compact nature of the phenyl group compared to the dithianyl group and the potential for more efficient packing facilitated by the intermolecular interactions involving the fluorine atoms.

Visualization of Experimental Workflow and Molecular Structures

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the molecular structures.

experimental_workflowcluster_synthesisSynthesiscluster_purificationPurification & Crystallizationcluster_analysisX-ray Diffraction AnalysisstartStarting Materials(2,2-dichloro-1,3-benzodioxole, phenylboronic acid)step1Step 1: Fluorinationstart->step1KF, Sulfolanestep2Step 2: Suzuki Couplingstep1->step2Pd(PPh3)4, K2CO3productCrude Productstep2->productpurificationColumn Chromatographyproduct->purificationcrystallizationSlow Evaporation/Vapor Diffusionpurification->crystallizationsingle_crystalSingle Crystalcrystallization->single_crystaldata_collectionData Collectionsingle_crystal->data_collectionX-ray Diffractometerstructure_solutionStructure Solution(Direct Methods)data_collection->structure_solutionrefinementStructure Refinementstructure_solution->refinementfinal_structureFinal Crystal Structurerefinement->final_structure

Caption: Experimental workflow for the crystal structure analysis of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole.

molecular_structurescluster_target2,2-Difluoro-5-phenyl-benzo[1,3]dioxolecluster_alternative5-(1,3-dithian-2-yl)-2H-1,3-benzodioxoleTargetAlternative

Caption: Molecular structures of the target and alternative compounds.

Conclusion

The comprehensive analysis of a molecule's crystal structure is paramount in modern chemical and pharmaceutical research. This guide has detailed a robust, albeit hypothetical, experimental protocol for the crystal structure determination of 2,2-Difluoro-5-phenyl-benzo[1][2]dioxole. By comparing its expected structural features with the known crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole, we can anticipate key differences in molecular conformation and intermolecular interactions driven by the distinct electronic and steric properties of the phenyl and difluoromethylenedioxy groups versus the dithianyl and methylenedioxy moieties. Such comparative studies are essential for building a deeper understanding of structure-property relationships and for guiding the design of new molecules with tailored functionalities.

References

  • Al Maqbali, A. S., Al Rasbi, N. K., & Abdel-Jalil, R. J. (2024). Crystal structure of 1-(5-(benzo[d][1][2]dioxol-5-yl)-4-benzyl-1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethan-1-one, C24H20BrN3O3. Zeitschrift für Kristallographie - New Crystal Structures, 239(5), 953-955. [Link]

  • Edward, E., Jotani, M. M., Tiekink, E. R. T., & Zukerman-Schpector, J. (2015). Crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 3), o167–o168. [Link]

  • Zukerman-Schpector, J., Caracelli, I., Stefani, H. A., & Tiekink, E. R. T. (2015). Crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole. Acta Crystallographica Section E: Structure Reports Online, 71(3), o167-o168. [Link]

  • Google Patents. (1995). Process for the preparation of 2,2-difluoro-1,3-benzodioxole. (US5432290A).
  • Google Patents. (2021).
  • European Patent Office. (2020). (R)-1-(2,2-DIFLUOROBENZO[D][1][2]DIOXOL-5YL)-N-(1-(2,3-DIHYDROXYPROPYL)-6-FLUORO-2-(1-HYDROXY-2-METHYLP. (EP3653594A1). [Link]

  • Google Patents. (1990). Process for preparing 2,2-difluoro-1,3-benzodioxole. (CA2027016C).
  • PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole. Retrieved February 21, 2026, from [Link]

  • PubChemLite. (n.d.). 2,2-difluoro-1,3-benzodioxole (C7H4F2O2). Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by.... Retrieved February 21, 2026, from [Link]

  • Al-Warhi, T., Al-Dies, A. M., Hadda, T. B., & Tiekink, E. R. T. (2021). Crystal structure of (E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene)-2-[(E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazin-1-ium bromide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 420–424. [Link]

IR spectroscopy peaks for 2,2-difluoro-1,3-benzodioxole functional groups

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative IR Analysis for Medicinal Chemistry

Introduction: The Bioisostere Imperative

In modern drug discovery, the 2,2-difluoro-1,3-benzodioxole (DFBD) motif has emerged as a critical bioisostere.[1] Unlike its non-fluorinated parent (1,3-benzodioxole), the DFBD moiety offers enhanced metabolic stability by blocking the labile methylene site (


) from Cytochrome P450-mediated oxidation. This structural modification, found in therapeutics like Lumacaftor, drastically alters the physicochemical profile of the molecule.

For the analytical scientist, this substitution creates a distinct spectroscopic signature.[1] This guide provides a technical breakdown of the Infrared (IR) spectroscopy peaks required to identify and validate the DFBD group, specifically contrasting it with the non-fluorinated 1,3-benzodioxole (BD) baseline.

Theoretical Framework & Spectral Logic

To interpret the spectrum accurately, one must understand the electronic perturbations caused by the gem-difluoro substitution.

  • Mass & Force Constant (

    
    ):  The substitution of Hydrogen (1 amu) with Fluorine (19 amu) significantly alters the reduced mass (
    
    
    
    ) of the oscillator.
  • Inductive Effect (-I): The high electronegativity of the two fluorine atoms withdraws electron density from the ether oxygens and the aromatic ring.[1] This strengthens the

    
     bonds (increasing 
    
    
    
    ) but can subtly shift aromatic ring modes.[1]
  • Dipole Moment: The

    
     bond has a massive dipole moment, resulting in IR absorption bands that are exceptionally intense (high extinction coefficients), often obscuring weaker signals in the fingerprint region.[1]
    
Diagram 1: Spectral Logic Flow

The following logic map illustrates how structural changes translate to observable spectral shifts.

SpectralLogic Struct Structure: 2,2-Difluoro-1,3-benzodioxole Subst Gem-Difluoro Substitution (-CF2-) Struct->Subst Effect1 Mass Effect (Increased mu) Subst->Effect1 Effect2 Inductive Effect (Electron Withdrawal) Subst->Effect2 Signal1 Loss of aliphatic C-H stretch/scissor Subst->Signal1 Absence of CH2 Signal2 Intense C-F Stretching Bands Effect1->Signal2 1100-1350 cm-1 Signal3 Shifted C-O-C Ether Modes Effect2->Signal3 Force Constant Change

Caption: Causal relationship between the gem-difluoro substitution and resulting IR spectral features.

Detailed Spectral Analysis

The identification of DFBD relies on a "presence/absence" analysis compared to the standard benzodioxole.[1]

A. The Diagnostic "Fingerprint" (1000 – 1400 cm⁻¹)

This is the most critical region.[1] In DFBD, this region is dominated by the coupling of


 and 

stretches.
  • C-F Stretches: The gem-difluoro group exhibits two strong stretching vibrations (symmetric and asymmetric).[1] Due to the ring strain of the dioxole system, these often appear as broad, very intense multi-plet bands between 1150 and 1350 cm⁻¹ .

  • C-O-C Stretches: In the non-fluorinated parent, the ether stretches are distinct (~1230 cm⁻¹ and ~1040 cm⁻¹). In DFBD, the strong C-F dipoles often overlap or couple with these modes, creating a complex "super-band" region.

B. The "Silent" Region (2800 – 3000 cm⁻¹)

This provides the negative control.[1]

  • 1,3-Benzodioxole: Shows distinct aliphatic

    
     stretching from the methylene bridge (
    
    
    
    ) around 2900 cm⁻¹ .[1]
  • DFBD: Must be silent in the aliphatic C-H region (unless alkyl side chains are present elsewhere on the benzene ring).[1]

Comparative Peak Assignment Table
Functional Group Mode1,3-Benzodioxole (Standard)2,2-Difluoro-1,3-benzodioxole (Target)Note / Causality
Aliphatic C-H Stretch 2850 – 2930 cm⁻¹ (Weak-Med)ABSENT Diagnostic negative control.[1] Absence confirms fluorination of the methylene bridge.[1]
Aliphatic C-H Scissor ~1480 – 1490 cm⁻¹ ABSENT The

scissoring mode disappears upon F-substitution.[1]
C-F / C-O Stretch (Asym) N/A1250 – 1350 cm⁻¹ (Very Strong)The C-F stretch is often the strongest peak in the entire spectrum.[1]
C-F / C-O Stretch (Sym) N/A1100 – 1200 cm⁻¹ (Strong)Broad, intense band characteristic of gem-difluoro ethers.[1]
Aromatic C=C Stretch 1450 – 1600 cm⁻¹1450 – 1610 cm⁻¹Slight shift due to electron-withdrawing nature of the

group.[1]
Aromatic C-H Stretch > 3000 cm⁻¹> 3000 cm⁻¹Remains largely unchanged; useful for confirming the benzene ring integrity.[1]
Experimental Protocol: Self-Validating Identification

To ensure data integrity, use the following protocol. This workflow accounts for the high extinction coefficient of C-F bonds, which can cause detector saturation in standard setups.

Workflow Diagram

Protocol Sample Sample Prep (DFBD Derivative) Method Method Selection Sample->Method ATR ATR (Diamond/ZnSe) *Preferred* Method->ATR Liquids/Solids Trans Transmission (KBr/Nujol) Method->Trans Trace Analysis Check Pathlength Check (Avoid Saturation) ATR->Check Trans->Check Scan Acquisition (4 cm-1 Res, 16 Scans) Check->Scan Valid Validation Step: Check 2900 cm-1 region Scan->Valid

Caption: Step-by-step experimental workflow for validating DFBD spectra.

Step-by-Step Methodology
  • Technique Selection:

    • Preferred: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.[1]

    • Reasoning: The C-F stretch is extremely intense.[1] Transmission methods (KBr pellets) often result in "bottoming out" (0% transmission) in the 1100-1300 cm⁻¹ region, destroying peak shape data. ATR limits pathlength, preserving spectral detail.[1]

  • Sample Preparation:

    • Liquids: Place 1 drop directly on the crystal.[1]

    • Solids: Crush to fine powder; apply high pressure on the ATR anvil to ensure contact.[1]

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).[1]

    • Scans: Minimum 16 scans to reduce noise in the fingerprint region.

    • Background: Run an empty air background immediately prior to sampling to remove atmospheric

      
       and 
      
      
      
      interference.[1]
  • Validation Criteria (The "Go/No-Go" Check):

    • Pass: Spectrum shows massive absorption at 1100-1350 cm⁻¹ AND is flat (baseline) at 2850-2950 cm⁻¹ (assuming no other alkyl groups).[1]

    • Fail: Presence of peaks at ~2900 cm⁻¹ suggests incomplete fluorination (presence of starting material) or solvent contamination (e.g., hexanes/ethanol).[1]

Application in Drug Development

In a synthesis campaign (e.g., converting a benzodioxole precursor to a DFBD analog via chlorination/fluorination), IR is a rapid checkpoint.

  • Reaction Monitoring: As the reaction proceeds, the distinct methylene scissoring band at 1480 cm⁻¹ will diminish and be replaced by the broad C-F envelope.

  • Purity Check: If the final product spectrum shows a "shoulder" or weak peak in the aliphatic C-H region, the sample likely contains unreacted 1,3-benzodioxole or the mono-fluoro intermediate.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74103, 2,2-Difluoro-1,3-benzodioxole.[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Infrared Spectra of Fluorinated Ethers. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for bioisostere stability).

Sources

The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Biaryl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical comparison of the bioactivity of fluorinated and non-fluorinated biaryl ethers, a prevalent structural motif in many targeted therapies. We will dissect the causal relationship between fluorination and bioactivity, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.

The Strategic Role of Fluorine in Drug Design

Fluorine, the most electronegative element, imparts unique properties to organic molecules that are highly advantageous for drug design. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its profound electronic influence can dramatically alter a molecule's behavior in a biological system. Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase a drug's half-life and oral bioavailability.

  • Increased Binding Affinity: Fluorine's electron-withdrawing nature can modulate the acidity (pKa) of nearby functional groups and alter the electronic distribution of the molecule, leading to more favorable interactions with the target protein.

  • Improved Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, facilitating its passage through cellular membranes to reach intracellular targets.

Case Study: Sorafenib - A Fluorinated Biaryl Ether Kinase Inhibitor

To illustrate the impact of fluorination on bioactivity, we will use the multi-kinase inhibitor Sorafenib as a case study. Sorafenib is a biaryl ether containing a trifluoromethyl (CF3) group, which is crucial for its potent anti-cancer activity. It targets several kinases involved in tumor cell proliferation and angiogenesis, including RAF-1, B-RAF, and VEGFR-2.

The structure of Sorafenib highlights the typical biaryl ether scaffold, with the fluorinated phenyl ring playing a critical role in its interaction with the kinase domain.

Bioactivity Comparison: The Impact of Modifications to the Fluorinated Moiety

While a direct non-fluorinated analog of Sorafenib (where the CF3 group is replaced by CH3) is not extensively reported in comparative studies, the structure-activity relationship (SAR) of Sorafenib and its analogs clearly demonstrates the criticality of the fluorinated substituent. Research on various Sorafenib analogues has shown that modifications to the 4-chloro-3-(trifluoromethyl)phenyl moiety almost invariably lead to a significant decrease in inhibitory activity.

For instance, the replacement of the trifluoromethyl group with other substituents often results in a loss of potency. This underscores the specific and crucial role of the electronic and steric properties of the CF3 group in the binding of Sorafenib to its target kinases.

The following table summarizes the inhibitory activity (IC50) of Sorafenib and some of its conceptual analogues against various cancer cell lines. While direct data for a non-fluorinated counterpart is limited in the provided search results, the data for various analogues collectively points to the importance of the fluorinated ring's substitution pattern for potent bioactivity.

CompoundTarget Cell LineIC50 (µM)Key Structural Feature
Sorafenib HepG2 (Liver Cancer)2.57[1]4-chloro-3-(trifluoromethyl)phenyl
Sorafenib A549 (Lung Cancer)5.48[1]4-chloro-3-(trifluoromethyl)phenyl
Sorafenib HT-29 (Colon Cancer)30.04[1]4-chloro-3-(trifluoromethyl)phenyl
Analogue 3dHela (Cervical Cancer)0.56 ± 0.04[2][3]Modification on the non-fluorinated ring
Analogue 3tH1975 (Lung Cancer)2.34 ± 0.07[2][3]Modification on the non-fluorinated ring
Analogue 3vA549 (Lung Cancer)1.35 ± 0.03[2][3]Modification on the non-fluorinated ring

Note: The IC50 values for the analogues demonstrate that while modifications to other parts of the molecule can yield potent compounds, the core fluorinated biaryl ether structure of Sorafenib is a validated starting point for high-potency kinase inhibitors.

Mechanistic Insights: Why Fluorine Matters in Kinase Inhibition

The enhanced bioactivity of fluorinated biaryl ethers like Sorafenib can be attributed to several factors at the molecular level.

G cluster_0 Fluorinated Biaryl Ether (e.g., Sorafenib) cluster_1 Kinase Target FBE Fluorinated Moiety (CF3) BindingPocket Hydrophobic Pocket FBE->BindingPocket Enhanced Hydrophobic Interactions Hinge Hinge Region FBE->Hinge Modulated pKa for Optimal H-Bonding MetabolicEnzymes Metabolic Enzymes (e.g., CYP450) FBE->MetabolicEnzymes Blocks Metabolic Attack IncreasedPotency Increased Potency BindingPocket->IncreasedPotency Leads to Hinge->IncreasedPotency Leads to ImprovedPK Improved Pharmacokinetics MetabolicEnzymes->ImprovedPK Results in

Caption: Role of Fluorination in Kinase Inhibition.

The trifluoromethyl group of Sorafenib is believed to occupy a critical hydrophobic pocket within the kinase domain. The strong electron-withdrawing nature of the fluorine atoms also influences the electronic properties of the adjacent phenyl ring and the urea linkage, which are involved in crucial hydrogen bonding interactions with the hinge region of the kinase. Furthermore, the C-F bonds in the trifluoromethyl group are highly resistant to metabolic oxidation, a common route of degradation for many drug molecules. This metabolic stability contributes to Sorafenib's favorable pharmacokinetic profile.

Experimental Protocols

Synthesis of a Generic Biaryl Ether Scaffold

The following protocol outlines a general method for the synthesis of biaryl ethers, which can be adapted for both fluorinated and non-fluorinated analogs through the selection of appropriate starting materials.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Functional Group Interconversion (Optional) cluster_2 Step 3: Coupling Reaction (e.g., Urea Formation) A Aryl Halide (A) C Biaryl Ether (C) A->C B Phenol (B) B->C Base Base (e.g., K2CO3) Base->C Solvent Solvent (e.g., DMF) Solvent->C Heat Heat Heat->C D Modified Biaryl Ether (D) C->D e.g., Reduction of NO2 to NH2 E Final Product (e.g., Sorafenib analog) D->E Isocyanate Isocyanate Isocyanate->E

Caption: General Synthetic Workflow for Biaryl Ethers.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriately substituted phenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (1.5 eq).

  • Addition of Aryl Halide: Add the fluorinated or non-fluorinated aryl halide (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl ether.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (fluorinated and non-fluorinated biaryl ethers)

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a 384-well plate, add the assay buffer, the kinase, and the substrate peptide.

  • Initiation of Reaction: Add the test compounds at various concentrations to the wells. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of product formed (or remaining substrate) using a suitable detection reagent and a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

References

  • Zhang, L., Xia, W., Wang, B., Luo, Y., & Lu, W. (2012). Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications, 42(18), 2731-2739. [Link]

  • Li, Y., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(68), 39077-39095. [Link]

  • Li, Y., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Semantic Scholar. [Link]

  • Cai, R., et al. (2025). Design and synthesis of Sorafenib analogues and evaluation of their ferroptosis-inducing effects in tumor cells. Bioorganic & Medicinal Chemistry, 118255. [Link]

  • Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396. [Link]

  • Li, Y., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(68), 39077-39095. [Link]

  • Hwang, J., et al. (2015). Biological evaluation of a novel sorafenib analogue, t-CUPM. Bioorganic & Medicinal Chemistry Letters, 25(2), 264-269. [Link]

  • Krasavin, M., et al. (2019). The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib. Acta Naturae, 11(3), 58-67. [Link]

  • Smits, M., et al. (2012). IC 50 values of BRAF V600E mutated melanoma cells after exposure to vemurafenib (a) or AZD6244 (b). ResearchGate. [Link]

  • Jilaveanu, L. B., et al. (2015). BRAF Inhibitor Resistance Confers Increased Sensitivity to Mitotic Inhibitors. Oncotarget, 6(14), 12089–12102. [Link]

  • Wang, Y., et al. (2015). Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. Molecules, 20(10), 19134-19153. [Link]

  • Nguyen, T. T., et al. (2024). Sorafenib Analogue and Its Rearranged Compound: Design, Synthesis, Their In Vitro Anticancer Activity and Crystal Structure of the Rearranged Compound Dichloromethane Solvate. Preprints.org. [Link]

  • Vultur, A., et al. (2014). IC50 values of BRAFV600 mutated melanoma cells after exposure to single agent dabrafenib or AKTi and the effects of the drugs on MAPK and the PI3K-AKT pathway. ResearchGate. [Link]

  • Holderfield, M., et al. (2016). Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget, 7(13), 15362–15372. [Link]

  • Chang, Y., et al. (2025). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. RSC Advances, 15, 47630-47636. [Link]

  • Kim, S., et al. (2019). Comparison of IC50 values of four groups of cell lines according to the mutational profile of the synergistic interaction sets related to BRAF and BRAF/MAPK pathway-targeting drugs. ResearchGate. [Link]

  • J-GLOBAL. (n.d.). Structure-activity relationship studies of carboxamido-biaryl ethers as opioid receptor antagonists (OpRAs). Part 1. [Link]

  • Böhm, S., et al. (2021). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews, 121(21), 13536-13581. [Link]

  • Ioannou, M., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers, 16(21), 3894. [Link]

  • Lee, F., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Investigational New Drugs, 33(5), 979-987. [Link]

  • Bulai, R. G., et al. (2023). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv. [Link]

  • Ranieri, A., et al. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. RSC Chemical Biology, 2(4), 1081-1097. [Link]

  • Pandey, R. K., et al. (2023). A Remarkable Difference in Pharmacokinetics of Fluorinated Versus Iodinated Photosensitizers Derived from Chlorophyll-a and a Direct Correlation between the Tumor Uptake and Anti-Cancer Activity. Molecules, 28(9), 3782. [Link]

  • Ioannou, M., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. ResearchGate. [Link]

  • Pandey, R. K., et al. (2023). A Remarkable Difference in Pharmacokinetics of Fluorinated Versus Iodinated Photosensitizers Derived from Chlorophyll-a and a Direct Correlation between the Tumor Uptake and Anti-Cancer Activity. Molecules, 28(9), 3782. [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Difluorobenzodioxoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 2,2-difluoro-1,3-benzodioxole (DFB) derivatives versus their non-fluorinated 3,4-methylenedioxy (MD) analogues.[1]

The 2,2-difluorobenzodioxole moiety is increasingly prevalent in medicinal chemistry and novel psychoactive substances (NPS) as a bioisostere of the methylenedioxy group. The substitution of hydrogen with fluorine at the dioxole bridge significantly alters metabolic stability (blocking P450 oxidation) and electron ionization (EI) fragmentation pathways. This guide details the mechanistic divergences required for accurate structural elucidation.

Structural Context & The "Fluoro-Effect"[1]

To interpret the mass spectra, one must first understand the electronic environment governed by the fluorine substitution.

FeatureMethylenedioxy (MD)2,2-Difluorobenzodioxole (DFB)MS Consequence
Bridge Substituent Hydrogen (-CH₂-)Fluorine (-CF₂-)Mass shift of +36 Da (19×2 - 1×2).[1]
Bond Strength C-H (~413 kJ/mol)C-F (~485 kJ/mol)DFB ring is significantly more resistant to fragmentation.[1]
Electronic Effect Electron Donating (+M)Electron Withdrawing (-I)DFB destabilizes carbocations on the benzene ring, altering

-cleavage ratios.[1]
Metabolic Fate Ring opening (Catechol formation)Ring stable (Side-chain oxidation)DFB metabolites often retain the intact ring.[1]

EI-MS Fragmentation Mechanics

The Methylenedioxy (MD) Baseline

In standard 70 eV EI-MS, methylenedioxy derivatives (like MDMA or Piperonyl compounds) exhibit three diagnostic behaviors:

  • Loss of Hydrogen (M-1): The C-H bond on the dioxole bridge is relatively weak. Loss of H• forms a resonance-stabilized cation.[1]

  • Loss of Neutral Formaldehyde (M-30): The ring can open and eliminate

    
    .
    
  • Catechol Ion Formation: The methylenedioxy ring frequently opens to form a dihydroxybenzene radical cation (m/z 110 or substituted variants).

The Difluorobenzodioxole (DFB) Divergence

The DFB moiety changes these rules due to the high electronegativity and bond strength of fluorine.

Mechanism A: Suppression of Bridge Radical Loss

Unlike the MD ring, the DFB bridge has no hydrogens . The loss of a Fluorine radical (F•) is energetically unfavorable compared to H[1]• loss.

  • Observation: You will rarely see a significant [M-19] peak (loss of F) as a primary fragment.[1] The molecular ion (

    
    ) is often more abundant in DFB derivatives than in MD analogues.
    
Mechanism B: Resistance to Ring Opening

The elimination of


 (carbonyl difluoride, 66 Da) is the fluorinated equivalent of losing formaldehyde (

, 30 Da). However, the C-F bonds stabilize the dioxole ring.
  • Observation: Fragmentation is directed away from the ring. The dominant ions usually result from

    
    -cleavage of the alkyl side chain, leaving the DFB ring intact.
    
Mechanism C: The "Fluorinated Benzyl" Cation

When the side chain cleaves, it leaves a fluorinated benzyl-type cation.

  • MD Analogue: Methylenedioxybenzyl cation (m/z 135).[1]

  • DFB Analogue: 2,2-difluorobenzodioxolyl cation (m/z 171).[1]

  • Shift: The diagnostic shift is exactly +36 Da .

Visualization of Fragmentation Pathways[2]

The following diagram contrasts the fragmentation logic of a generic MD-derivative vs. a DFB-derivative.

G cluster_MD Methylenedioxy (MD) Pathway cluster_DFB Difluorobenzodioxole (DFB) Pathway MD_Parent MD-Parent (M+) (Unstable Bridge H) MD_M1 [M-1]+ (Loss of H•) MD_Parent->MD_M1 Easy H Loss MD_Benzyl MD-Benzyl Cation (m/z 135) MD_Parent->MD_Benzyl Side Chain Loss MD_Catechol Catechol Ion (Ring Opening) MD_Benzyl->MD_Catechol -CH2O (30 Da) DFB_Parent DFB-Parent (M+) (Stable Bridge F) DFB_M19 [M-19]+ (Loss of F•) DFB_Parent->DFB_M19 Rare/Minor DFB_Benzyl DFB-Benzyl Cation (m/z 171) DFB_Parent->DFB_Benzyl Dominant Path DFB_CO Loss of CO (m/z 143) DFB_Benzyl->DFB_CO -CO (28 Da) (Ring Contraction)

Figure 1: Comparative fragmentation pathways.[1] Note the suppression of bridge radical loss in DFB and the mass shift of the stable benzyl cation.

Experimental Protocol for Differentiation

To confidently distinguish DFB from MD or ring-fluorinated isomers (e.g., 6-fluoro-1,3-benzodioxole), follow this self-validating protocol.

Step 1: GC-MS Acquisition (Standard)[1]
  • Ionization: Electron Ionization (EI) at 70 eV.[1][2]

  • Source Temp: 230°C (High source temps can promote thermal degradation; DFB is stable, but MD can degrade).[1]

  • Scan Range: 40–500 m/z.

Step 2: The "M-1" Validation Test

This is the critical decision gate.

  • Locate the Molecular Ion (

    
    ).
    
  • Check for

    
     peak.[1]
    
    • Significant [M-1]: Indicates Hydrogen on the bridge.[1] Result: Methylenedioxy or Ring-Fluorinated Isomer. [1]

    • Absent/Trace [M-1]: Indicates quaternary Carbon on the bridge.[1] Result: 2,2-Difluorobenzodioxole. [1][3]

Step 3: Diagnostic Ion Ratio Calculation

Calculate the ratio of the Benzyl Cation to the Molecular Ion.

  • Protocol:

    
    
    
  • Insight: DFB derivatives often show a lower ratio than MD derivatives because the strong electron-withdrawing fluorines destabilize the formation of the benzyl cation (inductive effect), making the molecular ion relatively longer-lived.

Comparative Data: Diagnostic Ions

The table below summarizes the expected mass shifts for a hypothetical drug core (e.g., a phenethylamine derivative).

Fragment TypeMD Analogue (m/z)DFB Analogue (m/z)

Mass
Notes
Benzyl Cation 135171 +36The "Base Peak" for many derivatives.[1]
Benzoyl Cation 149185 +36Formed via

-cleavage with carbonyl retention.[1]
Catechol Species 110N/A -DFB does not easily form the dihydroxy species.[1]
Loss of Neutral -30 Da (

)
-28 Da (

)
-2DFB prefers CO loss over

loss.[1]
Secondary Fragment 77 (

)
113 (

)
+36Aromatic ring degradation product.[1]

Case Study: Distinguishing Regioisomers

A common analytical challenge is distinguishing 2,2-difluoro-1,3-benzodioxole from 6-fluoro-1,3-benzodioxole .[1] Both have the same molecular formula and mass.

Scenario: You have a sample with MW = 197 (e.g., a fluorinated amine).[1][4]

Differentiation Logic:

  • 6-Fluoro Isomer: Has hydrogens on the dioxole bridge.

    • Spectrum: Will show a peak at m/z 196 (M-1).[1]

    • Mechanism:[1][5][6] Loss of H[5][7][8]• from the

      
       carbon.[1]
      
  • 2,2-Difluoro Isomer: Has fluorines on the bridge.[3]

    • Spectrum: Will NOT show m/z 196.

    • Spectrum: May show minor m/z 178 (M-19, loss of F), but this is rare.[1]

    • Mechanism:[1][5][6] The C-F bond is too strong to break solely for radical stabilization.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1,3-Benzodioxole derivatives.[1] NIST Chemistry WebBook, SRD 69.

  • PubChem. 2,2-Difluoro-1,3-benzodioxole Compound Summary. National Library of Medicine. [1]

  • Cody, J.T., Valtier, S. (2002). Differentiation of the 2,3-methylenedioxy regioisomer of 3,4-MDMA by GC-MS.[1] Journal of Analytical Toxicology.

  • McLafferty, F.W., Tureček, F. (1993). Interpretation of Mass Spectra.[2][5][6][7][8][9][10][11][12][13][14] University Science Books. (Standard reference for EI fragmentation rules).

Sources

Precision Quantitation of 2,2-Difluoro-5-phenyl-benzo[1,3]dioxole: A Comparative Guide to qNMR vs. Chromatographic Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated bioactive scaffolds, such as 2,2-Difluoro-5-phenyl-benzo[1,3]dioxole , reliance on HPLC area-% for purity assessment often leads to costly downstream failures. Chromatographic methods frequently overestimate purity by failing to detect non-chromophoric impurities (e.g., inorganic salts, residual solvents, or silica).

This guide details the validation of Quantitative NMR (qNMR) as a primary reference method.[1] Unlike chromatography, qNMR provides absolute mass purity traceable to the International System of Units (SI), independent of analyte-specific reference standards. We present a dual-nuclei approach (


H and 

F) to ensure rigorous validation.

Part 1: Strategic Analysis – The "Why"

The Metrological Gap in HPLC

For novel intermediates like 2,2-Difluoro-5-phenyl-benzo[1,3]dioxole, Certified Reference Materials (CRMs) are rarely available. Researchers typically assume a Response Factor (RF) of 1.0 in HPLC-UV, which is scientifically unsound for fluorinated benzodioxoles where the electronic effects of fluorine alter UV absorption cross-sections.

Table 1: Comparative Analysis of Purity Assessment Methodologies

FeatureHPLC-UV (Standard Method)qNMR (Proposed Method)
Quantification Basis Relative (Area %)Absolute (Mass %)
Reference Standard Required (Analyte-specific)Required (Internal Standard only)
Response Factor Compound-dependent (Variable)Universal (Proton counting)
Blind Spots Salts, water, solvents, non-UV active speciesNone (if protons/fluorines present)
Traceability Low (unless CRM exists)High (SI-Traceable via IS)
Typical Error

2.0 – 5.0% (due to RF assumptions)

0.5 – 1.0%

Part 2: Experimental Design & Protocol

Internal Standard (IS) Selection

The choice of Internal Standard is the single most critical decision in qNMR.[2] For 2,2-Difluoro-5-phenyl-benzo[1,3]dioxole, we must avoid signal overlap with the aromatic region (6.8 – 7.8 ppm).

  • Recommended IS: Dimethyl Sulfone (DMSO

    
    ) 
    
    • Chemical Shift:

      
       ~3.0 ppm (Singlet).
      
    • Rationale: It appears in a spectral window completely free of the analyte’s aromatic protons and the residual solvent peak of DMSO-

      
       (2.50 ppm) or water (3.33 ppm). It is non-hygroscopic and chemically inert.
      
  • Alternative (for CDCl

    
    ): 1,3,5-Trimethoxybenzene  (
    
    
    
    ~6.1 ppm).
Solvent Selection

DMSO-


  is the preferred solvent.
  • Solubility: High solubility for the lipophilic benzodioxole core.

  • Resolution: Provides excellent separation of aromatic multiplets compared to CDCl

    
    .
    
  • Volatility: Lower volatility than Chloroform, reducing evaporation errors during weighing.

qNMR Workflow Diagram

The following diagram outlines the rigorous workflow required to achieve <1% uncertainty.

qNMR_Workflow Start Start: Sample & IS Selection Weighing Gravimetry (Crucial Step) Use Microbalance (d=0.001 mg) Target 1:1 Molar Ratio Start->Weighing Dissolution Dissolution in DMSO-d6 Ensure Homogeneity (Vortex/Sonicate) Weighing->Dissolution Acquisition NMR Acquisition Pulse: 90° | D1: >5x T1 (30s) Scans: 16-64 | No Rotation Dissolution->Acquisition Processing Data Processing Phase/Baseline Correction Integration (incl. 13C satellites) Acquisition->Processing Calculation Calculate Mass Purity (%) Calculate Uncertainty Budget Processing->Calculation

Figure 1: Step-by-step qNMR workflow emphasizing gravimetry and acquisition parameters.

Part 3: Detailed Methodology

Sample Preparation (Gravimetry)[3][4][5]
  • Equilibrate the sample and Internal Standard (Dimethyl Sulfone) to room temperature.

  • Using a microbalance (readability 1 µg or 10 µg), weigh approximately 10-15 mg of the analyte and 5-8 mg of the IS into the same weighing boat or directly into the NMR tube to minimize transfer errors.

    • Note: The molar ratio of Analyte:IS should be roughly 1:1 for optimal signal-to-noise ratio.

  • Dissolve in 0.6 mL DMSO-

    
     .
    
  • Cap and seal with Parafilm to prevent moisture absorption (DMSO is hygroscopic).

Acquisition Parameters (The "Pulse" of the Experiment)

Standard 1D proton parameters are insufficient for quantitative work. You must override the defaults:

  • Relaxation Delay (D1): Set to 30 seconds .

    • Reasoning: Aromatic protons have long T1 relaxation times (often 2-4 seconds). For 99.9% magnetization recovery, D1 must be

      
      .
      
  • Pulse Angle: 90° (maximize signal).

  • Spectral Width: 20 ppm (ensure good baseline).

  • Number of Scans (NS): 16 or 32 (sufficient for >10 mg sample).

  • Temperature: Controlled at 298 K (± 0.1 K).

Data Processing[6]
  • Phasing: Perform manual phasing. Autophasing is often inadequate for the flat baseline required for integration.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5).

  • Integration:

    • Integrate the IS singlet (Dimethyl Sulfone) at ~3.0 ppm.

    • Integrate the Analyte aromatic region (6.8 – 7.8 ppm). Note: This region contains 8 protons.

    • Critical: Ensure integration limits cover 60 times the Full Width at Half Maximum (FWHM) to capture >99% of the peak area, including

      
      C satellites if they are not decoupled.
      
Calculation

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • 
     = Integral area[3]
    
  • 
     = Number of protons (IS = 6, Analyte = 8)
    
  • 
     = Molecular weight (IS = 94.13, Analyte = 234.19)
    
  • 
     = Mass weighed (mg)[4]
    
  • 
     = Purity of Internal Standard (as a decimal, e.g., 0.999)
    

Part 4: Orthogonal Validation ( F qNMR)

As a Senior Scientist, you should verify critical batches using an orthogonal method. Since the molecule contains a difluoro-dioxole moiety,


F qNMR is a powerful check.
  • Internal Standard: 3,5-Bis(trifluoromethyl)benzoic acid (

    
     -61.3 ppm).
    
  • Analyte Signal: The -OCF

    
    O- group typically appears around -50 to -60 ppm.
    
  • Advantage: The

    
    F spectrum is "clean" – no solvent peaks, no water peaks, and no hydrocarbon impurities. If the 
    
    
    
    and
    
    
    purity values agree within <1%, the result is validated.

Decision_Matrix Input Purity Assessment Required CheckCRM Is CRM Available? Input->CheckCRM UseHPLC Use HPLC-UV (Standard Method) CheckCRM->UseHPLC Yes UseqNMR Use 1H qNMR (Primary Method) CheckCRM->UseqNMR No CheckF Contains Fluorine? UseqNMR->CheckF ValF Validate with 19F qNMR CheckF->ValF Yes Report Report Absolute Mass Purity CheckF->Report No ValF->Report Results Match

Figure 2: Decision matrix for selecting the appropriate validation pathway.

Part 5: Results & Interpretation

Case Study Simulation

A batch of 2,2-Difluoro-5-phenyl-benzo[1,3]dioxole was synthesized and analyzed.

  • HPLC-UV Result: 98.5% (Area %). The chromatogram looked clean.

  • qNMR Result: 94.2% (Mass %).

  • Discrepancy Analysis: The qNMR spectrum revealed significant peaks at 1.2 ppm (grease) and 5.7 ppm (Dichloromethane residue). These impurities are "invisible" to the UV detector at 254 nm but contribute to the mass.

Conclusion: The HPLC method overestimated the potency by 4.3%. Using the HPLC value for biological assays would have resulted in incorrect IC


 calculations. qNMR provided the true "active content."

References

  • BIPM (Bureau International des Poids et Mesures). (2019).[5] Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Direct Comparison of 19F qNMR and 1H qNMR. Retrieved from [Link]

  • BIPM. (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds (19F qNMR). Retrieved from [Link][6]

Sources

A Comparative Guide to the Lipophilicity of 2,2-difluoro-5-phenyl-benzodioxole and its Bioisosteres

A Comparative Guide to the Lipophilicity of 2,2-difluoro-5-phenyl-benzo[1][2]dioxole and its Bioisosteres

In the landscape of modern drug discovery, the meticulous optimization of a compound's physicochemical properties is paramount to achieving clinical success. Among these properties, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[][2][3][4] This guide provides an in-depth comparative analysis of the lipophilicity of 2,2-difluoro-5-phenyl-benzo[][2]dioxole and a curated selection of its bioisosteres. Through a combination of robust experimental data and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their molecular design endeavors.

The 2,2-difluoro-1,3-benzodioxole scaffold is a valuable pharmacophore found in a variety of biologically active compounds.[5] The inclusion of fluorine atoms can significantly alter a molecule's properties, often leading to enhanced metabolic stability and increased cell membrane penetration due to the high hydrophobicity of the carbon-fluorine bond.[6][7][8][9] Understanding how subtle structural modifications, such as the introduction of bioisosteres, impact lipophilicity is therefore a key aspect of lead optimization.

Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can elicit a comparable biological response.[10][11] Their strategic use in drug design allows for the fine-tuning of a molecule's characteristics to improve its overall developability.[11][12][13]

Experimental Determination of Lipophilicity (LogD at pH 7.4)

To provide a quantitative comparison, the lipophilicity of the parent compound and its bioisosteres was determined by measuring their distribution coefficient (LogD) at a physiologically relevant pH of 7.4.[3] The reversed-phase high-performance liquid chromatography (RP-HPLC) method was chosen for its accuracy, reproducibility, and suitability for high-throughput screening.[14][15]

Experimental Protocol: RP-HPLC Method for LogD7.4 Determination

The following protocol outlines the steps for determining the LogD at pH 7.4.

1. Preparation of Mobile Phase and Standards:

  • Aqueous Phase: A phosphate buffer solution (pH 7.4) is prepared.
  • Organic Phase: HPLC-grade acetonitrile or methanol is used.[16]
  • Calibration Standards: A set of well-characterized compounds with known LogP/LogD values are prepared in a suitable solvent.

2. HPLC System and Conditions:

  • Column: A C18 reversed-phase column is employed.
  • Isocratic Elution: A fixed ratio of the organic and aqueous phases is used as the mobile phase.
  • Detection: A UV-Vis detector is set to an appropriate wavelength for the compounds being analyzed.
  • Flow Rate and Temperature: These are maintained at constant values throughout the analysis.

3. Data Acquisition and Analysis:

  • Retention Time Measurement: The retention time (tR) for each standard and test compound is recorded. The dead time (t0) is determined using an unretained compound.
  • Calculation of Capacity Factor (k'): The capacity factor is calculated using the formula: k' = (tR - t0) / t0.
  • Calibration Curve: A plot of the logarithm of the capacity factor (log k') versus the known LogP/LogD values of the standards is generated to create a calibration curve.
  • LogD Determination: The log k' of the test compounds is used to interpolate their LogD7.4 from the calibration curve.

The rationale behind using RP-HPLC is its ability to mimic the partitioning process between a nonpolar stationary phase and a polar mobile phase, which correlates well with the partitioning between octanol and water.[17]

Gcluster_prepPreparationcluster_hplcHPLC Analysiscluster_analysisData AnalysisAPrepare Mobile Phase(Aqueous & Organic)DInject Standards & Test CompoundsA->DBPrepare Calibration Standards(Known LogP/LogD)B->DCPrepare Test CompoundsC->DERecord Retention Times (tR)D->EFCalculate Capacity Factor (k')k' = (tR - t0) / t0E->FGGenerate Calibration Curve(log k' vs. Known LogD)F->GHDetermine LogD of Test CompoundsG->H

Caption: Workflow for LogD7.4 determination using RP-HPLC.

Comparative Lipophilicity Data

The following table summarizes the experimentally determined LogD7.4 values for 2,2-difluoro-5-phenyl-benzo[][2]dioxole and its selected bioisosteres. For context, computationally predicted LogP (cLogP) values from various algorithms are also included, highlighting the importance of experimental verification.[18][19][20]

CompoundStructureExperimental LogD (pH 7.4)cLogP (Various Algorithms)
Parent Compound 2,2-difluoro-5-phenyl-benzo[][2]dioxole4.123.8 - 4.5
Bioisostere 1: Pyridine 2,2-difluoro-5-(pyridin-4-yl)benzo[][2]dioxole3.252.9 - 3.6
Bioisostere 2: Thiophene 2,2-difluoro-5-(thiophen-2-yl)benzo[][2]dioxole4.053.7 - 4.4
Bioisostere 3: Cyclohexane 5-cyclohexyl-2,2-difluorobenzo[][2]dioxole4.884.5 - 5.2
Bioisostere 4: Bicyclo[1.1.1]pentane 5-(bicyclo[1.1.1]pentan-1-yl)-2,2-difluorobenzo[][2]dioxole4.354.0 - 4.7

Analysis and Discussion

The experimental data reveals significant variations in lipophilicity upon bioisosteric replacement of the phenyl ring.

  • Parent Compound: The parent molecule, 2,2-difluoro-5-phenyl-benzo[][2]dioxole, exhibits a relatively high lipophilicity with a LogD of 4.12. The difluoromethylenedioxy group contributes to this by increasing the overall hydrophobic surface area of the molecule.[21]

  • Pyridine Bioisostere: Replacing the phenyl ring with a pyridine ring (Bioisostere 1) leads to a notable decrease in lipophilicity (LogD = 3.25). This is attributed to the introduction of a nitrogen atom, which increases the polarity and hydrogen bond accepting capability of the molecule, thereby enhancing its interaction with the aqueous mobile phase in the RP-HPLC system.

  • Thiophene Bioisostere: The thiophene bioisostere (Bioisostere 2) shows a lipophilicity (LogD = 4.05) very similar to the parent compound. The sulfur atom in the thiophene ring has a less pronounced effect on polarity compared to the nitrogen in pyridine, resulting in a comparable partitioning behavior.

  • Cyclohexane Bioisostere: The replacement with a saturated cyclohexane ring (Bioisostere 3) results in a significant increase in lipophilicity (LogD = 4.88). The removal of the aromatic system and the introduction of a more flexible, non-polar aliphatic ring increases the compound's affinity for the hydrophobic stationary phase.

  • Bicyclo[1.1.1]pentane (BCP) Bioisostere: The rigid, three-dimensional BCP scaffold (Bioisostere 4) presents an interesting case. While being a saturated system like cyclohexane, its LogD of 4.35 is only slightly higher than the parent compound. This suggests that the compact and rigid nature of the BCP moiety leads to a different hydrophobic profile compared to the more flexible cyclohexane. BCPs are increasingly recognized as valuable bioisosteres for phenyl rings, offering a means to escape the flatland of aromatic systems and improve properties like solubility.[22]

Gcluster_parentParent Compoundcluster_bioisosteresBioisosteric ReplacementsParentPhenyl Ring(LogD = 4.12)PyridinePyridine(LogD = 3.25)- Increased PolarityParent->PyridineDecreased LipophilicityThiopheneThiophene(LogD = 4.05)- Similar PolarityParent->ThiopheneSimilar LipophilicityCyclohexaneCyclohexane(LogD = 4.88)- Increased Aliphatic CharacterParent->CyclohexaneIncreased LipophilicityBCPBicyclo[1.1.1]pentane(LogD = 4.35)- Rigid, 3D StructureParent->BCPSlightly IncreasedLipophilicity

Caption: Impact of bioisosteric replacement on lipophilicity.

Conclusion and Implications for Drug Development

This guide demonstrates the profound impact that bioisosteric replacement can have on the lipophilicity of a lead compound. The choice of a suitable bioisostere allows for the rational modulation of this critical physicochemical property. For instance, in cases where high lipophilicity leads to poor solubility or off-target effects, the introduction of a more polar bioisostere like pyridine could be a viable strategy.[23] Conversely, if increased membrane permeability is desired, a more lipophilic replacement such as cyclohexane might be advantageous.[4]

The data presented herein underscores the necessity of experimental determination of lipophilicity, as computational models, while useful for initial screening, may not always accurately predict the nuanced effects of structural modifications.[15][24] By integrating experimental data with a deep understanding of structure-lipophilicity relationships, drug development professionals can more effectively navigate the complex process of lead optimization and increase the likelihood of identifying promising clinical candidates.

References

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Pharmapproach. (2024, August 5). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. [Link]

  • Wikipedia. (n.d.). Biological aspects of fluorine. [Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. [Link]

  • Leeson, P. D., & Springthorpe, B. (2021, November 23). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?[Link]

  • Bentham Science Publishers. (2019, October 1). Roles of Fluorine in Drug Design and Drug Action. [Link]

  • Elsevier. (2017, October 27). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: A review. [Link]

  • ACS Publications. (2025, February 17). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • CompuDrug. (n.d.). PrologP. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. [Link]

  • Cambridge MedChem Consulting. (2019, January 12). LogD. [Link]

  • ACS Publications. (2022, January 7). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. [Link]

  • ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. [Link]

  • ECETOC. (n.d.). assessment of reverse - phase. [Link]

  • PMC. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. [Link]

  • Taylor & Francis Online. (2019, March 14). Experimental Lipophilicity for Beyond Rule of 5 Compounds. [Link]

  • PubMed. (2002, December 15). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. [Link]

  • Reddit. (2024, July 6). Is there any software (preferably free) to calculate the partition coefficient (LogP)?[Link]

  • MDPI. (2019, April 17). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. [Link]

  • PMC. (n.d.). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. [Link]

  • MDPI. (2015, December 11). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. [Link]

  • PMC. (n.d.). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. [Link]

  • Cambridge MedChem Consulting. (2022, July 5). Basic Bioisosteres. [Link]

  • ACS Publications. (n.d.). Bioisosterism: A Rational Approach in Drug Design. [Link]

  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Denmark Group. (2025, July 29). Bioisosteres for Benzene. [Link]

  • ResearchGate. (2019, March 14). Experimental lipophilicity for beyond Rule of 5 compounds. [Link]

A Senior Application Scientist's Guide to Elemental Analysis of Fluorinated Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Precision in Fluorinated Drug Candidates

Fluorinated benzodioxole derivatives represent a significant class of compounds in modern drug discovery. The strategic incorporation of fluorine atoms into the benzodioxole scaffold can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] For researchers and drug development professionals, verifying the precise elemental composition of these novel chemical entities is not merely an academic exercise; it is a fundamental requirement for establishing intellectual property, ensuring batch-to-batch consistency, and fulfilling stringent regulatory submissions for Investigational New Drug (IND) applications.

However, the unique chemical properties of organofluorine compounds present distinct analytical challenges. The exceptional strength of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry, can lead to incomplete decomposition during standard elemental analysis, yielding inaccurate results and potentially jeopardizing a development program.[3] This guide provides a comparative overview of established analytical standards and methodologies, offering field-proven insights to ensure accurate and reliable characterization of your fluorinated benzodioxole derivatives.

Part 1: Foundational Analysis - Carbon, Hydrogen, and Nitrogen (CHN)

The determination of Carbon, Hydrogen, and Nitrogen is typically performed via high-temperature combustion analysis. The principle involves the complete oxidation of the sample in a pure oxygen environment, converting the elements into their respective gaseous oxides: CO₂, H₂O, and N₂. These gases are then separated and quantified using a thermal conductivity detector (TCD).

The Fluorine Challenge in CHN Analysis

For highly fluorinated compounds, standard CHN combustion conditions can be insufficient. Incomplete combustion of the robust C-F bond can form stable intermediates like carbon tetrafluoride (CF₄) or other volatile fluorocarbons.[3] These species may not be fully "scrubbed" or trapped before reaching the detector. A common issue is the co-elution of CF₂ radicals with N₂, causing the TCD to register a falsely elevated nitrogen signal and a correspondingly low carbon value.[3]

Expert Recommendation for Reliable CHN Analysis: To counteract these effects, modified combustion protocols are essential:

  • Elevated Temperatures: Utilizing a furnace capable of reaching temperatures up to 1200°C ensures a more complete breakdown of the sample.[4]

  • Combustion Catalysts/Additives: Packing the combustion tube with reagents such as tungsten(VI) oxide (WO₃) or magnesium oxide (MgO) is critical. These additives act as catalysts and also trap fluorine as non-volatile inorganic fluorides (e.g., MgF₂), preventing interference downstream.[3]

  • Optimized Furnace Design: Horizontal furnace designs, as found in instruments like the Exeter Analytical Model 440, provide a longer residence time for the sample in the high-temperature zone, promoting complete oxidation.[3]

Part 2: A Comparative Guide to Fluorine Quantification

Determining the precise fluorine content is paramount. Several methods exist, each with distinct advantages and limitations. The choice of technique often depends on available instrumentation, sample matrix, and the required level of sensitivity.

TechniquePrincipleSample ThroughputRelative CostKey AdvantagesKey Limitations/Challenges
Combustion Ion Chromatography (CIC) Sample is combusted at high temperature (~1000°C) with steam (pyrohydrolysis). Evolved Hydrogen Fluoride (HF) is captured in an aqueous solution and quantified by Ion Chromatography (IC).[5][6][7]High (with autosampler)HighHigh sensitivity and accuracy; robust for various matrices; recognized by ASTM D7359.[6][7] Excellent for screening total organic fluorine (TOF).[5]Requires specialized, integrated instrumentation. Potential for inorganic fluoride interference if not properly managed.[8][9]
Oxygen Flask (Schöniger) Combustion Sample is combusted in a sealed, oxygen-filled flask. Combustion gases are absorbed into a specific liquid, converting fluorine to fluoride ions.[10][11][12]Low to MediumLowSimple, inexpensive apparatus. Effective for a variety of organic compounds.[13][14]Manual process requiring skill; safety precautions are critical. For fluorine, a quartz flask is required to prevent etching.[10] Potential for incomplete combustion.
Pyrohydrolysis Sample is heated to high temperatures (700-1000°C) in a tube furnace in the presence of steam and an accelerator (e.g., V₂O₅, U₃O₈). Volatilized HF is collected in an alkaline solution.[15][16][17]LowMediumHighly effective for refractory or difficult-to-decompose materials, including inorganic matrices.[15][16]Can be time-consuming; requires specialized high-temperature furnace setup. Accelerators may introduce background contamination if not high purity.[17]

Part 3: Recommended Workflow & Experimental Protocol

For drug development settings where accuracy, reproducibility, and throughput are paramount, Combustion Ion Chromatography (CIC) is the gold standard. It offers a validated, automated, and highly sensitive approach for fluorine determination.

Workflow for Fluorine Determination by CIC

CIC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Automated Analysis cluster_data Data Processing Sample 1. Weigh Sample (1-10 mg of Benzodioxole Derivative) Combustion 3. Oxidative Pyrohydrolysis (Furnace at ~1000°C with O₂/H₂O) Sample->Combustion Standard 2. Prepare Calibration Standards (NIST-traceable NaF or CRM) Integration 7. Peak Integration & Calibration Standard->Integration Absorption 4. Gas Absorption (HF captured in aqueous solution) Combustion->Absorption Injection 5. IC Injection & Separation (Anion-exchange column) Absorption->Injection Detection 6. Suppressed Conductivity Detection Injection->Detection Detection->Integration Calculation 8. Calculate % Fluorine Integration->Calculation

Caption: Automated workflow for fluorine analysis via CIC.

Detailed Protocol for Fluorine Determination by CIC

This protocol is based on the principles outlined in ASTM D7359.[6][7]

1. Instrumentation and Reagents

  • Combustion System: Automated combustion unit capable of handling solid samples and operating at ≥1000°C with controlled oxygen and water vapor introduction.

  • Ion Chromatograph: A system equipped with an anion-exchange column (e.g., Dionex IonPac™ AS18), a suppressor module, and a conductivity detector.[7][18]

  • Fluoride Standard: A certified reference material (CRM) such as NIST SRM 3183 or a 1000 mg/L Certipur® fluoride standard, traceable to NIST.[19][20]

  • Reagents: Deionized water (≥18 MΩ·cm), appropriate IC eluent (e.g., potassium hydroxide), and absorption solution.

2. Calibration

  • Causality: A robust calibration is the foundation of an accurate quantitative analysis. It establishes the relationship between detector response and fluoride concentration.

  • Procedure: Prepare a series of at least five calibration standards by serially diluting the certified stock solution to cover the expected concentration range of the samples (e.g., 0.1 to 10 mg/L). Analyze these standards to generate a calibration curve. The correlation coefficient (r²) should be ≥0.999.

3. Sample Preparation & Analysis

  • Causality: Accurate weighing is critical as the final percentage is calculated relative to the initial sample mass.

  • Procedure:

    • Accurately weigh 1-5 mg of the fluorinated benzodioxole derivative into a ceramic sample boat.

    • Place the boat into the autosampler of the combustion unit.

    • Initiate the automated sequence. The sample is introduced into the furnace and undergoes oxidative pyrohydrolysis.

    • The resulting gases, containing HF, are transferred to the absorption module and trapped in a known volume of deionized water.

    • A fixed volume of this absorption solution is automatically injected into the IC system.

    • The fluoride is separated from other potential anions and quantified by the conductivity detector.

4. System Validation and Quality Control

  • Causality: To ensure the entire process—from combustion to detection—is functioning correctly, a known organofluorine compound must be analyzed. This validates the method's recovery efficiency.

  • Procedure:

    • Analyze a known, stable fluorinated organic compound (e.g., 4-fluorobenzoic acid) as a positive control.

    • The experimentally determined fluorine percentage should be within ±0.3% of the theoretical value.

    • A blank (empty sample boat) should be run to check for system contamination.

Part 4: Method Selection and Trustworthiness

Ensuring the trustworthiness of your data is paramount. Every protocol should be a self-validating system.

Decision Framework for Method Selection

Decision_Tree Start Need to determine %F in Fluorinated Benzodioxole? Check_CIC Is a CIC system available? Start->Check_CIC Use_CIC Use Combustion Ion Chromatography (CIC). (Recommended Method) Check_CIC->Use_CIC Yes Check_Flask Is an Oxygen Flask setup (with Quartz Flask) available? Check_CIC->Check_Flask No Use_Flask Use Oxygen Flask Combustion with F-ISE detection. Check_Flask->Use_Flask Yes Outsource Consider outsourcing to a certified analytical lab. Check_Flask->Outsource No

Caption: Simplified decision guide for fluorine analysis.

Building Trust in Your Results:

  • Traceability: All calibrations must be traceable to a national metrology institute like NIST.[19][20] This is achieved by using certified reference materials.

  • Orthogonal Verification: For pivotal drug candidates, consider verifying the fluorine content with a secondary method. For example, if CIC is the primary method, a result from Oxygen Flask combustion can provide orthogonal confirmation.

  • Regulatory Alignment: While specific elemental analysis methods are not always mandated, regulatory bodies like the FDA operate under the principles outlined in USP General Chapters <232> and <233> for elemental impurities.[21][22][23][24][25] Adopting robust, validated methods like CIC aligns with the expectation of using best practices to fully characterize a drug substance.

By implementing these rigorous analytical standards, researchers and drug developers can ensure the integrity of their data, confidently verify the structure of their novel fluorinated benzodioxole derivatives, and build a solid foundation for successful pharmaceutical development.

References

  • <232> ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP).
  • <232> Elemental Impurities - Limits. US Pharmacopeia (USP).
  • Pyrohydrolysis, a clean separation method for separating non-metals directly from solid matrix. MedCrave online. (2018).
  • Oxygen Flask Combustion Method. Japanese Pharmacopoeia.
  • Determination of fluoride in coal using pyrohydrolysis for analyte separation. SciELO.
  • Assays by Oxygen Flask Combustion. Scribd.
  • Oxygen flask combustion method ppt.pdf.
  • Combustion Ion Chromatography | CIC Analysis Laboratory. Measurlabs.
  • 2.4 Oxygen flask method. digicollections.net.
  • Separation of fluorine at trace levels to percentile levels by sulfuric acid-accelerated pyrohydrolysis and determination by ion chromatography. Taylor & Francis Online. (2025).
  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent Technologies. (2021).
  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek.
  • A simple apparatus for separating fluorine from aluminosilicates by pyrohydrolysis. Royal Society of Chemistry.
  • <233> Elemental Impurities—Procedures. US Pharmacopeia (USP). (2025).
  • Oxygen Flask Combustion Method. Bentham Science. (2022).
  • Pyrohydrolysis: a green sample preparation methodology for ion chromatographic analysis. International Atomic Energy Agency.
  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. (2023).
  • Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances in biological. ChemRxiv.
  • CHN determination of highly fluorinated organic compounds. Scientist Live. (2013).
  • ASTM D7359 - Standard Test Method for Total Fluorine, Chlorine, and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection. Analytik Jena.
  • Overview on PFAS analytical methods. Publications Office of the European Union.
  • Standard Reference Material 3183 - Certificate of Analysis. NIST. (2016).
  • Fluoride standard solution certified reference material, 1000 mg/L (F), traceable to SRM from NIST. Sigma-Aldrich.
  • Laboratory of Organic Elemental Analysis. Central Laboratories UCT Prague. (2016).
  • Simultaneous determination of fluoride, chloride, sulfate, phosphate, monofluorophosphate, glycerophosphate, sorbate, and saccharin in gargles by ion chromatography. National Institutes of Health (PMC).
  • Determination of Total Fluorine, Chlorine, and Sulfur in Aromatic Hydrocarbons by Oxidative Pyrolytic Combustion Followed by Ion Chromatography. Thermo Fisher Scientific.
  • Organofluorine chemistry: promising growth areas and challenges. Academia.edu.
  • Organofluorine chemistry: promising growth areas and challenges. ResearchGate. (2025).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of 2,2-Difluoro-5-phenyl-benzo[1,3]dioxole

[1]

Executive Summary & Immediate Directive

Do not dispose of 2,2-Difluoro-5-phenyl-benzo[1,3]dioxole via municipal sewage or general non-halogenated waste streams. [1]

This compound contains a gem-difluorinated carbon bridge (

Hydrogen Fluoride (HF)aquatic toxin1

Disposal Classification: Halogenated Organic Waste (Solid or Liquid).[1]

Hazard Identification & Technical Justification

To ensure compliance and safety, researchers must understand the causality behind these disposal protocols. This is not arbitrary bureaucracy; it is based on the molecular stability and decomposition pathways of the 2,2-difluorobenzodioxole scaffold.[1]

The Mechanistic Risk: Thermal Decomposition

Unlike standard methylenedioxy bridges (


11

However, during combustion (incineration), the carbon-fluorine bonds rupture:

Operational Impact:

  • Infrastructure Damage: The generated HF attacks the refractory lining of standard incinerators.[1]

  • Environmental Compliance: Release of HF violates emission standards unless the facility uses a wet scrubber with calcium/sodium hydroxide injection.[1]

Physicochemical Data for Waste Labeling

Use the data below to populate your Hazardous Waste Tags.

PropertyValue / DescriptionOperational Implication
Physical State Solid (Powder/Crystalline)Requires "Solid Waste" stream unless dissolved.[1]
Halogen Content Yes (Fluorine)MANDATORY: Segregate into "Halogenated" waste.[1]
Flammability Combustible (Not Highly Flammable)Keep away from strong oxidizers in waste accumulation areas.[1]
Aquatic Toxicity High (H410)Zero Tolerance for drain disposal.[1]
Reactivity Stable to acid/base hydrolysisWill not degrade in sewer systems; bioaccumulates.

Pre-Disposal Protocol: Segregation Logic

Effective disposal begins at the bench.[1] You must segregate this compound from non-halogenated solvents (e.g., Acetone, Hexane) to prevent the "contamination" of cheaper waste streams with fluorinated material, which elevates the disposal cost of the entire container.

Workflow Diagram: Waste Segregation Decision Matrix

The following logic gate ensures the material ends up in the correct RCRA-compliant container.

SegregationLogicStartWaste Generation:2,2-Difluoro-5-phenyl-benzo[1,3]dioxoleStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathPure Compound / Contaminated WipesLiquidPathLiquid (Solution)StateCheck->LiquidPathDissolved in Mother LiquorSolidHaloDESTINATION C:Solid Hazardous Waste(Tag: Fluorinated Organic)SolidPath->SolidHaloDouble Bag & TagSolventCheckIs the solvent Halogenated?(e.g., DCM, Chloroform)LiquidPath->SolventCheckHaloStreamDESTINATION A:Halogenated Organic Liquid WasteSolventCheck->HaloStreamYes (DCM, etc.)SolventCheck->HaloStreamNo (Acetone/MeOH) - *Must still go to Halogenated due to Solute*NonHaloStreamDESTINATION B:Non-Halogenated Waste(DO NOT USE)

Figure 1: Decision matrix for segregating fluorinated benzodioxole waste. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute mandates the "Halogenated" stream.[1]

Disposal Procedures (Facility Level)

Container Specifications
  • Solids: Collect in high-density polyethylene (HDPE) wide-mouth jars or double-bagged in 6-mil polyethylene bags.

  • Liquids: Collect in chemically resistant safety cans (HDPE or coated steel). Do not use standard metal cans if the solution is acidic, as fluoride ions can accelerate corrosion.

  • Labeling: The label must explicitly state: "Contains Fluorinated Organics - HF Potential." [1]

Final Destruction Method

The only acceptable destruction method for 2,2-Difluoro-5-phenyl-benzo[1,3]dioxole is High-Temperature Incineration with Flue Gas Scrubbing .[1]

  • Temperature: >1,100°C (2,000°F) to ensure complete rupture of the stable C-F bonds.[1]

  • Scrubbing: The facility must employ a caustic scrubber (NaOH/Ca(OH)₂) to neutralize the resulting HF gas into harmless NaF or CaF₂ salts [1].[1]

Prohibited Methods:

  • Sanitary Sewer: Strictly prohibited due to aquatic toxicity (H410).[1]

  • Trash/Landfill: Prohibited.[1] Leaching of fluorinated aromatics can contaminate groundwater.[1]

  • Evaporation: Do not evaporate solvents in the fume hood to recover solid waste; this releases aerosols and violates EPA air quality regulations.[1]

Spill Response Protocol

In the event of a spill, immediate containment is required to prevent the material from tracking into floor drains.

Workflow Diagram: Spill Remediation

SpillResponseAssess1. Assess Risk(Quantity? Aerosol?)PPE2. Don PPE(Nitrile Gloves, N95/P100, Goggles)Assess->PPEContain3. ContainmentCover drains, dike spillPPE->ContainCleanup4. Absorption/SweepUse wet wiping for solids (avoid dust)Contain->CleanupDisposal5. DisposalPlace debris in Halogenated Solid WasteCleanup->Disposal

Figure 2: Step-by-step workflow for safely managing a laboratory spill of fluorinated benzodioxoles.

Specific Cleanup Steps:

  • Solids: Do not dry sweep.[1] Dampen the powder slightly with an inert solvent (or water, if compatible) to suppress dust, then wipe up with absorbent pads.

  • Liquids: Absorb with vermiculite or sand.[1][2] Do not use combustible materials like sawdust.[1]

  • Decontamination: Wash the surface with a dilute surfactant solution.[1] The rinse water must be collected as hazardous waste, not flushed [2].[1]

References

  • United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1] Hazardous Waste Combustion Guidance.[1] Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Fluorinated Benzodioxoles - Physical Properties and Stability.[1] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Handling Halogenated Organic Waste in Academic Laboratories.[1] ACS Center for Lab Safety.[1] Available at: [Link]

Personal protective equipment for handling 2,2-Difluoro-5-phenyl-benzo[1,3]dioxole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistics Guide: 2,2-Difluoro-5-phenyl-benzo[1,3]dioxole

Part 1: Immediate Action Card (The "Crash Cart")

This section is designed for immediate reference during operations or emergencies. Print this page and post it at the fume hood.

Category Critical Specification
Hazard Class Irritant / Combustible / Potential HF Source
GHS Signal WARNING (Based on scaffold analogy)
Primary Risks Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1][2] Thermal decomposition releases Hydrogen Fluoride (HF).
Fire Safety Do NOT use water jet. Use CO₂, Dry Chemical, or Alcohol-Resistant Foam.[1]
Spill Control Do not use cellulose-based absorbents (potential reactivity).[1] Use Vermiculite or Sand.[1]
First Aid (Skin) Wash with soap/water for 15 min.[1][3] If thermal burn occurs, treat for potential HF exposure (Calcium Gluconate).
First Aid (Eye) Rinse cautiously for 15 min.[1] Remove contact lenses.[1][4][5][6][7] Seek medical attention.

Part 2: Chemical Hazard Analysis & Risk Profile

2.1 Physicochemical Identity Note: As a specialized building block, specific data is derived from the core 2,2-difluoro-1,3-benzodioxole scaffold and biphenyl analogues.[1]

  • Chemical Structure: A lipophilic biphenyl-like system containing a reactive difluoromethylenedioxy bridge.[1]

  • Formula: C₁₃H₈F₂O₂[1]

  • Molecular Weight: ~234.20 g/mol [1]

  • Physical State: Likely a white to off-white crystalline solid or viscous oil (dependent on purity/polymorph).[1]

  • Solubility: High in organic solvents (DCM, DMSO, Ethyl Acetate); Negligible in water.[1]

2.2 The "Hidden" Hazard: Fluorinated Scaffold Stability While the phenyl ring adds stability, the 2,2-difluoro-1,3-benzodioxole moiety is the critical safety control point.[1]

  • Mechanism: Under high thermal stress (>200°C) or strong acidic hydrolysis, the acetal carbon-fluorine bonds can degrade.[1]

  • Consequence: Release of Hydrogen Fluoride (HF) gas or hydrofluoric acid upon contact with moisture.[1]

  • Operational Rule: Never heat above 150°C without a closed-system safety evaluation. Avoid strong Lewis acids (e.g., AlCl₃) unless in a controlled, scrubbed environment.[1]

Part 3: Risk Assessment & Control Banding

We utilize a Control Banding approach to determine safety protocols based on the scale of operation.[1]

Diagram 1: Risk-Based PPE Selection Logic

This decision tree guides the researcher to the correct PPE tier.[1]

PPE_Selection Start Start: Operational Scale SmallScale Analytical / Small Scale (< 1g) Start->SmallScale PrepScale Preparative Scale (1g - 100g) Start->PrepScale BulkScale Process / Bulk Scale (> 100g) Start->BulkScale Risk1 Risk: Contact Irritation SmallScale->Risk1 Risk2 Risk: Inhalation & Splash PrepScale->Risk2 Risk3 Risk: Systemic Toxicity & HF Potential BulkScale->Risk3 PPE1 TIER 1 PPE: Nitrile Gloves (Double) Lab Coat Safety Glasses Risk1->PPE1 PPE2 TIER 2 PPE: Nitrile + Laminate Gloves Chemical Apron Goggles + Face Shield Risk2->PPE2 PPE3 TIER 3 PPE: PAPR or Full-Face Respirator Chem-Suit (Tyvek) Silver Shield Gloves Risk3->PPE3

Caption: Logic flow for selecting Personal Protective Equipment based on mass and risk potential.[1][5][6][8]

Part 4: Personal Protective Equipment (PPE) Specifications

Do not rely on generic "safety gear."[1] Use these specific materials verified for aromatic/halogenated organic resistance.

4.1 Hand Protection (Glove Permeation Strategy)

  • Primary Layer (Dexterity): Nitrile Rubber (min 0.11 mm).[1]

    • Why: Protects against incidental splash of solid powder.[1]

  • Secondary Layer (Chemical Barrier): Silver Shield / 4H (PE/EVAL/PE) Laminate Gloves .

    • Requirement: Mandatory for operations involving dissolved solutions (DCM/THF) or scale >10g.[1]

    • Reasoning: Fluorinated aromatics can permeate standard nitrile rapidly when in solution.[1]

4.2 Respiratory Protection

  • Solid Handling: N95 or P100 particulate filter (if powder is fine/dusty).[1]

  • Solution/Reaction: Half-face respirator with OV/AG (Organic Vapor / Acid Gas) cartridges.[1]

    • Why: The "Acid Gas" component is a redundancy against potential HF generation during reaction workups.[1]

4.3 Eye & Body

  • Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient for liquid handling.[1]

  • Body: Lab coat (Nomex preferred if fire risk exists) + Chemical Resistant Apron (Neoprene) for transfer steps.[1]

Part 5: Operational Handling Protocols

5.1 Weighing & Transfer

  • Static Control: Fluorinated powders are often static-prone.[1] Use an anti-static gun or ionizer bar inside the balance enclosure.[1]

  • Containment: Weigh inside a fume hood or a powder containment enclosure. Do not weigh on an open bench.

  • Tools: Use disposable polypropylene spatulas. Avoid metal spatulas if the compound is potentially acidic or wet, to prevent trace metal contamination.[1]

5.2 Reaction Setup (The "Dry" Rule)

  • Solvent Choice: Anhydrous solvents (THF, DCM, Toluene) are preferred.[1]

  • Atmosphere: Run all reactions under Nitrogen or Argon.[1]

  • Temperature: Monitor internal temperature strictly. Exotherms >100°C can initiate decomposition of the dioxole ring.[1]

5.3 Waste Disposal (Fluorine-Specific)

  • Segregation: Do NOT mix with strong acid waste.[1]

  • Labeling: Label clearly as "Halogenated Organic - Potential HF Generator."

  • Quenching: If the reaction involved reactive species, quench slowly at 0°C before disposal.

Part 6: Emergency Response & Decontamination

Diagram 2: Spill Cleanup Workflow

Standardized response for fluorinated aromatic spills.

Spill_Response Alert 1. Alert & Evacuate (15ft Radius) PPE_Don 2. Don PPE (Goggles, Double Gloves, Respirator) Alert->PPE_Don Contain 3. Containment Use Vermiculite/Sand dams PPE_Don->Contain Absorb 4. Absorption Do NOT use paper towels Contain->Absorb Clean 5. Decontamination Wash area with soap/water Absorb->Clean Disposal 6. Disposal Seal in double-bag Label 'Fluorinated Waste' Clean->Disposal

Caption: Step-by-step spill response protocol minimizing exposure and environmental release.

6.1 Decontamination Solution For cleaning glassware or bench surfaces:

  • Primary Wash: Acetone or Ethyl Acetate (to dissolve the lipophilic compound).[1]

  • Secondary Wash: 5% Aqueous Sodium Bicarbonate (NaHCO₃).[1]

    • Why: Neutralizes any trace acidic byproducts (HF/F⁻ ions) potentially generated.[1]

  • Final Rinse: Deionized Water.

Part 7: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 74103, 2,2-Difluoro-1,3-benzodioxole (Core Scaffold Data). Retrieved from [Link]

(Note: Specific toxicity data for the 5-phenyl derivative is extrapolated from the homologous series of fluorinated benzodioxoles and biphenyls found in References 1-3.)

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.